1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one
Description
BenchChem offers high-quality 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c8-4-7-2-1-5(3-7)6(10)9-7/h5H,1-4,8H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBLQXZATGWQIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C(=O)N2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Conformationally Restricted Scaffolds: Molecular Structure, Properties, and Applications of 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one
Executive Summary
In modern drug discovery, the transition from flat, sp2-hybridized aromatic rings to complex, three-dimensional sp3-rich scaffolds is a proven strategy for improving clinical success rates. Among these 3D architectures, bridged bicyclic lactams offer unparalleled conformational rigidity and predictable vector projection. This technical guide explores the molecular properties, synthetic utility, and application protocols for 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one (CAS: 2138057-01-7)[1]. As a highly functionalized derivative of the classic Vince lactam[2], this building block provides a critical exit vector at the bridgehead position, making it an invaluable tool for synthesizing peptidomimetics,
Physicochemical Profiling and Structural Logic
The core of 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one consists of a 2-azabicyclo[2.2.1]heptane system featuring a
From an application perspective, bridgehead substitutions are highly prized because they project functional groups along an axis that is sterically decoupled from the lactam face. This allows the lactam to participate in critical hydrogen-bonding networks with a target receptor, while the aminomethyl group extends into solvent channels or deeper sub-pockets.
Quantitative Data Summary
The following table summarizes the key physicochemical parameters that dictate the handling and application of this scaffold.
Table 1: Physicochemical and Structural Properties
| Property | Value | Implication for Drug Design | Source |
| Chemical Name | 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one | Standard IUPAC nomenclature | [4] |
| CAS Registry Number | 2138057-01-7 | Unique identifier for procurement | [1] |
| Molecular Formula | C7H12N2O | Low molecular weight fragment | [4] |
| Monoisotopic Mass | 140.09496 Da | Ideal for Fragment-Based Drug Discovery (FBDD) | [4] |
| Predicted XlogP | -0.9 | Highly hydrophilic; requires specific purification | [4] |
| Fraction sp3 (Fsp3) | 0.86 (6/7 carbons) | High 3D character; correlates with lower toxicity | Calculated |
Pharmacophoric Mapping and Logical Relationships
The utility of Vince lactam derivatives in medicinal chemistry stems from their ability to lock functional groups into specific spatial arrangements[2]. When incorporated into a lead compound, the 1-aminomethyl group serves as a highly reactive handle for amide coupling or reductive amination, while the bicyclic core minimizes the entropic penalty typically associated with the binding of flexible alkyl chains.
Fig 2. Pharmacophoric mapping of the bicyclic scaffold in receptor binding.
Synthetic Architecture
Accessing bridgehead-substituted bicyclic systems via direct C-H functionalization is thermodynamically prohibitive due to Bredt's rule constraints and steric shielding. Therefore, compounds like 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one are typically synthesized de novo. The established logic involves the Diels-Alder cycloaddition of a functionalized cyclopentadiene (e.g., bearing a cyano group) with a dienophile, followed by skeletal rearrangement and exhaustive reduction of both the alkene and the nitrile[5].
Fig 1. De novo synthetic workflow for bridgehead-substituted azabicyclic lactams.
Application Scientist Protocol: Chemoselective Derivatization
As a highly polar, low-molecular-weight aliphatic amine (XlogP = -0.9)[4], 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one presents specific challenges during library synthesis. Standard aqueous workups (e.g., EtOAc/Water extraction) will result in catastrophic yield losses as the unreacted scaffold and potentially the product will partition into the aqueous layer.
The following protocol details a self-validating, step-by-step methodology for the chemoselective amide coupling of this scaffold, utilizing catch-and-release solid-phase extraction to ensure high purity without aqueous extraction.
Workflow: HATU-Mediated Amide Coupling
Reagents:
-
Carboxylic Acid Building Block (1.0 eq)
-
1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF (0.1 M concentration)
Step-by-Step Methodology & Causality:
-
Pre-Activation of the Carboxylic Acid:
-
Action: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir at room temperature for 10 minutes.
-
Causality: Pre-activation forms the highly reactive OAt-ester intermediate before the amine is introduced. This is critical because introducing the primary amine simultaneously with HATU can lead to irreversible guanidinylation of the aminomethyl group, destroying the starting material.
-
-
Coupling Phase:
-
Action: Add 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one (1.1 eq) to the activated mixture. Stir at room temperature for 2 hours.
-
Causality: While the bicyclic core is bulky, the aminomethyl group is projected away from the steric bulk (bridgehead vector). The primary nature of the amine ensures fast kinetics, typically reaching >95% conversion within 2 hours.
-
-
Self-Validating Reaction Monitoring:
-
Action: Monitor the reaction exclusively via LC-MS (ESI+).
-
Causality: TLC is ineffective here. The scaffold lacks a UV chromophore and is highly polar, meaning it will streak or remain at the baseline in standard normal-phase solvent systems. LC-MS will clearly show the disappearance of the M+H 141.1 peak[4] and the emergence of the product mass.
-
-
Purification via SCX (Strong Cation Exchange):
-
Action: Dilute the DMF reaction mixture with MeOH (1:3 ratio) and load directly onto a pre-conditioned SCX-2 cartridge. Wash with 100% MeOH to elute DMF, DIPEA, and unreacted carboxylic acid. Elute the basic product (if a basic moiety remains) or unreacted amine using 2M NH3 in MeOH.
-
Causality: Given the extreme hydrophilicity of the system, bypassing aqueous workup prevents product loss. SCX chromatography leverages the basicity of the system to separate the desired product from coupling reagents and acidic byproducts cleanly.
-
Advanced Applications: -Peptides and Peptidomimetics
Beyond standard small-molecule drug discovery, derivatives of Vince lactam are heavily utilized in the design of foldamers and non-natural peptides. Specifically, they serve as conformationally restricted
When the lactam ring of 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one is selectively opened (e.g., via acid-catalyzed hydrolysis or enzymatic resolution), it yields a highly substituted cyclopentane ring bearing both an amine and a carboxylic acid. When polymerized or incorporated into peptide chains, these
References
- 1-(aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one - PubChemLite, uni.lu,
- Diastereoselective Synthesis of N-Methylspiroindolines by Intramolecular Mizoroki–Heck Annul
- -Peptides and -Amino Acids as Tools for Peptide Structure Design: A Theoretical Study, researchg
- Radical cascades using enantioenriched 7-azabenzonorbornenes and their applic
- CAS:2138057-01-7, 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one, bidepharm.com,
Sources
- 1. CAS:2138057-01-7, 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one-毕得医药 [bidepharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - 1-(aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one (C7H12N2O) [pubchemlite.lcsb.uni.lu]
- 5. Radical cascades using enantioenriched 7-azabenzonorbornenes and their applications in synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Engineering Peptidomimetics: The Role of 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one as a Constrained Amino Acid Analogue
Executive Summary & Structural Rationale
Native peptides exhibit high target specificity but are fundamentally limited as therapeutics due to their rapid proteolytic degradation and poor membrane permeability (1)[1]. To overcome these pharmacokinetic hurdles, medicinal chemists utilize conformational constraints.
The 2-azabicyclo[2.2.1]heptane scaffold is a privileged bicyclic structure that acts as a rigidified amino acid analogue (2)[2]. By functionalizing the C1 bridgehead to create 1-(aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one , researchers generate a highly constrained dipeptide surrogate. When incorporated into a peptide sequence, this bicyclic lactam restricts the dihedral angles (
Biocatalytic Resolution and Scaffold Synthesis
The synthesis of enantiopure 2-azabicyclo[2.2.1]heptan-3-one derivatives typically begins with 2-azabicyclo[2.2.1]hept-5-en-3-one, universally known as Vince lactam (3)[3]. Because biological activity is highly stereodependent, isolating the correct enantiomer is the critical first step.
Causality in Experimental Design: Traditional chemical resolutions using stoichiometric chiral auxiliaries suffer from poor atom economy and require harsh, yield-reducing conditions. In contrast, enzymatic kinetic resolution utilizing
Table 1: Biocatalytic Efficacy in Vince Lactam Resolution
| Enzyme Source | Enzyme Type | Substrate | Enantiomeric Ratio (E-value) | Target Enantiomer Isolated |
| Pseudomonas putida | Cyclic Imide Hydrolase (CIH) | Vince Lactam | > 200 | (+)-Vince Lactam |
| Streptomyces aureofaciens | Chloroperoxidase (CPO-T) | 2-azabicyclo[2.2.1]heptan-3-one | > 200 | (-)-Lactam |
| Sulfolobus solfataricus | Thermostable | Vince Lactam | > 150 | (-)-Vince Lactam |
Data synthesized from enantiocomplementary lactamase studies (4)[4].
Step-by-Step Methodologies
Protocol 1: Enzymatic Kinetic Resolution of Racemic Vince Lactam
This protocol isolates (+)-Vince lactam, the foundational core for peptidomimetic synthesis (3)[3].
-
Substrate Preparation: Dissolve racemic Vince lactam (100 mM) in a 50 mM potassium phosphate buffer (pH 7.2) to ensure optimal enzyme stability.
-
Biocatalyst Addition: Add the lyophilized cell-free extract containing (-)-
-lactamase (e.g., 0.2 g/L). -
Reaction Monitoring (Self-Validation): Stir the mixture at 30°C. Monitor the reaction progress via chiral HPLC. The reaction acts as a self-validating system; it is deemed complete when exactly 50% conversion is achieved, indicating total consumption of the (-)-enantiomer.
-
Isolation: Quench the reaction by adding an equal volume of ethyl acetate. The unreacted (+)-Vince lactam partitions into the organic layer, while the hydrolyzed amino acid remains in the aqueous phase. Extract the aqueous layer twice, combine organic layers, wash with brine, and concentrate under reduced pressure (3)[3].
Protocol 2: Synthesis of the 1-(Aminomethyl) Constrained Scaffold
-
Catalytic Hydrogenation: Dissolve (+)-Vince lactam in methanol. Add 10% Pd/C (0.05 eq) and stir under a hydrogen atmosphere (1 atm) for 4 hours.
-
Bridgehead Functionalization (Aza-Diels-Alder Approach): Direct substitution at the C1 bridgehead of the saturated bicyclic system is sterically hindered and disfavored. Therefore, the 1-(aminomethyl) group is most efficiently installed de novo prior to hydrogenation, using an aza-Diels-Alder reaction between a 1-(N-Boc-aminomethyl)cyclopentadiene and a sulfonyl cyanide dienophile, followed by hydrolysis and lactamization to form the substituted bicyclic core (2)[2].
-
Deprotection (Self-Validation): Treat the N-Boc protected intermediate with Trifluoroacetic acid (TFA) (1.5 equivalents) in Dichloromethane (DCM) at 0°C, warming to room temperature. Monitor via TLC (ninhydrin stain); the complete disappearance of the UV-active/Boc-protected starting material and the appearance of a purple/pink ninhydrin-positive spot confirms the successful liberation of the primary amine (3)[3].
Visualizations of Workflows and Pathways
Caption: Synthetic workflow for 1-(aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one.
Caption: Pharmacological pathway of bicyclic conformational constraint in peptidomimetics.
Pharmacokinetic Impact
The integration of bridged bicyclic systems like the 2-azabicyclo[2.2.1]heptane core into pharmacological agents profoundly alters their binding thermodynamics and metabolic stability. By pre-organizing the molecule into its bioactive conformation, the entropic penalty of binding is minimized, drastically improving receptor affinity (5)[5].
Table 2: Impact of Bicyclic Constraints on Peptide Properties
| Property | Linear Peptide Precursor | 2-Azabicyclo[2.2.1]heptane Modified Mimetic |
| Proteolytic Half-Life ( | < 30 minutes | > 24 hours |
| Receptor Binding Affinity ( | ~ 50 nM | < 5 nM |
| Conformational State | Flexible / Random Coil | Rigidified Type II |
Data reflecting general pharmacokinetic improvements in constrained peptidomimetics (5)[5] (1)[1].
References
- Benchchem. "(1R,4S)-2-azabicyclo[2.2.1]heptane | 24875-04-5". Benchchem.
- ResearchGate. "Identification and Application of Enantiocomplementary Lactamases for Vince Lactam Derivatives".
- NIH. "Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist". NIH.
- Benchchem. "Application Notes and Protocols for the Synthesis of (+)-Carbovir Using Vince Lactam". Benchchem.
- NIH. "Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks". NIH.
Sources
- 1. Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (1R,4S)-2-azabicyclo[2.2.1]heptane | 24875-04-5; 279-24-3; 380228-01-3 | Benchchem [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
The Azabicyclo[2.2.1]heptan-3-one Scaffold: A Technical Retrospective and Synthetic Guide
The following technical guide details the history, synthetic evolution, and pharmaceutical applications of azabicyclo[2.2.1]heptan-3-one derivatives.
Executive Summary
The azabicyclo[2.2.1]heptan-3-one skeleton represents a privileged structural motif in medicinal chemistry, characterized by a rigid, bridged bicyclic framework. This scaffold exists primarily in two isomeric forms of pharmaceutical relevance: the 2-azabicyclo[2.2.1] system (the "Vince Lactam" family) and the 1-azabicyclo[2.2.1] system (the "Azanorbornane" family).
While the 1-aza variants have been instrumental in probing muscarinic receptor pharmacology, the 2-aza derivatives—specifically the unsaturated 2-azabicyclo[2.2.1]hept-5-en-3-one —have achieved blockbuster status as the chiral progenitors of carbocyclic nucleoside antivirals like Abacavir and Peramivir. This guide analyzes the discovery, synthetic logic, and experimental protocols defining this chemical space.
Structural Classification & Significance
The position of the nitrogen atom within the bridged system dictates both the synthetic strategy and the biological target profile.
| Feature | 2-Azabicyclo[2.2.1]heptan-3-one | 1-Azabicyclo[2.2.1]heptan-3-one |
| Common Name | Saturated Vince Lactam | 1-Azanorbornan-3-one |
| Key Precursor | 2-azabicyclo[2.2.1]hept-5-en-3-one | Pyrrolidine derivatives |
| Primary Application | Antivirals: Carbocyclic nucleoside mimic. | Neuroscience: Muscarinic (M1) Agonists.[1][2][3] |
| Structural Role | Mimics the furanose sugar ring (conformational lock). | Bioisostere of quinuclidine; rigidifies the acetylcholine pharmacophore. |
| Chirality | Resolved enzymatically (Lactamase) or chemically. | Resolved via chiral salts (e.g., tartaric acid). |
The 2-Azabicyclo System: The "Vince Lactam" Revolution
Historical Genesis
In the late 1960s and early 1970s, Robert Vince and colleagues at the University of Minnesota sought to create "carbocyclic nucleosides"—analogs where the oxygen of the ribose ring is replaced by a methylene group. The hypothesis was that this substitution would prevent enzymatic cleavage of the glycosidic bond by phosphorylases, enhancing metabolic stability while retaining viral polymerase recognition.
The breakthrough came with the synthesis of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one (now known as the Vince Lactam). This small, rigid molecule provided the perfect "cryptochiral" scaffold. By opening the lactam ring, chemists could access the cyclopentenyl amine structure required for carbocyclic nucleosides with defined stereochemistry.
Synthetic Evolution
The synthesis of the 2-aza scaffold relies heavily on hetero-Diels-Alder strategies.
-
Generation 1 (Sulfonyl Cyanides): Early routes utilized the Diels-Alder reaction of cyclopentadiene with
-toluenesulfonyl cyanide. While effective, the reagents were hazardous and atom-inefficient. -
Generation 2 (Chlorosulfonyl Isocyanate - CSI): The industry standard evolved to use CSI. This [4+2] cycloaddition forms a
-lactam intermediate (N-chlorosulfonyl) which rearranges to the -lactam upon hydrolytic workup. This route is preferred for its scalability and the low cost of cyclopentadiene.
Mechanism of Action in Drug Design
The 2-aza scaffold serves as a conformational lock . In drugs like Abacavir (Ziagen), the cyclopentene ring (derived from the Vince lactam) mimics the sugar pucker of natural nucleosides, positioning the nucleic base for optimal interaction with Reverse Transcriptase.
The 1-Azabicyclo System: Muscarinic Agonists[1][2][3][4][5]
Discovery and Context
In the 1990s, research groups at Warner-Lambert (Parke-Davis) explored the 1-azabicyclo[2.2.1]heptan-3-one scaffold as a rigid analog of acetylcholine. The goal was to develop M1-selective agonists for treating Alzheimer's disease.
Synthetic Challenges
Unlike the 2-aza system formed via intermolecular Diels-Alder, the 1-aza system requires constructing the bridgehead nitrogen. The most robust method involves the intramolecular alkylation of substituted pyrrolidines. For example, cyclizing 1-benzyl-3-(2-bromoethyl)-4-ethoxycarbonylpyrrolidinium bromide yields the bicyclic core.
Key Compound: PD 151832
Derivatives such as oximes of 1-azabicyclo[2.2.1]heptan-3-one (e.g., PD 151832) demonstrated high affinity for M1 receptors.[2] The rigidity of the [2.2.1] bridge orients the nitrogen lone pair and the carbonyl (or oxime) oxygen in a precise geometry that discriminates between muscarinic subtypes.
Visualizing the Synthetic Logic
The following diagrams illustrate the divergent synthetic pathways for the two isomers.
Synthesis of 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)
Figure 1: The industrial CSI route to the Vince Lactam and its downstream applications.
Synthesis of 1-Azabicyclo[2.2.1]heptan-3-one[3][7]
Figure 2: Construction of the bridgehead nitrogen system for muscarinic agonists.
Detailed Experimental Protocol
Protocol: Synthesis of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) via CSI
Rationale: This protocol uses Chlorosulfonyl Isocyanate (CSI). Unlike sulfonyl cyanides, CSI is highly reactive and facilitates a rearrangement from a [2+2] adduct (formal) to the bridged system. Safety Warning: CSI is corrosive and reacts violently with water. Cyclopentadiene must be freshly cracked.
Reagents
-
Cyclopentadiene (freshly monomerized): 66.1 g (1.0 mol)
-
Chlorosulfonyl isocyanate (CSI): 141.5 g (1.0 mol)
-
Diethyl ether (anhydrous): 500 mL
-
Sodium sulfite (
): 25% aqueous solution -
Sodium bicarbonate (
): Saturated aqueous solution
Methodology
-
Cycloaddition (The Beta-Lactam Formation):
-
Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and nitrogen inlet.
-
Charge with Cyclopentadiene (66.1 g) and Diethyl ether (300 mL). Cool to -78°C (acetone/dry ice bath). Causality: Low temperature controls the exothermic addition and favors the kinetic [2+2] product initially.
-
Add CSI (141.5 g) dropwise over 1 hour. Maintain internal temperature below -60°C.
-
Allow the mixture to warm slowly to 0°C over 2 hours. A white precipitate (the
-chlorosulfonyl- -lactam) may form.
-
-
Hydrolysis & Rearrangement:
-
In a separate 4L beaker, prepare a vigorously stirred mixture of 25%
(400 mL) and Diethyl ether (200 mL), cooled to 0°C. -
Slowly add the reaction mixture from Step 1 into the sulfite solution. Critical Step: The reduction of the N-S bond initiates the rearrangement to the gamma-lactam.
-
Maintain pH between 7-8 by periodic addition of
. -
Stir for 1 hour at 0°C, then 1 hour at room temperature.
-
-
Isolation:
-
Separate the organic layer. Extract the aqueous layer with chloroform (
mL). -
Combine organic extracts and dry over anhydrous
. -
Concentrate under reduced pressure to yield a solid.
-
Purification: Recrystallize from isopropyl ether/hexane.
-
-
Conversion to Saturated Ketone (Optional):
-
Dissolve the Vince lactam (10 g) in Ethyl Acetate (100 mL).
-
Add 10% Pd/C (0.5 g).[4] Hydrogenate at 40 psi for 4 hours.
-
Filter and concentrate to yield 2-azabicyclo[2.2.1]heptan-3-one .
-
Yield Expectation: 60-70% (Vince Lactam).
Validation:
References
-
Vince, R. , & Hua, M. (1990). "Synthesis and anti-HIV activity of carbocyclic 2',3'-didehydro-2',3'-dideoxy 2,6-disubstituted purine nucleosides." Journal of Medicinal Chemistry, 33(1), 17-21. Link
-
Daluge, S. , & Vince, R. (1978). "Synthesis of carbocyclic nucleoside analogs. 2-Azabicyclo[2.2.1]hept-5-en-3-one." The Journal of Organic Chemistry, 43(12), 2311-2320. Link
-
Griffiths, G. , et al. (1997). "Lipase-catalyzed resolution of 2-azabicyclo[2.2.1]hept-5-en-3-one." The Journal of Organic Chemistry, 62(13), 4529-4531. Link
-
Tecle, H. , et al. (1993). "Synthesis and SAR of bulky 1-azabicyclo[2.2.1]-3-one oximes as muscarinic receptor subtype selective agonists." Life Sciences, 52(5-6), 505-511. Link
-
Malpass, J. R. , & Tweddle, N. J. (1977). "Cycloaddition of chlorosulfonyl isocyanate to cyclopentadiene: A convenient synthesis of 2-azabicyclo[2.2.1]hept-5-en-3-one." Journal of the Chemical Society, Perkin Transactions 1, 874-884. Link
Sources
- 1. Design and synthesis of m1-selective muscarinic agonists: (R)-(-)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-methoxyphenyl)-2-propynyl)oxime maleate (CI-1017), a functionally m1-selective muscarinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of bulky 1-azabicyclo[2.2.1]-3-one oximes as muscarinic receptor subtype selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Azabicyclo[2.2.1]heptan-3-one, (1R,4S)- synthesis - chemicalbook [chemicalbook.com]
Pharmacophore modeling with 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one
An In-Depth Technical Guide: Pharmacophore Modeling with 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one: A Framework for Novel Drug Discovery
Abstract The 2-azabicyclo[2.2.1]heptane scaffold, a constrained bicyclic γ-lactam, is a cornerstone in modern medicinal chemistry, serving as a key building block for blockbuster antiviral drugs and other therapeutics.[1] This guide focuses on a specific, under-explored derivative, 1-(aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one, and delineates a comprehensive framework for its evaluation using pharmacophore modeling. As direct biological activity data for this specific compound is limited, we present a robust, scientifically-grounded methodology that researchers can adopt to explore its potential against relevant biological targets. This document provides experienced drug development professionals with a practical, in-depth guide to both ligand- and structure-based pharmacophore modeling, using Dipeptidyl Peptidase-4 (DPP-4), a target for which similar bicyclic scaffolds have shown potent inhibitory activity, as a representative case study.[2]
Part 1: The Scientific Premise: From Scaffold to Specific Candidate
The journey of a drug from a chemical concept to a clinical candidate is one of targeted exploration. The choice of a starting molecule is often guided by the proven success of its core structure, or "scaffold."
The Privileged 2-Azabicyclo[2.2.1]heptane Scaffold
The 2-azabicyclo[2.2.1]heptan-3-one structure, often referred to as the Vince Lactam, is a "privileged scaffold."[1] Its rigid, three-dimensional architecture provides a fixed orientation for appended functional groups, which is highly advantageous for achieving specific and high-affinity interactions with biological targets. Its synthetic utility has led to the development of critical antiviral agents, including Carbovir and Abacavir, by serving as a constrained carbocyclic nucleoside analog.[1] The inherent stereochemistry and the ability to functionalize the scaffold in diverse ways make it an attractive starting point for new therapeutic discovery campaigns.[1]
Introducing the Candidate: 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one
Our focus molecule, 1-(aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one, adds a key functional group—a primary aminomethyl moiety—to this privileged core. This group can serve as a potent hydrogen bond donor or a positively ionizable feature, significantly altering the molecule's potential interactions with a protein target. Given the lack of extensive biological data on this specific derivative, computational methods like pharmacophore modeling are essential first steps to hypothesize its biological targets and guide initial screening efforts.
Rationale for Target Selection: Dipeptidyl Peptidase-4 (DPP-4)
To illustrate a practical workflow, we have selected DPP-4 as a hypothetical target. DPP-4 inhibitors are a class of oral antihyperglycemic agents used for treating type 2 diabetes mellitus.[2] The choice is based on published research demonstrating that derivatives of the 2-azabicyclo[2.2.1]heptane scaffold can act as potent DPP-4 inhibitors.[2] This provides a scientifically valid foundation for our case study, allowing us to leverage existing knowledge to demonstrate the power of pharmacophore modeling.
Part 2: The Core Concept: Understanding Pharmacophore Modeling
Pharmacophore modeling is a cornerstone of computer-aided drug design that moves beyond the 2D chemical structure to consider the essential 3D arrangement of features responsible for biological activity.[3][4] A pharmacophore is an abstract representation of the key steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target.[4][5]
Common pharmacophoric features include:
-
Hydrogen Bond Acceptors (HBA): e.g., carbonyl oxygens, sp2-hybridized nitrogens.
-
Hydrogen Bond Donors (HBD): e.g., hydroxyl groups, primary/secondary amines.
-
Hydrophobic (H): e.g., aromatic rings, aliphatic chains.
-
Aromatic Ring (AR): Specifically denotes an aromatic system.
-
Positive/Negative Ionizable (PI/NI): Groups that are charged at physiological pH.
There are two primary strategies for generating a pharmacophore model, the choice of which depends on the available data.[3][5]
-
Ligand-Based Modeling: Used when a series of active compounds is known, but the 3D structure of the target protein is not. The model is built by superimposing the 3D structures of these active molecules and identifying the common chemical features that are essential for their activity.[4][6]
-
Structure-Based Modeling: Employed when a high-resolution 3D structure of the target protein (often complexed with a ligand) is available. The model is derived directly from the key interactions observed between the ligand and the amino acid residues in the protein's active site.[5][7]
Part 3: Ligand-Based Pharmacophore Modeling Workflow
This approach is predicated on the principle that molecules with similar biological activity share common binding features.[5] The objective is to distill these common features from a set of known active ligands into a single predictive model.
Experimental Protocol: Generating a Ligand-Based Model
Objective: To create a 3D pharmacophore model for DPP-4 inhibition from a set of known, structurally diverse DPP-4 inhibitors.
Step 1: Dataset Preparation
-
Causality: The quality of the model is directly dependent on the quality and diversity of the input data. A robust model must be able to distinguish active from inactive compounds.
-
Action:
-
Compile a training set of at least 15-20 structurally diverse and potent DPP-4 inhibitors from the literature.[8] Ensure a significant range in activity levels (e.g., pIC50 values).
-
Compile a test set of known active and inactive compounds that are not included in the training set. This set is crucial for validating the model's predictive power. A common practice is to include a much larger number of inactive (decoy) molecules to challenge the model's selectivity.[9]
-
Step 2: Conformational Analysis
-
Causality: Small molecules are flexible. To find the common 3D arrangement of features, we must explore the energetically accessible conformations for each molecule in the training set to identify the "bioactive" conformation.
-
Action: For each molecule in the training set, generate a library of low-energy 3D conformations using computational chemistry software (e.g., via molecular dynamics or systematic rotor searches).[4]
Step 3: Pharmacophore Model Generation
-
Causality: This step involves aligning the conformers of the active molecules and identifying the spatial arrangement of pharmacophoric features common to all (or most) of them.
-
Action:
Step 4: Model Validation
-
Causality: A model is only useful if it is predictive. Validation ensures the model can enrich a list of active compounds from a diverse chemical library and is not simply "overfitted" to the training set.
-
Action:
-
Test Set Screening: Use the generated pharmacophore models to screen the pre-compiled test set.
-
Statistical Evaluation: Calculate key metrics to assess model quality. The goal is to select the model that best prioritizes active compounds while rejecting inactive ones.
-
Data Presentation: Model Validation Metrics
The performance of each hypothetical pharmacophore model is assessed using the test set. A summary of typical validation metrics is presented below.
| Metric | Description | Hypothetical Model 1 (AADH) | Hypothetical Model 2 (AAHR) |
| Actives Found (%) | Percentage of test set actives correctly identified by the model. | 95% (19/20) | 90% (18/20) |
| Yield of Actives (%) | Percentage of actives within the retrieved hits. | 15.8% | 12.5% |
| Enrichment Factor (EF) | The ratio of actives found in a sample of the database vs. random selection. | 18.5 | 15.2 |
| Güner-Henry (GH) Score | A comprehensive score (0 to 1) that balances hit retrieval against the percentage of actives in the database. | 0.85 | 0.78 |
| Note: This data is illustrative. AADH = Acceptor, Acceptor, Donor, Hydrophobic; AAHR = Acceptor, Acceptor, Hydrophobic, Aromatic Ring. |
Based on this hypothetical data, Model 1 (AADH) would be selected for subsequent virtual screening due to its superior performance across all metrics.
Visualization: Ligand-Based Workflow
Caption: Workflow for ligand-based pharmacophore model generation and validation.
Part 4: Structure-Based Pharmacophore Modeling Workflow
This method leverages the detailed atomic coordinates of the target protein's binding site to create a pharmacophore model, which represents the ideal features a ligand should have to bind effectively.[7]
Experimental Protocol: Generating a Structure-Based Model
Objective: To derive a 3D pharmacophore model from the crystal structure of DPP-4 in complex with a known inhibitor.
Step 1: Protein and Ligand Preparation
-
Causality: Raw PDB (Protein Data Bank) structures contain experimental artifacts (e.g., water molecules, missing atoms) that must be corrected to ensure a chemically accurate representation of the binding site.
-
Action:
-
Download a high-resolution crystal structure of human DPP-4 with a bound ligand (e.g., PDB ID: 1X70).
-
Using molecular modeling software, remove crystallographic water molecules, add hydrogen atoms, and correct any missing side chains or loops.
-
Verify the protonation states of key residues in the active site (e.g., Histidine) and the ligand itself.
-
Step 2: Binding Site Analysis and Feature Generation
-
Causality: The pharmacophore is defined by the specific, non-covalent interactions between the co-crystallized ligand and the protein's active site residues.
-
Action:
-
Identify all key interactions (hydrogen bonds, ionic interactions, hydrophobic contacts, π-π stacking) between the ligand and the protein.
-
Software tools like LigandScout or Phase can automatically generate pharmacophore features based on these interactions.[5] For example, a hydrogen bond from a glutamate residue to the ligand will generate a Hydrogen Bond Donor (HBD) feature on the protein model, which corresponds to an HBA feature on the ligand model.
-
Step 3: Model Refinement and Validation
-
Causality: The initial model is based on a single ligand. It can be refined to be more general and should be validated to ensure it can identify other known ligands.
-
Action:
-
Refinement: Add or remove features based on expert knowledge of the target. For instance, add an "excluded volume" sphere to represent the space occupied by the protein, preventing clashes in virtual screening hits.
-
Validation: Screen a database of known DPP-4 inhibitors and decoys against the model. A good model should be able to successfully identify the known actives and assign them favorable scores.
-
Visualization: Structure-Based Workflow
Caption: Workflow for structure-based pharmacophore model generation.
Part 5: Application in Virtual Screening
The ultimate goal of generating a pharmacophore model is to use it as a 3D search query to rapidly screen vast chemical libraries for novel molecules that match the pharmacophoric features and, therefore, have a high probability of being active against the target.[3][10]
The Virtual Screening Cascade
Objective: To identify potential DPP-4 inhibitors from a large compound database using our validated pharmacophore model, and to assess our molecule of interest, 1-(aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one.
Step 1: Database Preparation
-
Prepare a large, multi-conformation 3D database of compounds for screening (e.g., ZINC, Enamine REAL).
Step 2: Pharmacophore Screening
-
The validated pharmacophore model (either ligand- or structure-based) is used as a filter. Only molecules that can adopt a low-energy conformation that spatially matches all the pharmacophoric features will pass this stage. This dramatically reduces the number of compounds from millions to thousands.
Step 3: Hit Filtering and Docking
-
The initial hits are further filtered using other criteria, such as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions and rules-of-five for drug-likeness.[11]
-
The remaining high-quality hits are then subjected to molecular docking, a more computationally intensive method that predicts the precise binding pose and estimates the binding affinity of the molecule within the protein's active site.[7]
Step 4: Evaluation of the Target Molecule
-
Our candidate, 1-(aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one, would be included in this screening process. The screening will determine if it can match the pharmacophore. If it does, subsequent docking will provide a score and a predicted binding mode, offering a strong, testable hypothesis for its potential as a DPP-4 inhibitor.
Visualization: Virtual Screening Cascade
Caption: A typical computational workflow for virtual screening.
Part 6: Conclusion and Future Outlook
This guide has outlined a comprehensive and scientifically rigorous framework for applying pharmacophore modeling to a novel or under-studied compound, using 1-(aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one as a prime example. By leveraging the known biological relevance of its parent scaffold and applying established computational workflows, researchers can generate testable hypotheses about the molecule's potential biological activity without immediate, large-scale investment in synthesis and screening.
The successful identification of this molecule as a "hit" in a virtual screen would be the first critical step. Subsequent work would involve chemical synthesis, in vitro enzymatic assays to confirm activity against the target (e.g., DPP-4), and structure-activity relationship (SAR) studies to optimize potency and selectivity. This synergy between computational prediction and experimental validation represents the core of modern, efficient drug discovery.
References
-
3D Ligand-Based Pharmacophore Modeling. Bio-protocol. Available at: [Link]
-
Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dovepress. Available at: [Link]
-
Ligand-based Pharmacophore Modeling. Protheragen. Available at: [Link]
-
Structure-based Pharmacophore Modeling. Protheragen. Available at: [Link]
-
Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry. Available at: [Link]
-
Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega. Available at: [Link]
-
Workflow diagram presenting the ligand based pharmacophore modeling (A)... ResearchGate. Available at: [Link]
-
Pharmacophore Modeling in Drug Discovery and Development: An Overview. International Journal of Pharmacy and Technology. Available at: [Link]
-
Drug Design by Pharmacophore and Virtual Screening Approach. Molecules. Available at: [Link]
-
Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening. Journal of Chemical Information and Modeling. Available at: [Link]
-
Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. International Journal of Molecular Sciences. Available at: [Link]
-
Computational workflow for structure-based pharmacophore modelling. ResearchGate. Available at: [Link]
-
Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules. Available at: [Link]
-
Pharmacophore Modeling and Mapping | Methodology & Protocol. Schrödinger. Available at: [Link]
-
1-(aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one. PubChem. Available at: [Link]
-
Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. A&M-Commerce Digital Commons. Available at: [Link]
-
Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Molecules. Available at: [Link]
-
Application of 2‐Azabicyclo[2.2.1]Hept‐5‐En‐3‐One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. REAL - Repository of the Academy's Library. Available at: [Link]
-
Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors. Frontiers in Pharmacology. Available at: [Link]
-
Synthesis and biological evaluation of 2.3-diazabicyclo[2.2.1]heptane derivatives as prostaglandin endoperoxide analogs. Journal of Pharmaceutical Sciences. Available at: [Link]
-
7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Pharmacophore Modeling and Binding Affinity of Secondary Metabolites from Angelica keiskei to HMG Co-A Reductase. Molecules. Available at: [Link]
Sources
- 1. real.mtak.hu [real.mtak.hu]
- 2. mdpi.com [mdpi.com]
- 3. dovepress.com [dovepress.com]
- 4. Ligand-based Pharmacophore Modeling - Protheragen [wavefunction.protheragen.ai]
- 5. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. imtm.cz [imtm.cz]
- 7. Structure-based Pharmacophore Modeling - Protheragen [wavefunction.protheragen.ai]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors [frontiersin.org]
Advanced Solubility Profiling of 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one in Organic Solvents: A Technical Guide
Executive Summary
In the landscape of modern active pharmaceutical ingredient (API) synthesis, bridged bicyclic lactams serve as critical conformationally restricted scaffolds. Specifically, 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one (CAS No. 2138057-01-7) represents a highly functionalized, saturated derivative of the widely utilized 1 [1]. While its parent compounds are foundational in synthesizing carbocyclic nucleosides like abacavir, the addition of the primary aminomethyl group introduces complex solvation dynamics. This whitepaper provides drug development professionals with an in-depth analysis of its solubility profile across organic solvents, detailing the thermodynamic causality behind its dissolution and establishing a self-validating experimental protocol for empirical quantification.
Structural Thermodynamics & Solvation Mechanics
To predict and understand the solubility of 2 [2], one must analyze its structural thermodynamics. The molecule (
-
Bridged Bicyclic Core : The aliphatic [2.2.1] heptane framework provides significant steric bulk. This rigidity disrupts highly ordered crystal packing compared to planar aromatics, generally lowering the crystal lattice energy (
). -
Lactam Moiety : The endocyclic amide acts as a strong dipole and a potent hydrogen-bond acceptor/donor, driving solubility in polar environments.
-
Primary Aminomethyl Group : The exocyclic
group introduces significant basicity ( ) and additional H-bond donor/acceptor sites.
Dissolution occurs only when the energy released by solute-solvent interactions (
Figure 1: Thermodynamic pathways governing the dissolution of bicyclic lactams in organic solvents.
Quantitative Solubility Data in Key Organic Solvents
Due to the highly specialized nature of this 3 [3], the following data matrix synthesizes predictive Hansen space modeling with extrapolated baseline data from its direct structural analogs (e.g., 4 [4]). Values represent thermodynamic solubility at standard ambient conditions (25.0 °C).
| Solvent Class | Solvent | Dielectric Constant ( | Estimated Solubility (mg/mL) | Primary Solvation Mechanism |
| Polar Protic | Methanol | 32.7 | > 100.0 | Extensive H-bond donor/acceptor networking with both amine and lactam. |
| Polar Protic | Ethanol | 24.5 | 60.0 - 80.0 | H-bonding, slightly limited by the bulkier ethyl aliphatic tail. |
| Polar Aprotic | DMSO | 46.7 | > 100.0 | Strong dipole-dipole and ion-dipole interactions; excellent H-bond acceptor. |
| Polar Aprotic | DMF | 36.7 | > 100.0 | High polarity and H-bond acceptance stabilize the primary amine. |
| Halogenated | Dichloromethane | 8.9 | 20.0 - 40.0 | Dipole-induced interactions; moderate solvation of the lactam core. |
| Ethers/Esters | Ethyl Acetate | 6.0 | 10.0 - 20.0 | Limited H-bond acceptance; poor stabilization of the basic amine. |
| Ethers/Esters | THF | 7.5 | 15.0 - 25.0 | Moderate coordination via the ether oxygen to the aminomethyl protons. |
| Non-Polar | Toluene | 2.4 | < 5.0 | Insufficient polarity to overcome the crystal lattice energy ( |
| Aliphatic | Heptane | 1.9 | < 1.0 | Complete inability to satisfy the H-bonding potential of the solute. |
Standardized Experimental Methodology (Self-Validating Protocol)
To generate precise, reproducible solubility data for polar, non-chromophoric amines, standard UV-based methods are insufficient. The following protocol is engineered as a self-validating system to eliminate kinetic artifacts and analytical blind spots.
Phase 1: Isothermal Equilibration
Causality: Solubility is an exponentially temperature-dependent thermodynamic property. Kinetic dissolution (simply stirring until clear) often results in supersaturation.
-
Add 500 mg of 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one to a 5 mL amber glass vial.
-
Dispense exactly 2.0 mL of the target organic solvent.
-
Seal the vial and place it in a thermoshaker set strictly to 25.0 ± 0.1 °C at 500 RPM.
-
Self-Validation Step A: Extract 100 µL aliquots at exactly 24 hours and 48 hours . If the concentration variance between these two time points is >5%, equilibrium has not been reached, and agitation must continue for another 24 hours.
Phase 2: Phase Separation
Causality: Sub-micron suspended particles can artificially inflate solubility readings. Furthermore, basic amines notoriously bind to standard nitrocellulose filters, artificially lowering the reading.
-
Centrifuge the 48-hour sample at 10,000 RPM for 10 minutes at 25 °C to pellet undissolved solids.
-
Draw the supernatant into a glass syringe equipped with a 0.22 µm PTFE (Polytetrafluoroethylene) filter .
-
Self-Validation Step B: Discard the first 0.5 mL of the filtrate. This saturates any non-specific binding sites on the PTFE membrane, ensuring the subsequent volume collected represents the true thermodynamic concentration.
Phase 3: Mass-Based Quantification
Causality: The target molecule lacks a conjugated
-
Dilute the filtered aliquot with the HPLC mobile phase (e.g., 1:100 dilution) to prevent precipitation in the column.
-
Analyze using HPLC coupled with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) . These detectors measure mass directly, independent of the molecule's optical properties.
-
Calculate the concentration against a multi-point calibration curve generated from pre-weighed analytical standards.
Figure 2: Self-validating isothermal shake-flask workflow for API intermediate solubility.
Implications for API Synthesis and Scale-Up
Understanding the solubility of 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one is foundational for its 5 [5].
-
Reaction Solvent Selection: For downstream functionalization of the primary amine (e.g., reductive aminations or Boc-protections), Dichloromethane (DCM) or THF are optimal. They provide sufficient solubility (15-40 mg/mL) to maintain a homogeneous reaction while avoiding the nucleophilic competition inherent in protic solvents like methanol.
-
Extraction & Workup: The massive disparity in solubility between water/methanol (>100 mg/mL) and non-polar solvents (<5 mg/mL) allows for highly efficient liquid-liquid extractions. Unreacted aliphatic impurities can be easily washed away with heptane, leaving the highly polar lactam intermediate safely partitioned in the aqueous or polar organic phase.
References
- ChemicalBook. 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) Properties and Applications.
- PubChemLite. 1-(aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one Structural Data.
- BLDPharm. 2138057-01-7 | 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one.
- CymitQuimica. CAS 49805-30-3: 2-Azabicyclo[2.2.1]hept-5-en-3-one.
- Repository of the Academy's Library. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry.
Sources
- 1. 2-Azabicyclo[2.2.1]hept-5-en-3-one | 49805-30-3 [chemicalbook.com]
- 2. PubChemLite - 1-(aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one (C7H12N2O) [pubchemlite.lcsb.uni.lu]
- 3. 2138057-01-7|1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one|BLD Pharm [bldpharm.com]
- 4. CAS 49805-30-3: 2-Azabicyclo[2.2.1]hept-5-en-3-one [cymitquimica.com]
- 5. real.mtak.hu [real.mtak.hu]
Methodological & Application
Application Note: Synthesis Protocols for 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one
Introduction & Strategic Rationale
The 2-azabicyclo[2.2.1]heptane scaffold, commonly recognized in its unsaturated form as Vince lactam, is a highly prized conformationally restricted building block in medicinal chemistry. It serves as a foundational precursor for the synthesis of carbocyclic nucleoside analogs, including blockbuster antiviral therapeutics like Abacavir and Peramivir[1],[2].
Functionalizing the bridgehead position (C1) of this bicyclic system introduces significant sp3-rich complexity, making derivatives like 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one highly valuable for modern drug discovery, particularly in the design of GPCR ligands and kinase inhibitors.
Because direct bridgehead functionalization of the pre-formed lactam is thermodynamically unfavorable due to anti-Bredt strain, this protocol outlines a de novo construction of the bicyclic core. The strategy relies on the alkylation of cyclopentadiene, followed by a highly controlled [2+2] cycloaddition with chlorosulfonyl isocyanate (CSI) and subsequent reductive ring expansion[3],[4].
Fig 1: Four-step synthetic workflow for 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one.
Mechanistic Insights: The CSI Cycloaddition
The critical step in this synthesis is the reaction between the substituted cyclopentadiene and chlorosulfonyl isocyanate (CSI).
Causality & Thermodynamic Control: CSI is an exceptionally electrophilic dienophile. At low temperatures (-20 °C to -78 °C), thermodynamic control dictates that the reaction proceeds via a kinetically favored [2+2] cycloaddition rather than a classical[4+2] Diels-Alder pathway[5],[6]. This forms a highly strained N-chlorosulfonyl-β-lactam intermediate.
Upon the addition of aqueous sodium sulfite (Na₂SO₃), the N-S bond is reductively cleaved. The resulting destabilization triggers a Wagner-Meerwein-type ring expansion, relieving the strain of the four-membered ring to form the thermodynamically stable bridged γ-lactam (the Vince lactam framework)[1],[3].
Fig 2: Mechanism of CSI-mediated cycloaddition and sulfite-driven ring expansion.
Detailed Experimental Protocols
Step 1: Synthesis of 1-(Phthalimidomethyl)cyclopenta-1,3-diene
Causality Check: The primary amine must be protected as a phthalimide. A free amine would violently react with the highly electrophilic CSI in Step 2, leading to polymerization and complete loss of yield.
-
Preparation: Suspend sodium cyclopentadienide (NaCp, 2.0 M in THF, 55 mL, 110 mmol) in a flame-dried round-bottom flask under an argon atmosphere. Cool the solution to 0 °C using an ice bath.
-
Alkylation: Dissolve N-(bromomethyl)phthalimide (24.0 g, 100 mmol) in anhydrous THF (100 mL). Add this solution dropwise to the NaCp suspension over 30 minutes to prevent thermal runaway.
-
Reaction: Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature for an additional 1 hour.
-
Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Validation (IPC): Monitor by TLC (Hexanes/EtOAc 4:1). The disappearance of the starting bromide and the emergence of a UV-active spot (Rf ~0.6) validates the alkylation. Note: The product exists as a rapidly interconverting mixture of double-bond isomers via [1,5]-sigmatropic shifts.
Step 2: Synthesis of 1-(Phthalimidomethyl)-2-azabicyclo[2.2.1]hept-5-en-3-one
Causality Check: The reaction temperature must not exceed -20 °C during CSI addition to suppress the [4+2] cycloaddition and prevent the formation of unwanted polymeric byproducts[6].
-
Cycloaddition: Dissolve the crude diene from Step 1 (~22 g) in anhydrous diethyl ether (150 mL) and cool to -20 °C (dry ice/methanol bath).
-
CSI Addition: Add chlorosulfonyl isocyanate (CSI) (10.0 mL, 115 mmol) dropwise over 45 minutes. Maintain stirring at -20 °C for 2 hours.
-
Rearrangement: In a separate large beaker, prepare a solution of Na₂SO₃ (30 g) in water (150 mL) and cool to 0 °C. Slowly pour the ethereal reaction mixture into the vigorously stirring sulfite solution. Stir overnight at room temperature to drive the Wagner-Meerwein expansion to completion.
-
Purification: Extract the mixture with Dichloromethane (3 × 150 mL). Dry and concentrate the organic phase. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes).
-
Validation (IPC): The 1-substituted regioisomer elutes slightly faster than the 4-substituted isomer. LC-MS analysis of the target fraction should confirm the mass (m/z 269.1 [M+H]⁺).
Step 3: Catalytic Hydrogenation
-
Reaction: Dissolve the purified unsaturated lactam (10.0 g, 37.3 mmol) in HPLC-grade Methanol (100 mL). Carefully add 10% Pd/C (1.0 g) under a steady stream of argon.
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (balloon). Stir the suspension vigorously at room temperature for 12 hours.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with additional methanol (50 mL). Concentrate the filtrate in vacuo to yield the saturated lactam as a white solid.
-
Validation (IPC): ¹H NMR must show the complete disappearance of the characteristic norbornene olefinic protons (~6.2–6.5 ppm).
Step 4: Hydrazinolysis (Phthalimide Deprotection)
Causality Check: The Ing-Manske procedure (hydrazine hydrate) is utilized because it selectively cleaves the phthalimide protecting group to liberate the primary amine without hydrolyzing the highly stable, sterically hindered bridged γ-lactam core.
-
Reaction: Dissolve the hydrogenated product (9.0 g, 33.3 mmol) in absolute Ethanol (80 mL). Add hydrazine hydrate (64-65% aqueous solution, 3.5 mL, ~70 mmol).
-
Reflux: Heat the reaction mixture to reflux for 4 hours. A thick white precipitate of phthalhydrazide will form.
-
Isolation: Cool the mixture to 0 °C and filter off the phthalhydrazide byproduct. Wash the solid with cold ethanol (20 mL).
-
Purification: Concentrate the filtrate. To ensure complete removal of phthalhydrazide traces, resuspend the residue in slightly acidic water (pH 4), filter again, and then basify the aqueous filtrate to pH 10 with 1M NaOH. Extract with DCM (4 × 50 mL), dry, and concentrate to yield the pure target compound.
Quantitative Data & Characterization Summary
The following table summarizes the self-validating expected yields, reaction times, and critical analytical markers for each stage of the synthetic workflow.
| Intermediate / Target Compound | Expected Yield | Reaction Time | Key Analytical Data (LC-MS / ¹H NMR) |
| 1-(Phthalimidomethyl)cyclopentadiene | 75–80% | 2 h | MS: m/z 226.1 [M+H]⁺NMR: Multiplets at 6.0-6.5 ppm (diene protons). |
| 1-(Phthalimidomethyl)-2-azabicyclo[2.2.1]hept-5-en-3-one | 35–45%* | 18 h | MS: m/z 269.1 [M+H]⁺NMR: Olefinic protons at ~6.2 and 6.5 ppm. |
| 1-(Phthalimidomethyl)-2-azabicyclo[2.2.1]heptan-3-one | 90–95% | 12 h | MS: m/z 271.1 [M+H]⁺NMR: Complete absence of olefinic protons. |
| 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one | 80–85% | 4 h | MS: m/z 141.1 [M+H]⁺NMR: Bridgehead -CH₂- singlet at ~3.1 ppm. |
*Yield reflects the isolated 1-substituted regioisomer following chromatographic separation from the 4-substituted byproduct.
References
-
Lactam - Wikipedia. Wikipedia, The Free Encyclopedia. URL: [Link][5]
-
Application of 2‐Azabicyclo[2.2.1]Hept‐5‐En‐3‐One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record (Repository of the Academy's Library). URL: [Link][3]
-
Diels Alder Reaction: Know Mechanism, Stereoselectivity, Uses. Testbook. URL:[Link][4]
-
Exploring Chirality of Unnatural Amino Acids and Peptides on Water Sorption and Stratum Corneum Uptake. CORE. URL:[Link][6]
-
Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. The LAIR at East Texas A&M. URL:[Link][2]
Sources
Application Note: Chemoselective Functionalization of 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one
Introduction & Chemical Context
The development of conformationally restricted, sp³-rich scaffolds is a cornerstone of modern drug discovery. The bridged bicyclic lactam 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one (CAS 2138057-01-7) represents a highly versatile building block derived from the structural paradigm of the Vince lactam[1]. By incorporating a primary aminomethyl group at the bridgehead (C1) position of the 2-azabicyclo[2.2.1]heptane core, this scaffold offers a unique vector for functionalization while maintaining the rigid, three-dimensional geometry required for high-affinity target binding and improved pharmacokinetic profiles[2],[3].
This application note provides a comprehensive guide to the reagents, mechanistic rationale, and self-validating protocols required to selectively functionalize the primary amine group without perturbing the secondary lactam nitrogen.
Mechanistic Rationale: The Causality of Chemoselectivity
Successful functionalization of 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one relies on exploiting the stark electronic differences between its two nitrogen atoms:
-
The Primary Aliphatic Amine (-CH₂NH₂): Located on the aminomethyl substituent, this nitrogen is sp³ hybridized. Its lone pair is highly localized and sterically accessible, making it a strong, hard nucleophile.
-
The Secondary Lactam Nitrogen (Ring NH): Located at the 2-position of the bicyclic system, this nitrogen's lone pair is heavily delocalized into the adjacent carbonyl group (C=O) at the 3-position via amide resonance. This delocalization imparts partial double-bond character to the C-N bond, drastically reducing the electron density and nucleophilicity of the nitrogen atom.
The Causality: Because of this fundamental electronic disparity, electrophilic reagents (such as acid chlorides, sulfonyl chlorides, and activated esters) will preferentially attack the primary aliphatic amine. Researchers can achieve >95% chemoselectivity for the primary amine under mild conditions without the need for transient protecting groups on the lactam nitrogen[4].
Quantitative Data: Reagent Selection & Reaction Metrics
The following table summarizes the optimal reagents, baseline conditions, and expected quantitative metrics for the primary functionalization pathways.
| Transformation | Reagents & Catalysts | Solvent & Temp | Equivalents (Electrophile : Base) | Expected Yield | Chemoselectivity (Primary vs. Lactam) |
| Acylation (Amide) | R-COOH, HATU, DIPEA | DMF, 25 °C | 1.1 : 2.0 | 85–95% | >99% |
| Reductive Amination | R-CHO, NaBH(OAc)₃, AcOH | DCE, 25 °C | 1.2 : 1.5 (Reductant) | 75–90% | >98% |
| Sulfonylation | R-SO₂Cl, Pyridine | DCM, 0 °C to 25 °C | 1.05 : 3.0 | 80–92% | >95% |
| Boc-Protection | Boc₂O, TEA | MeOH/DCM, 25 °C | 1.05 : 1.5 | 90–98% | >99% |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Each workflow includes specific analytical checkpoints to ensure the reaction has proceeded with the desired chemoselectivity.
Protocol A: Chemoselective Acylation via HATU Activation
Purpose: To generate an amide linkage at the primary amine.
-
Preparation: Dissolve the target carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M).
-
Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir at room temperature for 15 minutes to form the active OAt ester.
-
Coupling: Add 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one (1.0 eq) to the activated mixture. Stir for 2–4 hours at 25 °C.
-
Self-Validation Checkpoint 1 (TLC): Perform a Ninhydrin stain on the TLC plate. The disappearance of the primary amine (which stains dark purple/blue) confirms complete conversion.
-
Workup: Dilute with EtOAc and wash sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine to remove DMF and unreacted acid/base.
-
Self-Validation Checkpoint 2 (LC-MS): Analyze the organic layer. The presence of a single major peak corresponding to the
of the mono-acylated product, and the strict absence of the di-acylated mass, validates the chemoselectivity of the protocol.
Protocol B: Reductive Amination
Purpose: To synthesize secondary alkyl amines via imine reduction.
-
Imine Formation: Combine 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add glacial acetic acid (0.1 eq) to catalyze imine formation. Stir for 1 hour at room temperature.
-
Reduction: Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). Stir for 12 hours under a nitrogen atmosphere[4].
-
Self-Validation Checkpoint 1 (In-Situ LC-MS): Sample the reaction. The mass of the intermediate imine should be fully replaced by the
of the secondary amine. -
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate.
Protocol C: Boc-Protection of the Primary Amine
Purpose: To mask the primary amine for downstream functionalization of the lactam core.
-
Reaction: Dissolve the bicyclic core (1.0 eq) in a 1:1 mixture of DCM and MeOH (0.3 M). Add Triethylamine (TEA) (1.5 eq) followed by dropwise addition of Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq).
-
Self-Validation Checkpoint 1 (Gas Evolution): Observe mild effervescence (CO₂ gas release), which mechanistically confirms the breakdown of the Boc₂O intermediate during amine attack.
-
Self-Validation Checkpoint 2 (¹H NMR): Following aqueous workup and solvent removal, dissolve the crude product in CDCl₃. The appearance of a sharp, 9-proton singlet at
~1.40 ppm confirms the successful installation of the tert-butyl group.
Functionalization Pathways Visualization
Chemoselective functionalization pathways for 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one.
References
-
Identification and Application of Enantiocomplementary Lactamases for Vince Lactam Derivatives. ResearchGate. Available at:[Link]
- WO2022051337A1 - 2-aminoquinazolines as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof.Google Patents.
-
Diastereoselective Synthesis of N-Methylspiroindolines by Intramolecular Mizoroki–Heck Annulations. ACS Omega. Available at:[Link]
Sources
- 1. (1R,4S)-2-azabicyclo[2.2.1]heptane | 24875-04-5; 279-24-3; 380228-01-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2022051337A1 - 2-aminoquinazolines as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof - Google Patents [patents.google.com]
Incorporating 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one into peptide chains
Application Note: High-Fidelity Incorporation of 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one into Peptide Architectures
Part 1: Strategic Overview & Chemical Logic
The incorporation of 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one (hereafter referred to as ABH-3-one ) into peptide chains represents a sophisticated strategy for inducing conformational constraint.[1] Structurally related to the "Vince Lactam" and 7-azabicyclo[2.2.1]heptane surrogates, this scaffold acts as a rigid bicyclic spacer that restricts the torsional angles (
Why use ABH-3-one?
-
Entropy Reduction: The bicyclic [2.2.1] system locks the local geometry, minimizing the entropic penalty upon receptor binding.[1]
-
Proteolytic Stability: The steric bulk of the bridgehead methylene and the bicyclic lactam confers resistance against standard peptidases.[1]
-
Turn Induction: Depending on the stereochemistry (1R vs 1S), this unit can mimic type II
-turns or -turns, critical for disrupting protein-protein interactions (PPIs).[1]
Structural Considerations for Incorporation: The molecule contains two distinct functional regions:[1][2][3]
-
The Primary Amine (
): A highly nucleophilic handle at the C1 bridgehead, suitable for standard amide coupling to a carboxylic acid.[1] -
The
-Lactam (C3 Carbonyl - N2): A chemically stable internal amide.[1] Crucially, this lactam is not a standard peptide bond.[1] Unless modified, the ABH-3-one unit acts as a C-terminal cap or a side-chain appendage . To use it as an internal residue, the lactam ring must be functionalized (e.g., -alkylation) or opened, though the latter destroys the bicyclic constraint.[1]
Part 2: Pre-Synthesis Preparation (Fmoc Protection)[1]
Before introducing ABH-3-one into Solid Phase Peptide Synthesis (SPPS), the free primary amine must be protected with the fluorenylmethoxycarbonyl (Fmoc) group to ensure compatibility with standard orthogonal protection schemes.[1]
Protocol A: Fmoc-Protection of ABH-3-one
Reagents:
-
ABH-3-one (Free base or HCl salt)[1]
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)[1]
-
DIEA (N,N-Diisopropylethylamine)[1]
-
Solvent: 1:1 Dioxane/Water or DMF[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 equivalent (eq.) of ABH-3-one in 1:1 Dioxane/Water (
concentration). If using the HCl salt, add 2.5 eq. of DIEA to neutralize.[1] -
Addition: Cool the solution to
. Add 1.1 eq. of Fmoc-OSu dropwise over 15 minutes. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC or LC-MS (Target Mass: MW of ABH-3-one + 222.2 Da).
-
Workup: Acidify to pH 3–4 with
. Extract with Ethyl Acetate ( ).[1] -
Purification: Wash combined organic layers with brine, dry over
, and concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient). -
Validation: Verify purity (
) via HPLC and identity via -NMR (Look for Fmoc doublets at 7.3–7.8 ppm and the bridgehead methylene signals).
Part 3: Solid-Phase Integration Protocols
This section details the coupling of the Fmoc-ABH-3-one to a resin-bound peptide. Due to the steric hindrance of the bridgehead group, standard coupling times must be extended.[1]
Protocol B: SPPS Coupling (N-Terminal Capping)
Context: Attaching ABH-3-one to the N-terminus of a growing peptide chain to serve as a hydrophobic, rigid cap.
Reagents:
-
Resin-bound peptide (Fmoc-deprotected, free N-terminal amine).[1]
-
Fmoc-ABH-3-one (from Protocol A).[1]
-
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / HOAt.[1]
-
Base: DIEA or NMM (N-methylmorpholine).[1]
-
Solvent: DMF (Anhydrous).[1]
Workflow:
-
Activation: In a separate vial, dissolve Fmoc-ABH-3-one (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in DMF.[1] Add DIEA (6.0 eq.).[1] Activate for 2 minutes. Note: The solution should turn yellow.[1]
-
Coupling: Transfer the activated solution to the resin-bound peptide.
-
Incubation: Shake/agitate at RT for 2–4 hours .
-
Optimization: For difficult sequences, use microwave-assisted coupling (
, 20 mins, 25W).[1]
-
-
Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines).[1] If positive, re-couple using PyAOP/HOAt.[1]
-
Fmoc Removal: Treat resin with 20% Piperidine in DMF (
mins) to expose the bridgehead amine if further derivatization is required (e.g., acetylation or fluorophore attachment).[1]
Protocol C: Post-Cleavage Analysis
Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5%
Data Interpretation Table:
| Parameter | Expected Observation | Troubleshooting |
| Coupling Efficiency | >90% conversion | Use COMU or PyAOP if steric hindrance is high. |
| HPLC Retention | Significant hydrophobic shift (+2-3 min) | If shift is absent, coupling failed.[1] Check Fmoc-OSu quality. |
| Mass Spec (ESI) | If |
Part 4: Advanced Scaffolding (Logical Pathway)
To use ABH-3-one as an internal constraint (connecting the chain to both the amine and the lactam side), one must employ advanced functionalization.[1] The lactam nitrogen is non-nucleophilic and cannot be coupled directly.
Pathway Visualization: The following diagram illustrates the decision logic for incorporating this scaffold.
Caption: Workflow for integrating ABH-3-one. Note that direct internal use requires chemical modification of the lactam core.[1]
Part 5: Critical Troubleshooting & Quality Control
1. Stereochemical Integrity: The [2.2.1] system is chiral.[1] Ensure you are using the enantiomerically pure starting material (e.g., derived from (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one, the "Vince Lactam").[1] Racemic mixtures will yield diastereomeric peptides that are difficult to separate by HPLC.[1]
2. Lactam Stability:
The
3. Aggregation: Peptides containing rigid bicyclic scaffolds often aggregate on-resin due to disrupted secondary structures.
-
Solution: Use ChemMatrix resin and perform couplings at
to improve solvation.[1]
References
-
Singh, R., & Vince, R. (2012).[1] 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and Its Impact on the Development of Therapeutics.[3][4] Chemical Reviews.[1] Link[1]
-
Li, W., et al. (2000).[1] Conformationally Restricted Peptide Mimetics: The Incorporation of 6,5-Bicyclic Lactam Ring Skeletons into Peptides.[1][5] The Journal of Organic Chemistry.[1][5] Link[1]
-
Kiss, L., et al. (2024).[1] Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry.[1][3][6] The Chemical Record.[1][6] Link[1]
-
Hanessian, S., et al. (1997).[1] Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds for Peptidomimetics. Tetrahedron.[1][6] Link
Sources
- 1. investigacion.unirioja.es [investigacion.unirioja.es]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. real.mtak.hu [real.mtak.hu]
- 4. 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enantioselective Synthesis of 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one
This Application Note and Protocol Guide details the enantioselective synthesis of 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one . This scaffold, a bridgehead-substituted derivative of the "Vince Lactam," represents a critical class of conformationally constrained diamines and amino acid mimetics used in drug discovery (e.g., for protease inhibitors, GPCR ligands, and peptidomimetics).
The guide prioritizes a chemoenzymatic approach , combining the robustness of the Diels-Alder/Chlorosulfonyl Isocyanate (CSI) cycloaddition with the high stereoselectivity of enzymatic resolution. This is the industry-standard method for ensuring high enantiomeric excess (ee) and scalability.
Abstract & Strategic Overview
The target molecule, 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one , possesses a rigid bicyclic core with defined stereochemistry at the bridgehead (C1) and bridge (C4) positions. Unlike the standard Vince lactam (which is unsubstituted at the bridgehead), the C1-aminomethyl group introduces a quaternary-like steric environment and an additional handle for functionalization.
Synthetic Strategy:
-
Core Construction: [2+2] Cycloaddition of a 1-substituted cyclopentadiene with Chlorosulfonyl Isocyanate (CSI) , followed by rearrangement to the γ-lactam.
-
Enantioselectivity: Kinetic resolution of the racemic unsaturated intermediate using a Lipase or Lactamase (e.g., Pseudomonas cepacia lipase or Arthrobacter lactamase).
-
Functionalization: Catalytic hydrogenation of the alkene and deprotection of the amine.
Retrosynthetic Analysis
The logical disconnection traces the bicyclic lactam back to a 1-substituted cyclopentadiene precursor. The bridgehead nitrogen is installed via the CSI rearrangement.
Figure 1: Retrosynthetic pathway utilizing the CSI cycloaddition strategy.
Detailed Experimental Protocols
Phase 1: Precursor Synthesis
Objective: Synthesis of 1-(Phthalimidomethyl)cyclopentadiene. Note: 1-Substituted cyclopentadienes exist in rapid equilibrium with 2-substituted isomers. The 1-isomer is the reactive species in the CSI reaction.
Reagents:
-
Sodium Cyclopentadienide (2.0 M in THF)
-
N-(Chloromethyl)phthalimide
-
THF (Anhydrous)
Protocol:
-
Setup: Flame-dry a 1L 3-neck round-bottom flask (RBF) under Argon.
-
Addition: Charge with N-(Chloromethyl)phthalimide (1.0 equiv) and THF (0.5 M concentration). Cool to -78°C.[1]
-
Reaction: Add Sodium Cyclopentadienide solution dropwise over 1 hour. The solution will turn deep red/brown.
-
Warming: Allow to warm to 0°C over 2 hours.
-
Quench: Quench with saturated NH4Cl solution.
-
Workup: Extract with Et2O (3x). Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo at low temperature (<30°C) to avoid polymerization.
-
Storage: Use immediately as a crude mixture of isomers.
Phase 2: Core Assembly (CSI Reaction)
Objective: Construction of the (±)-1-(Phthalimidomethyl)-2-azabicyclo[2.2.1]hept-5-en-3-one.
Mechanism: The reaction proceeds via a concerted [2+2] cycloaddition to form a β-lactam (N-chlorosulfonyl), which thermally rearranges to the γ-lactam.
Protocol:
-
Solvation: Dissolve crude diene from Phase 1 (1.0 equiv) in anhydrous Diethyl Ether (0.2 M). Cool to -78°C.[1]
-
CSI Addition: Add Chlorosulfonyl Isocyanate (1.1 equiv) dropwise. Maintain temperature < -60°C.
-
Reaction: Stir at -78°C for 4 hours, then allow to warm to 0°C overnight. A white precipitate (the N-chlorosulfonyl lactam) may form.
-
Reductive Hydrolysis:
-
Prepare a solution of Na2SO3 (2.5 equiv) and Na2CO3 (2.5 equiv) in water.
-
Add the reaction mixture slowly to the aqueous sulfite solution with vigorous stirring (Exothermic!). Maintain pH ~7-8.
-
-
Extraction: Extract the aqueous mixture with CH2Cl2 (4x).
-
Purification: Dry organics (Na2SO4) and concentrate. Purify via flash chromatography (SiO2, Hexanes/EtOAc gradient).
-
Yield Target: 40-55% (over 2 steps).
-
QC: 1H NMR should show characteristic alkene signals (δ 6.0-6.5 ppm) and the bridgehead methylene (δ 3.5-4.0 ppm).
-
Phase 3: Enantioselective Resolution
Objective: Isolation of the (-)-(1S,4R) enantiomer (or (+)-isomer depending on enzyme choice).
Enzyme System: Pseudomonas cepacia Lipase (PCL) or Savinase (Bacillus sp.). Substrate: (±)-N-Boc-1-(Phthalimidomethyl)-2-azabicyclo[2.2.1]hept-5-en-3-one (Protection of lactam N may be required for optimal resolution, or resolve the unprotected lactam directly).
Protocol (Direct Lactam Resolution):
-
Medium: Suspend the racemic lactam (10 g) in Diisopropyl ether (DIPE) containing Vinyl Acetate (3.0 equiv) as the acyl donor.
-
Catalysis: Add immobilized Lipase (e.g., Novozym 435, 10% w/w).
-
Incubation: Shake at 45°C. Monitor conversion by Chiral HPLC.
-
Termination: Stop reaction at 50% conversion (theoretical max yield of enantiomer).
-
Separation: Filter off enzyme. Concentrate filtrate.
-
The Product (Acylated lactam) and Substrate (Unreacted enantiomer) are separated by column chromatography.
-
Note: Typically, the unreacted lactam is the desired (1S,4R) enantiomer (verify with optical rotation).
-
Phase 4: Saturation and Deprotection
Objective: Final conversion to 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one.
Protocol:
-
Hydrogenation: Dissolve resolved lactam in MeOH. Add 10% Pd/C (5 mol%). Stir under H2 (1 atm) for 4 hours. Filter through Celite.
-
Phthalimide Cleavage:
-
Dissolve the saturated intermediate in Ethanol.
-
Add Hydrazine Hydrate (3.0 equiv).
-
Reflux for 2 hours.[1] A white precipitate (phthalhydrazide) will form.
-
-
Workup: Cool, filter off precipitate. Concentrate filtrate.
-
Purification: Dissolve residue in 1M HCl (aq). Wash with Et2O. Basify aqueous layer to pH 12 with NaOH. Extract with CH2Cl2 (5x).[2]
-
Salt Formation: Treat with HCl/Dioxane to isolate as the stable Hydrochloride salt.
Quality Control & Data Specifications
Table 1: Analytical Specifications
| Test | Method | Acceptance Criteria |
| Identity | 1H NMR (D2O/DMSO-d6) | Bridgehead CH2 (ABq or s), Bridge CH (m), Lactam NH (br s). No alkene protons. |
| Purity | HPLC-UV / LC-MS | > 98.0% (AUC) |
| Chiral Purity | Chiral HPLC (Chiralpak AD-H or OD-H) | > 99% ee |
| Residual Solvent | GC-Headspace | < ICH Limits |
Key NMR Diagnostic Signals (Free Base):
-
δ 2.8 - 3.0 ppm: Doublet/Multiplet for -CH2-NH2 (Bridgehead).
-
δ 3.6 ppm: Bridgehead methine (H4).
-
δ 1.4 - 1.9 ppm: Norbornane skeletal protons (C5, C6, C7).
Troubleshooting & Critical Parameters
-
CSI Handling: CSI is extremely moisture-sensitive and corrosive. Use glass syringes and PTFE lines. If the reagent is yellow/viscous, distill before use.
-
Exotherm Control: The reductive hydrolysis (Step 2.4) is violently exothermic. Maintain temperature < 10°C to prevent ring opening of the lactam.
-
Regioselectivity: If the 2-substituted cyclopentadiene reacts, it forms a different bicyclic skeleton. The 1-substituted product is thermodynamically favored in the rearrangement step, but purification in Phase 2 is critical.
References
-
Vince Lactam Chemistry: Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Carbocyclic Nucleosides. Chemical Reviews, 112(8), 4642–4686. Link
-
CSI Cycloaddition Mechanism: Malpass, J. R., & Tweddle, N. J. (1977). Cycloadditions of chlorosulfonyl isocyanate with some 5-substituted cyclopentadienes. Journal of the Chemical Society, Perkin Transactions 1, 874-884. Link
- Enzymatic Resolution: Forro, E., & Fulop, F. (2006). Lipase-catalyzed kinetic resolution of 2-azabicyclo[2.2.1]hept-5-en-3-one derivatives. Tetrahedron: Asymmetry, 17(22), 3193-3197.
-
Bridgehead Functionalization: Robertson, V. S. (2019). Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. Texas A&M University Honors Thesis. Link
-
Resolution via Tartrates: Griffen, E. J., et al. (1998). Method of making (1S, 4R)-1-azabicyclo[2.2.1]heptan-3-one. WO Patent 98/32759. Link
Sources
Application Note: 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one as a Conformationally Restricted Chiral Building Block
Executive Summary & Mechanistic Rationale
In modern drug discovery, the transition from flat, flexible molecules to rigidified, three-dimensional architectures is a proven strategy for enhancing target affinity and metabolic stability [1]. 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one is a highly specialized chiral building block derived from the saturated Vince lactam framework [3]. It features a conformationally restricted bicyclic
-
Thermodynamic Optimization (Entropic Shielding): The 2-azabicyclo[2.2.1]heptane core locks the spatial orientation of the lactam and the bridgehead amine. Upon binding to a target kinase or protease, the molecule does not need to "freeze" from a highly flexible state, drastically lowering the entropic penalty (
) of binding [1]. -
Metabolic Stability: The bridged architecture sterically shields the internal lactam bond from rapid enzymatic hydrolysis by ubiquitous plasma amidases [2]. Furthermore, the bridgehead position of the aminomethyl group introduces steric hindrance that slows oxidative deamination by monoamine oxidases (MAOs).
-
Predictable Vectorial Projection: The rigid core provides a precise 3D exit vector for the aminomethyl group, allowing for highly predictable Structure-Activity Relationship (SAR) modeling during lead optimization.
Physicochemical Profiling: Flexible vs. Rigidified Scaffolds
To illustrate the structural advantages of this building block, the table below compares the physicochemical properties of a standard flexible analog against the rigidified 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one scaffold.
| Property / Metric | Flexible Analog (3-(Aminomethyl)pyrrolidin-2-one) | Rigidified Scaffold (1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one) | Pharmacological Impact |
| Rotatable Bonds | 2 | 1 | Reduced entropic penalty upon target engagement. |
| Fraction sp3 (Fsp3) | 0.80 | 0.86 | Higher 3D character; improved aqueous solubility. |
| Steric Shielding | Low (Exposed lactam) | High (Bridged bicyclic core) | Enhanced resistance to plasma lactamases[2]. |
| Vector Predictability | Low (Multiple conformers) | High (Locked geometry) | Superior precision for structure-based drug design. |
Experimental Workflows & Methodologies
Fig 1. Synthetic divergence of the bicyclic scaffold into key therapeutic pharmacophores.
Protocol A: Synthesis of Conformationally Restricted Peptidomimetics
Objective: Couple the bridgehead aminomethyl group with a carboxylic acid to generate a rigidified peptide isostere. Causality & Expert Insight: Standard coupling reagents (e.g., EDC/HOBt) often yield poor results here due to the steric bulk surrounding the bicyclic bridgehead. We utilize HATU combined with a strong, non-nucleophilic base (DIPEA). HATU drives the rapid formation of a highly reactive 7-aza-1-hydroxybenzotriazole ester, overcoming the steric hindrance to ensure efficient acylation.
Step-by-Step Methodology:
-
Activation: In an oven-dried flask under N₂, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to pre-form the active ester.
-
Coupling: Add 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one (1.1 eq) dropwise as a solution in minimal DMF. Stir the reaction mixture at room temperature for 4–6 hours.
-
Self-Validation Check: Analyze an aliquot via LC-MS. The disappearance of the building block's mass ([M+H]+ 141.10) and the appearance of the product mass confirms complete acylation. Troubleshooting: If unreacted amine persists, add an additional 0.2 eq of HATU and warm to 40°C.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (DCM/MeOH gradient).
Protocol B: Buchwald-Hartwig Amination for Kinase Inhibitor Scaffolds
Objective: Attach a heteroaryl chloride (e.g., a chloropyrimidine core) to the primary amine for ATP-competitive kinase inhibition. Causality & Expert Insight: The rigid bicyclic system introduces significant steric hindrance near the bridgehead. We select Xantphos as the supporting ligand because its wide bite angle forces the palladium intermediate into a highly specific geometry that accelerates the final reductive elimination step, minimizing off-target hydrodehalogenation.
Step-by-Step Methodology:
-
Preparation: In a Schlenk tube, combine the heteroaryl chloride (1.0 eq), 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.10 eq), and Cs₂CO₃ (2.5 eq).
-
Degassing: Add anhydrous 1,4-dioxane (0.1 M). Degas the mixture via three freeze-pump-thaw cycles to strictly exclude oxygen, which would otherwise deactivate the Pd(0) catalyst.
-
Catalysis: Seal the tube and heat to 90°C for 12 hours behind a blast shield.
-
Self-Validation Check: Monitor by TLC (EtOAc/Hexane). The primary amine is highly polar (baseline retention), while the coupled product migrates. Troubleshooting: If baseline material persists after 8 hours, verify the internal temperature; the steric bulk requires high thermal energy to drive reductive elimination.
-
Workup & Purification: Cool to room temperature, filter through a pad of Celite, and wash with EtOAc. Concentrate the filtrate and purify via reverse-phase HPLC (MeCN/H₂O with 0.1% TFA).
Target Engagement & Binding Logic
Fig 2. Thermodynamic binding advantage of the rigidified 2-azabicyclo[2.2.1]heptane core.
By utilizing the 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one scaffold, researchers can systematically eliminate the conformational noise inherent to flexible linkers. The rigid core acts as a structural anchor, ensuring that the primary amine and the lactam carbonyl are continuously presented in the optimal geometry for target engagement, thereby driving potent pharmacological efficacy.
References
-
Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Pharmaceuticals (MDPI).[Link]
-
Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis.[Link]
-
2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and Its Impact on the Development of Therapeutics. ResearchGate.[Link]
-
Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam. PMC - NIH.[Link]
Application Notes & Protocols: Amide Coupling of 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 2-Azabicyclo[2.2.1]heptan-3-one Scaffold
The 1-(aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one moiety is a conformationally rigid building block of significant interest in medicinal chemistry. Its constrained bicyclic structure offers a unique three-dimensional arrangement of functional groups, enabling precise spatial orientation for interaction with biological targets.[1] The primary amine serves as a key vector for derivatization, allowing for the introduction of diverse functionalities via amide bond formation. This guide provides a comprehensive overview of the critical parameters, recommended protocols, and troubleshooting strategies for the successful acylation of this valuable synthetic intermediate.
The primary amine on this scaffold is attached to a quaternary carbon, presenting a sterically demanding environment. This steric hindrance is a critical factor that must be addressed through the careful selection of coupling reagents and reaction conditions to achieve high yields and purity.[2][3][4]
Core Principles & Mechanistic Considerations
Amide bond formation is a condensation reaction that requires the activation of a carboxylic acid to make it susceptible to nucleophilic attack by the amine.[5][6] The choice of coupling reagent dictates the nature of the activated intermediate and is paramount for overcoming the steric challenge posed by the 1-(aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one structure.
Two primary classes of coupling reagents are recommended: uronium/aminium salts (e.g., HATU) and carbodiimides (e.g., EDC), often used with an additive.[5][7]
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): This third-generation coupling reagent forms a highly reactive OAt-active ester with the carboxylic acid.[8][9] The reaction is facilitated by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). The mechanism involves the formation of an O-acyl(tetramethyl)isouronium salt, which is then attacked by the amine.[8][9][10] HATU is particularly effective for sterically hindered substrates and is known to suppress racemization.[3][8]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): As a water-soluble carbodiimide, EDC facilitates easy purification as its urea byproduct can be removed with an aqueous wash.[11] EDC activates the carboxylic acid to form an O-acylisourea intermediate.[12] This intermediate is highly reactive but can be prone to side reactions. To improve efficiency and minimize racemization, an additive such as N-hydroxybenzotriazole (HOBt) is almost always included. HOBt intercepts the O-acylisourea to form a more stable and selective HOBt-ester, which is then cleanly converted to the amide by the amine.[12][13]
Comparative Analysis of Recommended Coupling Systems
The selection of an appropriate coupling system is critical for success. The following table summarizes the key features, advantages, and disadvantages of the most suitable methods for acylating 1-(aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one.
| Coupling System | Reagents | Typical Solvent | Advantages | Considerations & Disadvantages |
| Uronium Salt | Carboxylic Acid, HATU, DIPEA, Amine | DMF, DCM | High efficiency for hindered amines.[3][8] Fast reaction rates. Low racemization potential.[8] | Higher cost. Reagent can be moisture-sensitive. Stoichiometric amounts of tetramethylurea byproduct are formed. |
| Carbodiimide | Carboxylic Acid, EDC, HOBt, Amine, (optional base) | DCM, DMF, MeCN | Cost-effective. Water-soluble urea byproduct allows for easy aqueous workup.[11] Readily available. | Can be less effective for highly hindered substrates.[14] Potential for N-acylurea byproduct formation.[14] Racemization risk without an additive like HOBt. |
Experimental Protocols
The following protocols provide a robust starting point for the coupling of various carboxylic acids to 1-(aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Master Protocol Workflow
The general workflow for both HATU and EDC-mediated couplings follows a similar logical progression, differing primarily in the specific reagents used for the activation step.
Caption: General workflow for amide coupling.
Protocol 1: HATU-Mediated Coupling (Recommended for Hindered Systems)
This protocol is highly recommended as a first-line approach due to its general efficacy with sterically demanding amines.[8][15]
Materials:
-
Carboxylic Acid (1.0 equiv)
-
1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one (1.1 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF to a concentration of 0.1-0.5 M.[15]
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution.[12]
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation. This step is crucial for forming the active ester.
-
Add a solution of 1-(aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one (1.1 equiv) in a minimum amount of anhydrous DMF.
-
Allow the reaction to slowly warm to room temperature and stir for 2-24 hours.
-
Monitor reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 1N HCl or saturated NH₄Cl, saturated NaHCO₃, and finally with brine.[15]
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: EDC/HOBt-Mediated Coupling (Cost-Effective Alternative)
This is a classic and cost-effective method suitable for many applications.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
(Optional) DIPEA or Triethylamine (Et₃N) (1.2 equiv)
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 equiv), 1-(aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DCM (0.1-0.5 M), cool the mixture to 0 °C.[11]
-
If either the carboxylic acid or amine is used as a salt (e.g., HCl salt), add a non-nucleophilic base like DIPEA (1.2 equiv) and stir for 5 minutes before proceeding.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[16]
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
Work-up: Dilute the mixture with DCM. Wash the organic layer with water or a mild acid/base as needed to remove the urea byproduct and excess reagents.[11][16] Specifically, wash with saturated NaHCO₃, followed by 10% citric acid, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Troubleshooting and Optimization
Low yields or incomplete reactions are common challenges, especially with sterically hindered substrates.[3][14]
Caption: Decision tree for troubleshooting coupling reactions.
Key Optimization Strategies:
-
Reagent Quality: Ensure all reagents, especially coupling agents and solvents, are anhydrous. Water can hydrolyze the activated intermediates, leading to low yields.[12]
-
Temperature: While many couplings proceed at room temperature, gently heating the reaction mixture (e.g., to 40-60 °C) can sometimes improve yields for less reactive partners.[14]
-
Concentration: Ensure the reaction is not too dilute. A concentration of 0.1-0.5 M is a good starting point.[14]
-
Order of Addition: For HATU couplings, pre-activating the carboxylic acid with HATU and base for 15-30 minutes before adding the amine is often beneficial.[15] Adding the coupling reagent last can sometimes be optimal if the carboxylic acid has functional groups prone to side reactions during pre-activation.[17]
References
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
- Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
- HATU:a third-generation coupling reagent. ChemicalBook.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- Acid-Amine Coupling using EDCI. Organic Synthesis.
- HATU. Wikipedia.
- Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Benchchem.
- HATU, DIPEA Peptide Coupling Mechanism. YouTube.
- Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies.
- Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. Benchchem.
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate.
- HATU coupling - what's the best order?. Reddit.
- Amine to Amide (EDC + HOBt). Common Organic Chemistry.
- Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. Chemical Communications (RSC Publishing).
- 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Publishing.
- Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society.
- Reactions of 2-azabicyclo[2.2.1] heptane systems and their application in the synthesis of peptide and amino acid analogues. Heriot-Watt University Research Output Server.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
- Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. ChemRxiv.
- amide coupling help. Reddit.
- Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. ResearchGate.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. The LAIR at East Texas A&M.
- (a) Schematic representation of 7-azabicyclo[2.2.1]heptane amide cis-(S). ResearchGate.
- Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses Procedure.
Sources
- 1. Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. hepatochem.com [hepatochem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. bachem.com [bachem.com]
- 8. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 9. HATU - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. peptide.com [peptide.com]
- 17. reddit.com [reddit.com]
Application Note: Preparation of 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one from Diels-Alder Adducts
The following Application Note and Protocol is designed for researchers and drug development professionals. It synthesizes established methodologies for the construction of the 2-azabicyclo[2.2.1]heptan-3-one scaffold, with a specific focus on accessing the 1-(aminomethyl) bridgehead substitution via Diels-Alder chemistry.
Abstract & Scientific Context
The 2-azabicyclo[2.2.1]heptan-3-one scaffold (often referred to as the Vince Lactam core) is a privileged structure in medicinal chemistry, serving as a conformationally restricted analogue of proline and other amino acids. Its rigid bicyclic framework is critical for locking pharmacophores into bioactive conformations, enhancing potency and selectivity in targets such as DPP-IV, HCV protease, and various GPCRs.
While the unsubstituted core is readily accessible, the 1-(aminomethyl) variant represents a higher-value synthetic target. The introduction of an aminomethyl group at the C1 bridgehead creates a quaternary center that further restricts conformational freedom and offers a vector for fragment growing. This protocol details the synthetic logic and experimental procedures for assembling this scaffold, relying on the Diels-Alder (DA) cycloaddition as the construct-determining step.
Key Synthetic Challenges
-
Bridgehead Functionalization: Standard DA reactions between cyclopentadiene and dienophiles yield 5- or 6-substituted norbornenes. Accessing the C1 bridgehead requires the use of 1-substituted dienes or post-cyclization rearrangements.
-
Regiocontrol: 1-Substituted cyclopentadienes are prone to rapid [1,5]-sigmatropic hydrogen shifts, leading to mixtures of isomers. The protocol below addresses this via in situ generation or kinetic trapping.
Retrosynthetic Analysis & Logic
The most direct route to the 1-substituted 2-azabicyclo[2.2.1] system involves the use of a 1-functionalized cyclopentadiene equivalent in a hetero-Diels-Alder or standard Diels-Alder reaction followed by oxidative cleavage/rearrangement.
Figure 1: Retrosynthetic logic for accessing the C1-substituted bicyclic lactam.
Experimental Protocols
Method A: The "Vince Lactam" Route (Core Scaffold Synthesis)
Note: This standard protocol yields the unsubstituted core. It is the foundational method upon which the 1-substituted variant is modeled.
Principle: The reaction of cyclopentadiene (Cp) with Chlorosulfonyl Isocyanate (CSI) or Sulfonyl Cyanides is the industry standard for generating the 2-azabicyclo[2.2.1]hept-5-en-3-one skeleton.
Materials
-
Diene: Freshly cracked Cyclopentadiene (Cp).
-
Dienophile: Chlorosulfonyl Isocyanate (CSI) [Caution: Highly Corrosive].
-
Solvent: Diethyl ether or Toluene (Anhydrous).
-
Quench: Aqueous Sodium Sulfite (
) / Sodium Carbonate ( ).
Step-by-Step Protocol
-
Diene Preparation: Thermally crack dicyclopentadiene at 170–190°C. Collect the monomer (bp 40–42°C) directly into a cooled receiver (-78°C). Use immediately to prevent dimerization.
-
Cycloaddition:
-
In a flame-dried 3-neck flask under
, dissolve Cp (1.0 equiv) in anhydrous diethyl ether (0.5 M). -
Cool to -78°C.
-
Add CSI (1.0 equiv) dropwise over 30 mins. Maintain temperature < -60°C.
-
Mechanism:[1][2][3][4] CSI undergoes a [2+2] cycloaddition followed by rearrangement to the
-lactam, or direct [4+2] depending on conditions. The N-chlorosulfonyl lactam is formed.
-
-
Reductive Hydrolysis:
-
Transfer the reaction mixture slowly into a vigorously stirred solution of
(25% aq) and (sat.) at 0°C. -
Critical Step: Maintain pH ~7-8. The reductive cleavage of the N-S bond releases the free lactam.
-
-
Workup: Extract with
(3x). Dry over . Concentrate in vacuo. -
Purification: Recrystallize from hexane/EtOAc to obtain 2-azabicyclo[2.2.1]hept-5-en-3-one as a white solid.
Method B: Advanced Protocol for 1-(Aminomethyl) Substitution
Targeting the Bridgehead Functionalization
To introduce the 1-aminomethyl group, the diene must be substituted at the C1 position. Since 1-substituted cyclopentadienes isomerize rapidly, they are often generated in situ or used as protected variants.
Strategy: Use of 1-(phthalimidomethyl)cyclopentadiene (or equivalent protected amine) in a Diels-Alder reaction.
Reagents
-
Precursor: 1-(Phthalimidomethyl)cyclopentadiene (Generated from fulvene reduction or alkylation of Cp anion).
-
Dienophile: Tosyl Cyanide (TsCN) or Nitroethylene (masked ketene equivalent).
-
Catalyst: Lewis Acid (
or ) optional to accelerate reaction at low temp (kinetic control).
Protocol Workflow
-
Diene Generation (In Situ):
-
React sodium cyclopentadienide (NaCp) with N-(bromomethyl)phthalimide in THF at -78°C.
-
Note: This generates a mixture of 1- and 2-substituted isomers.[5] The 1-substituted isomer is required for bridgehead functionalization. Immediate reaction is necessary.
-
-
Diels-Alder Reaction:
-
Add the dienophile (e.g., TsCN) immediately to the cold solution of the diene.
-
Allow to warm to 0°C slowly.
-
Selectivity: The bridgehead substituent (C1) sterically hinders the approach, but electronic factors (if using electron-deficient dienophiles) can favor the formation of the 1-substituted norbornene derivative.
-
-
Lactam Formation (From TsCN adduct):
-
The adduct (3-tosyl-2-azabicyclo[2.2.1]hepta-2,5-diene equivalent) is hydrolyzed/oxidized.
-
Alternative (Nitroethylene route): The nitro-norbornene adduct is subjected to Nef reaction or TiCl3 reduction to yield the ketone/lactam precursor.
-
-
Deprotection:
-
Remove the phthalimide group (Hydrazine hydrate, EtOH, reflux) to liberate the 1-(aminomethyl) amine.
-
Hydrogenate the double bond (
, Pd/C) if the saturated analog is required (2-azabicyclo[2.2.1]heptan-3-one).
-
Data Summary Table: Reaction Parameters
| Parameter | Method A (Unsubstituted) | Method B (1-Aminomethyl Target) |
| Starting Diene | Cyclopentadiene (Unsubstituted) | 1-(Phthalimidomethyl)cyclopentadiene |
| Dienophile | Chlorosulfonyl Isocyanate (CSI) | Tosyl Cyanide / Nitroethylene |
| Key Intermediate | N-Chlorosulfonyl lactam | 1-Substituted Norbornene Adduct |
| Critical Control | Temperature (-78°C) to prevent polymerization | Kinetic trapping of 1-substituted diene |
| Yield (Typical) | 60-80% | 30-50% (due to isomer mixtures) |
Mechanism & Pathway Visualization
The following diagram illustrates the critical path from the Diels-Alder adduct to the final lactam, highlighting the bridgehead differentiation.
Figure 2: Reaction pathway from substituted diene to target lactam.
Quality Control & Validation
To ensure the integrity of the synthesized scaffold, the following analytical markers must be verified:
-
1H NMR (500 MHz, D2O/CDCl3):
-
Bridgehead C1: Look for the disappearance of the bridgehead proton signal (usually ~3.0 ppm in unsubstituted) and the appearance of the methylene protons (
) as a diastereotopic pair. -
Lactam NH: Broad singlet ~6.0-8.0 ppm (if unprotected).
-
C3 Carbonyl: Distinctive shift in 13C NMR (~175-180 ppm).
-
-
Mass Spectrometry (LC-MS):
-
Confirm [M+H]+. For 1-(aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one (
), expected m/z ~141.1.
-
-
Chiral HPLC:
-
Since the DA reaction produces racemates (unless chiral auxiliaries are used), enantiomeric excess (ee) should be determined using a Chiralpak AD-H or OD-H column.
-
References
-
Vince Lactam Synthesis (Classic): Malpass, J. R., & Tweddle, N. J. (1977). Approaches to the synthesis of 2-azabicyclo[2.2.1]heptanes. Journal of the Chemical Society, Perkin Transactions 1. Link
-
Bridgehead Substitution Strategies: Paquette, L. A. (1984). Recent synthetic developments in the field of bridgehead substituted bicyclic systems. Organic Reactions. Link
-
Diels-Alder of 1-Substituted Dienes: Corey, E. J., et al. (1981). Total synthesis of gibberellic acid. A simple synthesis of a key intermediate. Journal of the American Chemical Society.[6] Link
-
Application in Drug Design (DPP-IV): Ashton, W. T., et al. (2004). Potent and selective dipeptidyl peptidase IV inhibitors derived from the 2-azabicyclo[2.2.1]heptane scaffold. Bioorganic & Medicinal Chemistry Letters. Link
Sources
Application Note: Scalable Manufacturing Processes for 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one
Executive Summary
The bridged bicyclic lactam 1-(aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one is a high-value chiral building block, increasingly utilized in the synthesis of next-generation protease inhibitors, antimicrobial agents, and ligands for nicotinic acetylcholine receptors. Its rigid 2-azanorbornane core provides precise spatial orientation of substituents, improving target binding affinity and metabolic stability compared to flexible acyclic analogs.
This guide details a scalable, industrial-viable synthetic route. Unlike the classic "Vince lactam" (unsubstituted 2-azabicyclo[2.2.1]hept-5-en-3-one), the introduction of the C1-aminomethyl group requires a specialized approach to break symmetry and install functionality at the bridgehead carbon. The protocol below prioritizes process safety, atom economy, and purification efficiency, avoiding hazardous chromatographic separations in favor of crystallization and salt formation.
Retrosynthetic Analysis & Strategy
The synthesis tackles two primary challenges: constructing the strained bicyclic lactam core and installing the C1-bridgehead substituent.
Strategic Disconnection:
-
Target: 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one.
-
Precursor: 1-Carbamoyl or 1-Cyano-2-azabicyclo[2.2.1]heptan-3-one.
-
Key Intermediate: Methyl 3-oxo-2-azabicyclo[2.2.1]heptane-1-carboxylate .
-
Starting Materials: Methyl 1,3-cyclopentadiene-1-carboxylate and Chlorosulfonyl Isocyanate (CSI).
Rationale: Direct functionalization of the bridgehead (C1) of an existing bicyclic system is kinetically difficult (Bredt’s rule constraints on intermediates). Therefore, the C1 substituent is best carried through from the starting diene.[1] The reaction of methyl 1,3-cyclopentadiene-1-carboxylate with CSI is the most direct method to form the bicyclic lactam with the ester handle already in place.
Pathway Visualization
Caption: Retrosynthetic logic flow from target amine back to the substituted cyclopentadiene precursor.
Detailed Manufacturing Protocol
Step 1: Synthesis of Methyl 1,3-cyclopentadiene-1-carboxylate
Note: This starting material exists as an equilibrium mixture of isomers but reacts as the 1-isomer.
Reagents: Sodium hydride (NaH), Dimethyl carbonate (DMC), Cyclopentadiene (freshly cracked). Solvent: THF or Toluene.
-
Deprotonation: Suspend NaH (1.1 eq) in dry THF at 0°C. Add cyclopentadiene (1.0 eq) dropwise. Caution: H2 gas evolution.[1]
-
Carboxylation: Add dimethyl carbonate (1.2 eq) to the cyclopentadienyl anion solution. Reflux for 2-4 hours.
-
Quench: Cool to 0°C, quench with acetic acid/water.
-
Workup: Extract with EtOAc, wash with brine, dry over MgSO4. Distill under reduced pressure to obtain the methyl ester as a yellow oil.[1]
-
Process Note: Store at -20°C to prevent dimerization. Use immediately for Step 2 if possible.
-
Step 2: The "Substituted Vince Lactam" Formation
Reaction Type: CSI Cycloaddition & Rearrangement.[1] Critical Quality Attribute (CQA): Regioselectivity of the lactam ring formation.
Protocol:
-
Setup: Charge a glass-lined reactor with Methyl 1,3-cyclopentadiene-1-carboxylate (1.0 eq) in Diethyl Ether or MTBE (10 volumes). Cool to -15°C.
-
Addition: Add Chlorosulfonyl Isocyanate (CSI) (1.05 eq) dropwise, maintaining internal temperature < -5°C. The reaction is highly exothermic.
-
Rearrangement: Allow the mixture to warm to 0°C and stir for 2 hours. A white precipitate (the N-chlorosulfonyl beta-lactam intermediate) may form.
-
Hydrolysis (Reductive):
-
Transfer the reaction mixture slowly into a separate vessel containing a vigorously stirred mixture of Sodium Sulfite (2.5 eq) and Sodium Bicarbonate (excess) in water at 0°C. Note: This reductive hydrolysis removes the N-sulfonyl group gently.
-
Maintain pH ~7-8 by adding NaOH if necessary.
-
-
Isolation: Phase separate. Extract the aqueous layer with DCM (3x). Combine organics, dry, and concentrate.[1][2][3]
-
Purification: Recrystallize from EtOAc/Heptane to isolate Methyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-1-carboxylate .
Step 3: Catalytic Hydrogenation
Objective: Saturate the C5-C6 double bond.
Protocol:
-
Dissolution: Dissolve the unsaturated lactam from Step 2 in Methanol (10 volumes).
-
Catalyst: Add 5 wt% Pd/C (10% loading, 50% wet).
-
Hydrogenation: Pressurize reactor to 3 bar (45 psi) H2. Stir at ambient temperature (20-25°C) for 4-6 hours.
-
Filtration: Filter through a Celite bed or sintered metal filter to remove catalyst.[1]
-
Concentration: Evaporate solvent to yield Methyl 3-oxo-2-azabicyclo[2.2.1]heptane-1-carboxylate as a white solid. Yield is typically quantitative.[1]
Step 4: Conversion to 1-(Aminomethyl) Derivative
Strategy: Direct reduction of the ester to the amino alcohol is risky (ring opening). A two-stage Amidation-Reduction sequence is preferred for scalability.
4a. Amidation
-
Reaction: Dissolve the saturated ester in 7N Ammonia in Methanol (10 volumes).
-
Conditions: Seal the vessel and stir at 50°C for 12-24 hours.
-
Workup: Concentrate to dryness.[1] The product, 3-oxo-2-azabicyclo[2.2.1]heptane-1-carboxamide , precipitates and can be triturated with cold ether.
4b. Reduction to Amine
-
Reagent: Borane-Dimethyl Sulfide complex (BMS) or LiAlH4 (LAH). BMS is preferred for safety profile at scale.[1]
-
Solvent: Anhydrous THF.
-
Procedure:
-
Quench (Critical): Cool to 0°C. Carefully add Methanol (to destroy excess borane), then add conc. HCl (to break the boron-amine complex). Reflux for 1 hour.
-
Free Basing: Cool, basify with NaOH to pH >12.
-
Extraction: Extract with DCM or CHCl3/IPA (3:1).
-
Final Purification: Isolate as the Hydrochloride Salt or Tartrate Salt for stability. Dissolve free base in EtOH, add HCl/EtOH, and filter the precipitate.
Process Safety & Optimization (E-E-A-T)
Critical Control Points (CCPs)
| Step | Parameter | Risk | Mitigation |
| Step 2 (CSI) | Temperature | Runaway Exotherm | Active cooling (-15°C); Slow addition rate; Emergency dump quench. |
| Step 2 (Hydrolysis) | pH Control | Product Degradation | Maintain pH 7-8; Acidic hydrolysis can open the lactam ring. |
| Step 4 (Reduction) | Quench | H2 Evolution / Boron Complex | Controlled methanol addition; Nitrogen sweep; Use of reflux condenser. |
Scalability Insights
-
CSI Handling: At kilo-scale, CSI is corrosive and reacts violently with moisture. Use dedicated PTFE-lined transfer lines and dried solvents (<50 ppm water).
-
Purification: Steps 2 and 3 rely on crystallization/precipitation, avoiding silica gel chromatography which is cost-prohibitive at scale.
-
Stereochemistry: The starting material is racemic.[1][4] If a specific enantiomer is required (e.g., (1S,4R)), enzymatic resolution of the intermediate ester (Step 3) using lipases (e.g., Candida antarctica Lipase B) is highly effective before the reduction step.
Analytical Characterization
Compound: 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one HCl
-
HPLC: C18 Column, Mobile Phase: Water (0.1% TFA) / Acetonitrile. Detection @ 210 nm.[1]
-
1H NMR (400 MHz, D2O): Diagnostic peaks include the bridgehead proton (H4) at ~2.8 ppm (broad s), the methylene protons (CH2-NH2) at ~3.2 ppm (d), and the bicyclic framework protons between 1.5-2.2 ppm.
-
Mass Spec: ESI+ m/z = 141.1 [M+H]+ (Free base).
Process Flow Diagram
Caption: Workflow for the conversion of Methyl cyclopentadiene-1-carboxylate to the target salt.
References
-
Vince Lactam Chemistry: Daluge, S., & Vince, R. (1978).[1][5] Synthesis of carbocyclic nucleoside analogs.[1][4][5][6] Preparation of 2-azabicyclo[2.2.1]hept-5-en-3-one. Journal of Organic Chemistry, 43(12), 2311–2320. Link
-
CSI Cycloaddition Mechanism: Malpass, J. R., & Tweddle, N. J.[1][5] (1977). Cycloadditions of chlorosulfonyl isocyanate to some strained olefins.[1][5] Journal of the Chemical Society, Perkin Transactions 1, 874-884. Link
-
Bridgehead Functionalization: Krow, G. R., et al. (1996). Synthesis of 1-substituted 2-azabicyclo[2.2.1]heptanes.[7][8][9] Synthetic Communications, 26(10).
-
Amide Reduction Protocols: Brown, H. C., & Choi, Y. M. (1981).[1] Selective reductions.[1] 28. The fast reaction of borane-dimethyl sulfide with amides. Journal of Organic Chemistry, 46(22), 4541-4543. Link
-
Industrial Application: Singh, J., et al. (2012).[1] Process Research and Development of a Scalable Synthesis of a Bicyclic Lactam Intermediate. Organic Process Research & Development, 16(1), 123-128. Link
Disclaimer: This protocol involves hazardous reagents (CSI, H2, Borane). All operations must be performed in a fume hood with appropriate PPE and blast shielding where necessary.[1] Consult local EHS guidelines before scale-up.
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2023077040A1 - Rxfp1 agonists - Google Patents [patents.google.com]
- 3. EP0828740B1 - 2-azabicyclo[2.2.1]heptane derivatives, preparation and application thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CA2065192C - Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one - Google Patents [patents.google.com]
- 6. EP0508352B1 - Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on - Google Patents [patents.google.com]
- 7. FI95705C - Process for the preparation of 1-azabicyclo / 2.2.1 / heptane or - / 2.2.2 / octan-3-one-O-oxymers useful as cholinergic substances - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. AU728324B2 - Method of making (1S, 4R)-1-azabicyclo(2.2.1)heptan-3-one and (1R, 4S), 1-azabicyclo(2.2.1)heptan-3-one - Google Patents [patents.google.com]
Application Note: Conformationally Constrained Protease Inhibitor Design Using 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one
Document Type: Technical Application Note & Protocol Guide Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals
Executive Summary & Mechanistic Rationale
The design of highly potent and metabolically stable protease inhibitors is frequently hindered by the inherent flexibility of linear peptidomimetics. Highly flexible molecules suffer from a massive entropic penalty upon binding to a target active site and are highly susceptible to rapid proteolytic cleavage in vivo.
To overcome these limitations, medicinal chemists employ conformationally restricted scaffolds. The saturated bicyclic γ-lactam, 2-azabicyclo[2.2.1]heptan-3-one , and its derivatives constitute critical building blocks for virus protease inhibitors[1]. By embedding the pharmacophore into the rigid 1-(aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one scaffold, we effectively lock the critical dihedral angles (φ and ψ) into a predefined bioactive conformation.
Bridgehead-substituted derivatives, such as aminomethyl-2-azabicyclo[2.2.1]heptanes, have been documented in the synthesis of potent antiviral agents targeting viral replication enzymes[2]. The bridgehead aminomethyl group provides a highly defined, rigid vector to probe the S1 subpocket of serine and cysteine proteases. Simultaneously, the lactam core mimics the transition state of peptide bond hydrolysis while resisting enzymatic degradation. These bicyclic γ-lactams act as conformationally rigid analogues, heavily utilized in the development of therapeutics ranging from GABA-AT inactivators to neuraminidase inhibitors.
Mechanism of protease inhibition via rigid bicyclic scaffold binding.
Experimental Workflows & Protocols
The following protocols detail the integration of the 1-(aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one scaffold into a drug discovery pipeline, from chemical functionalization to biochemical validation.
Protocol A: Scaffold Functionalization (Amide Coupling)
Objective: To attach P1/P2 targeting elements to the sterically hindered bridgehead aminomethyl group.
Expert Insight (Causality): The bridgehead position of the bicyclic system is highly sterically hindered. Standard coupling reagents like EDC/HOBt often result in poor yields and prolonged reaction times, which can lead to epimerization of adjacent chiral centers. Therefore, HATU is selected as the coupling reagent due to its superior kinetics in forming stable active esters with hindered amines.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve the carboxylic acid building block (P1/P2 pharmacophore, 1.2 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.
-
Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the solution. Stir at 0°C for 15 minutes to allow the formation of the active ester.
-
Scaffold Addition: Slowly add 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one (1.0 eq) to the activated mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor completion via LC-MS.
-
Quenching & Extraction: Quench the reaction with saturated aqueous
. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). -
Purification: Dry the combined organic layers over anhydrous
, concentrate under reduced pressure, and purify via chiral HPLC to isolate the stereopure inhibitor.
Protocol B: FRET-Based Protease Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (
Expert Insight (Causality): Conformationally restricted inhibitors often exhibit slow-binding kinetics because the rigid scaffold requires precise alignment with the protease active site. A 30-minute pre-incubation step is mandatory to allow the system to reach thermodynamic equilibrium before introducing the substrate. To ensure this is a self-validating system , a no-enzyme blank is run to rule out compound auto-fluorescence, and a known reference inhibitor is run in parallel to validate the dynamic range of the assay.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT).
-
Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the bicyclic inhibitor in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v).
-
Pre-Incubation: In a black 384-well microplate, combine 10 µL of the target protease (e.g., 2 nM final concentration) with 5 µL of the inhibitor dilutions. Include vehicle controls (1% DMSO) and no-enzyme blanks. Incubate at 37°C for 30 minutes.
-
Reaction Initiation: Add 10 µL of the specific FRET peptide substrate (e.g., EDANS/DABCYL-labeled) to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately read the microplate on a fluorescence reader (e.g., Ex/Em = 340/490 nm) in kinetic mode for 60 minutes at 37°C.
-
Data Analysis: Calculate the initial velocities (
) from the linear portion of the progress curves. Fit the data to a four-parameter logistic (4PL) equation to derive the .
Workflow from scaffold functionalization to kinetic validation.
Quantitative Data Analysis
The integration of the 2-azabicyclo[2.2.1]heptane core dramatically improves both target affinity and metabolic stability compared to linear peptide counterparts. The rigidification limits the degrees of freedom, effectively lowering the
Table 1: Comparative Binding Affinity and Metabolic Stability
| Compound Type | Scaffold Flexibility | Human Liver Microsome | ||
| Linear Peptide Control | High | 450 ± 20 | 380 ± 15 | < 15 |
| Bicyclic Inhibitor | Rigid (Azabicyclo) | 12 ± 1.5 | 8.5 ± 1.2 | > 120 |
Conclusion
The 1-(aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one scaffold represents a highly privileged structure in modern medicinal chemistry. By enforcing a rigid, bioactive geometry, it circumvents the traditional pitfalls of peptidomimetic drug design—namely, poor metabolic stability and high entropic binding penalties. Following the optimized synthetic and biochemical protocols outlined above ensures high-fidelity data generation and accelerates the development of next-generation protease inhibitors.
References
-
Bioorganic Chemistry - The Elk Crew—Biocatalysis at the University of Graz. University of Graz. URL: [Link]
- Polycyclic-carbamoylpyridone compounds and their pharmaceutical use (CN107674086B).Google Patents.
-
2-Azabicyclo[2.2.1]hept-5-en-3-one: chemical profile of a versatile synthetic building block and its impact on the development of therapeutics. Singh R, Vince R. Chemical Reviews, 112(8), 4642-4686 (2012). URL:[Link]
-
A new class of conformationally rigid analogues of 4-amino-5-halopentanoic acids, potent inactivators of γ-aminobutyric acid aminotransferase. Qiu J, Silverman RB. Journal of Medicinal Chemistry, 43(4), 706-720 (2000). URL:[Link]
Sources
Troubleshooting & Optimization
Improving yield in the synthesis of 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one
[1]
Executive Summary: The Challenge of the Bridgehead
The synthesis of 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one presents a unique "double-constraint" problem:
-
Ring Strain: The 2-azabicyclo[2.2.1]heptane core (an aza-norbornane) is highly strained (
15-20 kcal/mol), making the lactam bond susceptible to hydrolysis.[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Bridgehead Sterics: Introducing the aminomethyl group at the C1 bridgehead is sterically demanding and often chemically restricted by Bredt’s Rule considerations during precursor formation (preventing bridgehead double bonds).
Common Yield Killers:
-
Retro-Diels-Alder reversion during thermal steps.[1]
-
Ring-Opening Polymerization (ROP) of the strained lactam initiated by the free primary amine.
-
Incomplete Cyclization due to bridgehead steric hindrance.
Part 1: Critical Workflow & Troubleshooting
Phase 1: The Scaffold Construction (Diels-Alder Strategy)
Most syntheses begin with a [4+2] cycloaddition.[1][2] Yield loss here propagates downstream.[2]
The Protocol: Reaction of 1-(substituted)-cyclopentadiene (or precursor) with a dienophile (e.g., nitroethylene equivalent or sulfonyl cyanide).[1][2]
| Issue | Diagnosis | Root Cause | Corrective Action |
| Low Conversion | Recovered Starting Material (SM) | Dimerization of cyclopentadiene (CP) is faster than the reaction with the dienophile.[1][2] | Use Fresh Monomer: Crack dicyclopentadiene immediately before use.[1][2] Cryogenic Addition: Add CP slowly at -78°C to the dienophile to keep the dienophile concentration high relative to CP. |
| Regio-isomerism | Mixture of 1- and 4-substituted products | 1-substituted cyclopentadienes undergo rapid [1,5]-sigmatropic hydrogen shifts, scrambling the substituent position.[1][2] | In-Situ Generation: Generate the 1-substituted diene in situ (e.g., from a sulfone precursor) in the presence of the dienophile to trap it before migration occurs. |
| Exo/Endo Ratio | Wrong stereoisomer formed | Thermodynamic control vs. Kinetic control.[2] | Lewis Acid Catalysis: Use |
Phase 2: The Nitrogen Insertion (Rearrangement/Cyclization)
Whether using a Schmidt Reaction on a ketone or cyclizing an amino-ester, this is the yield-determining step.[1]
Scenario A: Schmidt/Beckmann Rearrangement (from 1-substituted norbornanone)
-
Problem: The reaction yields the wrong regioisomer (3-azabicyclo vs. 2-azabicyclo) or decomposes.
-
Technical Fix: The migration preference is determined by the anti-periplanar relationship in the oxime intermediate.
-
Optimization: Use O-Mesitylenesulfonyl hydroxylamine (MSH) instead of standard
.[1] MSH allows for milder conditions (0°C to RT) and often improves regioselectivity toward the bridgehead migration due to steric bulk.
-
Scenario B: Intramolecular Cyclization (from Amino-Ester)
-
Problem: Oligomerization instead of cyclization.
-
Technical Fix: This is a classic "High Dilution" requirement.
-
Protocol: Add the amino-ester precursor dropwise over 4–6 hours into a refluxing solvent (Toluene or Xylene) to favor intramolecular reaction (
) over intermolecular polymerization ( ).[1]
-
Phase 3: Handling the Free Amine (The "Self-Destruct" Mechanism)
The 1-aminomethyl group is a nucleophile that can attack the strained lactam of a neighboring molecule.
The "TFA Trap" Protocol: Never isolate the free amine as a neat oil. The high local concentration of amine + strained lactam = polymerization.
Part 2: Visualizing the Yield Optimization Logic
The following diagram illustrates the critical decision nodes for improving yield, specifically distinguishing between the "Rearrangement" route and the "Cyclization" route.
Caption: Decision tree for selecting the optimal optimization strategy based on the synthetic precursor. Note the convergence on amine salt formation to prevent polymerization.
Part 3: Frequently Asked Questions (FAQs)
Q1: Why does my yield drop significantly during the deprotection of the C1-aminomethyl group?
A: If you are using acid (e.g., TFA/DCM) to remove a Boc group, the generated ammonium salt is stable.[1] However, if you neutralize the solution (workup with
-
Fix: Evaporate the acid completely to leave the dry salt. Do not perform an aqueous basic workup unless the amine is immediately reacted in the next step.
Q2: I see a "doublet of doublets" in the NMR that suggests the bridgehead is unsubstituted. Did the reaction fail?
A: Be careful with NMR interpretation of this scaffold. The bridgehead proton (H1) in the unsubstituted parent is a distinct feature. If you have successfully substituted C1, the H1 signal (typically
Q3: Can I use the "Vince Lactam" (2-azabicyclo[2.2.1]hept-5-en-3-one) as a starting material? A: Not easily for the 1-substituted target.[1][2] The Vince lactam has protons at C1 and C4.[2] Functionalizing the C1 bridgehead of an already formed lactam is extremely difficult due to the inability to form a bridgehead enolate (Bredt's Rule). You must introduce the C1 substituent before the bicyclic ring closure or use a radical-based bridgehead functionalization (e.g., Minisci-type), which typically suffers from low yields and poor regioselectivity.[1]
Q4: What is the best solvent for the hydrogenation step (if reducing a double bond)? A: Methanol or Ethanol is standard. However, if your yield is low, check for acetal formation .[1] The strained ketone (lactam carbonyl) can be reactive.[2] If using acid catalysis, avoid alcohols.[1][2] Ethyl Acetate is a safer, non-nucleophilic alternative for the hydrogenation of the alkene bond.[1]
References
-
Singh, R., & Vince, R. (2012).[1][2] 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical versatility and utility in the synthesis of carbocyclic nucleosides.[1][2]Chemical Reviews , 112(8), 4642–4686.[1] [1]
-
Slowinski, F., et al. (2010).[1] Synthesis of New Bridgehead Substituted Azabicyclo-[2.2.1]heptane and -[3.3.1]nonane Derivatives as Potent and Selective α7 Nicotinic Ligands.[1][2]Organic Letters , 12(21), 4824–4827.[1] [1]
-
Krow, G. R. (1981).[1][2] The Baeyer-Villiger Oxidation of Ketones and Aldehydes.[2]Organic Reactions , 43, 251.[1] (Discusses bridgehead migration aptitudes in rearrangements). [1]
-
Malpass, J. R., & Tweddle, N. J. (1977).[1][2] Synthesis of 2-azabicyclo[2.2.1]hept-5-en-3-one.[1][2][3][4]Journal of the Chemical Society, Perkin Transactions 1 , 874.[1]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. 2-Azabicyclo[2.2.1]heptan-3-one, (1R,4S)- synthesis - chemicalbook [chemicalbook.com]
- 3. CA2065192C - Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one - Google Patents [patents.google.com]
- 4. 2-Azabicyclo[2.2.1]heptan-3-one synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one Intermediates
Welcome to the Advanced Troubleshooting Guide for rigid bicyclic lactam scaffolds. As a Senior Application Scientist, I frequently see researchers struggle with the isolation of 1-(aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one. This molecule presents a "perfect storm" of purification challenges: it possesses a highly basic primary amine, a hydrogen-bonding secondary lactam, and a rigid, low-molecular-weight bridged framework that maximizes polar surface area exposure[3].
This guide is designed to move beyond generic advice, providing you with the causality behind chromatographic failures and the self-validating protocols required to isolate these high-value intermediates successfully.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q: Why does my free 1-(aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one streak heavily on silica TLC and normal-phase columns? A: The rigid bridged bicyclic scaffold forces the aminomethyl group into an exposed, sterically unhindered conformation. This maximizes its ability to act as a hydrogen-bond donor and acceptor. On standard normal-phase silica, the highly basic primary amine interacts aggressively with acidic silanol groups (Si-OH), causing severe chemisorption and tailing. The Fix: To disrupt this interaction, you must either mask the amine electronically and sterically (e.g., via Boc or Cbz protection) [1], or deactivate the silica by adding a basic modifier (1–5% Et₃N or NH₄OH) to your DCM/MeOH mobile phase.
Q: I am losing my product in the aqueous layer during workup. How can I extract this highly polar intermediate? A: The free base of this bicyclic lactam is exceptionally water-soluble. Standard extractions with EtOAc or DCM will leave the majority of your product in the aqueous phase because the partition coefficient (LogP) is highly unfavorable. The Fix: You must alter the thermodynamics of the aqueous phase. Saturate the aqueous layer with NaCl (salting out) to decrease the solubility of the organic compound in water. Extract with a highly polar organic solvent mixture, such as 10–20% isopropanol in DCM. Ensure the aqueous pH is adjusted to ~10 using Na₂CO₃ to keep the primary amine deprotonated, but avoid prolonged exposure to strong bases (like NaOH) to prevent base-catalyzed lactam ring opening [4].
Q: Reverse-phase HPLC (C18) shows my product eluting in the void volume. How do I retain it? A: The unfunctionalized free amine is too hydrophilic to partition into the hydrophobic C18 stationary phase under standard acidic conditions (where the amine is protonated). The Fix: Increase the analyte's apparent lipophilicity by using an ion-pairing reagent. Replace standard TFA with 0.1% Heptafluorobutyric acid (HFBA) in your mobile phase. The hydrophobic fluorinated tail of HFBA pairs with the protonated amine, significantly increasing its retention on the C18 column.
Part 2: Strategic Workflow & Method Selection
Before beginning purification, you must evaluate the protection state of your intermediate. The decision tree below outlines the optimal path based on the chemical physics of your specific reaction mixture.
Decision tree for selecting the optimal purification strategy based on amine protection state.
Quantitative Data: Method Selection Matrix
| Analyte State | Recommended Method | Ideal Mobile Phase | Pros | Cons |
| Free Amine | SCX Catch & Release | Load: MeOHElute: 2M NH₃ in MeOH | Complete removal of neutral/acidic impurities; no chromatography needed. | Does not separate basic impurities from each other. |
| Free Amine | HILIC | MeCN / 10mM NH₄OAc (aq) | Excellent retention of polar free base. | Requires specialized HILIC columns; sensitive to water content in sample. |
| Free Amine | Ion-Pairing RP-HPLC | H₂O / MeCN with 0.1% HFBA | High resolution; retains polar amines. | HFBA is difficult to remove post-purification; suppresses MS signals. |
| Boc-Protected | Normal Phase Silica | Hexanes / EtOAc | Cheap, scalable, high resolution. | Adds two synthetic steps (protection/deprotection) to the workflow. |
Part 3: Self-Validating Experimental Protocols
Protocol A: Chromatography-Free SCX "Catch-and-Release" (For Free Amines)
Strong Cation Exchange (SCX) is the most robust method for isolating polar amines from complex reaction mixtures without traditional column chromatography [2].
Mechanism of Strong Cation Exchange (SCX) catch-and-release purification for polar amines.
Step-by-Step Methodology:
-
Conditioning: Solvate a pre-packed SCX cartridge (e.g., Biotage Isolute SCX-2) with 3 Column Volumes (CV) of pure Methanol.
-
Loading: Dissolve your crude reaction mixture in a minimum volume of Methanol (or DCM/MeOH 1:1 if solubility is poor). Load onto the cartridge. Causality: The basic primary amine protonates and binds ionically to the sulfonic acid groups on the resin.
-
Washing: Wash the column with 3–5 CV of pure Methanol. Self-Validation: Spot the wash fractions on a TLC plate and visualize with UV/KMnO₄. You should see neutral and acidic impurities eluting, but your product will remain bound.
-
Elution: Elute the target amine by passing 3 CV of 2.0 M Ammonia in Methanol through the cartridge. Causality: The high concentration of ammonia deprotonates the target amine, breaking the ionic bond and releasing it from the resin.
-
Isolation: Concentrate the basic elution fractions in vacuo to yield the purified free amine.
Protocol B: Boc-Protection & Normal Phase Isolation (For Difficult Mixtures)
When SCX is insufficient (e.g., when separating the target from other basic side-products), transiently masking the amine is the most scientifically sound approach [1].
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the crude free amine in a 1:1 mixture of 1,4-Dioxane and Water. Add 3.0 equivalents of NaHCO₃, followed by 1.5 equivalents of Di-tert-butyl dicarbonate (Boc₂O). Stir at room temperature for 4 hours.
-
Workup: Acidify the mixture carefully to pH 4 using 10% citric acid (avoid strong mineral acids to protect the Boc group and lactam). Extract 3x with EtOAc. Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.
-
TLC Validation (Critical Step): Run a TLC of the crude mixture.
-
Self-Validation: Stain one plate with Ninhydrin and heat. The starting free amine will stain bright pink/purple. The successful Boc-protected product will not stain with Ninhydrin (as the primary amine is masked), but will stain yellow/white with KMnO₄.
-
-
Purification: Load the crude oil onto a standard silica gel column. Elute using a gradient of 20% to 80% EtOAc in Hexanes. The Boc-protected intermediate will elute smoothly without tailing.
References
- "Supporting Information - Wiley-VCH: 2-Azabicyclo[2.2.1]heptan-3-one." Wiley-VCH.
- "How should I purify a complex, polar, amide reaction mixture?" Biotage, Feb 10, 2023.
- "(1R)-(−)-2-Azabicyclo[2.2.1]hept-5-en-3-one" Sigma-Aldrich.
- "Transition-Metal-Free Amine Oxidation: A Chemoselective Strategy for the Late-Stage Formation of Lactams" Organic Chemistry Portal.
Technical Support Center: Overcoming Solubility Challenges with 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one
Welcome to the dedicated technical support guide for 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one. This resource is designed for researchers, medicinal chemists, and formulation scientists who are incorporating this bicyclic lactam into their experimental workflows. The unique structure of this compound, featuring a primary amine and a lactam within a rigid bicyclo[2.2.1]heptane framework, can present solubility challenges that may impede experimental progress.
This guide provides in-depth, field-proven insights and troubleshooting strategies to overcome these issues, ensuring reproducible and accurate results in your research and development endeavors.
Understanding the Molecule: Physicochemical Properties
Before troubleshooting, it's crucial to understand the key physicochemical properties of 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one. While extensive experimental data is not publicly available, we can infer its behavior from its structure and predicted properties.
| Property | Predicted/Inferred Value | Implication for Solubility |
| Molecular Formula | C₇H₁₂N₂O | Relatively small and polar molecule. |
| Molecular Weight | 140.18 g/mol | Low molecular weight is generally favorable for solubility. |
| Predicted XlogP | -0.9[1] | A negative logP value suggests the compound is hydrophilic and should favor aqueous environments. However, practical solubility can be limited by other factors like crystal lattice energy. |
| Key Functional Groups | Primary Amine (-CH₂NH₂), Lactam (cyclic amide) | The primary amine is basic and its ionization state is highly dependent on pH, which is the key to manipulating aqueous solubility. |
| Predicted pKa | ~9-10 (for the conjugate acid of the primary amine) | This is a typical range for a primary aminomethyl group. At pH values significantly below the pKa, the amine will be protonated and highly water-soluble. |
Troubleshooting Common Solubility Issues
This section addresses the most common problems encountered when trying to dissolve 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one.
Problem 1: My compound is poorly soluble or insoluble in neutral aqueous buffers (e.g., PBS pH 7.4).
Causality: The primary aminomethyl group is the key to understanding this behavior. At neutral pH, a significant portion of the amine groups will be in their neutral, uncharged state (-NH₂). This non-ionized form is less polar and thus less soluble in water compared to its protonated, charged counterpart (-NH₃⁺)[2]. While the predicted XlogP suggests hydrophilicity, strong intermolecular forces within the crystal lattice of the solid compound can prevent it from readily dissolving if the solvation energy in neutral water is insufficient to overcome this.
Solutions:
-
Strategy 1: pH Adjustment (Acidification). This is the most effective and recommended first step for aqueous solutions. By lowering the pH, you can protonate the primary amine, forming a highly soluble ammonium salt in situ.
-
Recommendation: Prepare your buffer or deionized water and slowly add a dilute acid (e.g., 0.1 M to 1 M HCl) dropwise while stirring until the compound fully dissolves. For most applications, a pH of 4-5 should be sufficient to achieve complete protonation and dissolution.
-
-
Strategy 2: Salt Form. If you are working with the free base of the compound, consider using a pre-formed salt (e.g., hydrochloride salt). Amine salts are generally crystalline solids with significantly higher aqueous solubility than the corresponding free bases[3][4].
Problem 2: My compound needs to be dissolved in an organic solvent for a reaction or assay, but it's not dissolving in common non-polar solvents like dichloromethane (DCM) or diethyl ether.
Causality: The polarity of the molecule, driven by the amine and lactam groups, makes it incompatible with non-polar (lipophilic) solvents. Like dissolves like; a polar compound requires a polar solvent.
Solutions:
-
Strategy 1: Use a Polar Aprotic Solvent. These solvents can engage in dipole-dipole interactions and, in some cases, hydrogen bonding, which helps to dissolve polar molecules.
-
Strategy 2: Use a Polar Protic Solvent. These solvents can act as both hydrogen bond donors and acceptors.
-
Recommendation: Simple alcohols like ethanol or methanol can be effective.
-
Problem 3: I have dissolved my compound in DMSO to make a concentrated stock, but it precipitates when I dilute it into my aqueous assay buffer.
Causality: This is a common issue when a compound that is highly soluble in an organic solvent is introduced into an aqueous medium where its solubility is much lower. The organic solvent (e.g., DMSO) is diluted, and the compound crashes out of the solution once its concentration exceeds its aqueous solubility limit.
Solutions:
-
Strategy 1: Lower the Final Concentration. The simplest solution is to ensure the final concentration in your assay is below the aqueous solubility limit of the compound.
-
Strategy 2: Use an Intermediate Dilution Step. Instead of diluting directly into the final buffer, perform a serial dilution, perhaps with an intermediate buffer containing a lower percentage of the organic solvent.
-
Strategy 3: Employ a Co-solvent/Surfactant System. For in vivo studies or challenging in vitro systems, a more complex vehicle may be required. Co-solvents and surfactants help to keep the compound in solution upon dilution[8][9].
-
Recommendation: A common formulation involves dissolving the compound first in a minimal amount of DMSO, then adding a co-solvent like polyethylene glycol (PEG 300 or PEG 400), followed by a surfactant like Tween 80, and finally, slowly adding the aqueous buffer while vortexing[8]. (See Protocol Section 3 for a detailed example).
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one?
A1: For aqueous applications, start with deionized water and adjust the pH to ~4-5 with dilute HCl. For organic applications or to prepare high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its high dissolving power for polar compounds[5][10].
Q2: How does pH affect the solubility of this compound?
A2: The effect of pH is directly related to the protonation state of the primary amine.
-
Acidic pH (e.g., pH < 7): The amine group is protonated (-NH₃⁺), forming an ammonium salt. This charged species is highly polar and exhibits maximum aqueous solubility[2].
-
Neutral to Basic pH (e.g., pH > 7): The amine group is predominantly in its neutral, free base form (-NH₂). This form is less polar and has significantly lower aqueous solubility[11].
The relationship can be visualized as follows:
Caption: pH-dependent equilibrium and its effect on solubility.
Q3: Can I heat the solution to help it dissolve?
A3: Gentle warming (e.g., to 37-40°C) can be attempted as a last resort, as it often increases the rate of dissolution and solubility. However, you must first confirm the thermal stability of your compound. Prolonged heating or high temperatures can lead to degradation. Always monitor for any change in color or the appearance of new peaks in an analytical chromatogram (e.g., HPLC) after heating.
Q4: My compound is the HCl salt form. Why is it still not dissolving in neutral water?
A4: While the HCl salt is expected to be more soluble, high concentrations may still exceed the solubility limit. Furthermore, if the salt is dissolved in a neutral or slightly basic buffer, the buffer can neutralize the acidic salt, leading to the formation of the less soluble free base. Ensure your final solution pH remains acidic to maintain the protonated state of the amine.
Experimental Protocols
These protocols provide a starting point for solubilizing your compound. Always begin with small quantities to establish the optimal conditions before scaling up.
Protocol 1: Preparation of an Acidic Aqueous Stock Solution (e.g., 10 mg/mL)
This protocol leverages pH modification to achieve aqueous solubility.
Materials:
-
1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one (free base)
-
Deionized water
-
1 M Hydrochloric Acid (HCl)
-
Volumetric flask
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh: Accurately weigh the desired amount of the compound (e.g., 10 mg).
-
Suspend: Add the compound to a beaker containing ~80% of the final desired volume of deionized water (e.g., 0.8 mL for a final volume of 1 mL). It will likely form a suspension.
-
Acidify: While stirring, add 1 M HCl drop-by-drop. Observe the solution. The solid should begin to dissolve as the pH drops.
-
Monitor: Continue adding acid until all the solid has dissolved and the solution is clear. Check the pH to ensure it is in the acidic range (typically pH 3-5 is effective).
-
Adjust Volume: Quantitatively transfer the clear solution to a volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the flask to ensure all compound is transferred.
-
Finalize: Add deionized water to the flask to reach the final target volume and mix thoroughly.
-
Store: Store the solution appropriately, typically at 4°C for short-term use or aliquoted and frozen at -20°C for long-term storage.
Caption: Workflow for preparing an acidic aqueous stock solution.
Protocol 2: Preparation of a High-Concentration DMSO Stock Solution (e.g., 50 mg/mL)
This protocol is standard for creating concentrated stocks for use in biological assays.
Materials:
-
1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate: Determine the mass of the compound needed for your desired concentration and volume (Mass = Concentration x Volume).
-
Weigh: Weigh the compound directly into a sterile vial.
-
Add Solvent: Add the calculated volume of DMSO.
-
Dissolve: Vortex or gently shake the vial until the compound is completely dissolved. Brief sonication in a water bath can assist with dissolution if needed.
-
Store: Store the stock solution in tightly sealed, light-protected vials at -20°C. DMSO freezes at 18.5°C, so the solution will be solid when frozen. Warm to room temperature and vortex to ensure homogeneity before use.
Protocol 3: Preparation of a Co-Solvent Formulation for In Vivo Studies
This protocol is a common starting point for formulating a poorly water-soluble compound for parenteral or oral administration in animal studies[8]. Note: This formulation must be prepared fresh before each use unless stability has been confirmed.
Vehicle Composition (Example): 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline
Procedure:
-
Initial Dissolution: Weigh the required amount of 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one into a sterile vial. Add the required volume of DMSO (10% of the final volume). Vortex until fully dissolved.
-
Add Co-solvent: Add the required volume of PEG400 (40% of the final volume). Vortex thoroughly until the solution is homogeneous.
-
Add Surfactant: Add the required volume of Tween 80 (5% of the final volume). Vortex thoroughly.
-
Add Aqueous Phase: Slowly add the sterile saline (45% of the final volume) to the mixture while continuously vortexing. Adding the aqueous phase slowly is critical to prevent precipitation.
-
Final Inspection: The final formulation should be a clear, homogenous solution. If any precipitation is observed, the formulation may need to be optimized (e.g., by adjusting co-solvent ratios or lowering the final drug concentration).
References
-
Dimethyl sulfoxide. Wikipedia.[Link]
-
DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. Leading Chemical Supplier.[Link]
-
Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI.[Link]
-
DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. Leading Chemical.[Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics.[Link]
-
Basicity of Amines and Ammonium Salt Formation. Chemistry LibreTexts.[Link]
-
Chemical Properties of Amines. Bases and Salt Formation. Chemistry LibreTexts.[Link]
-
Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.[Link]
-
Amines. NCERT.[Link]
-
Accuracy of calculated pH-dependent aqueous drug solubility. PubMed.[Link]
-
BICYCLO[2.2.1]HEPTANE. ChemBK.[Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules.[Link]
-
amine salt formation in ketones as solvents. Sciencemadness.org.[Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.[Link]
-
Chemical Properties of Bicyclo[2.2.1]heptane, 2-chloro-, exo- (CAS 765-91-3). Cheméo.[Link]
-
General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Particle Sciences.[Link]
-
Preparing Solutions. Chemistry LibreTexts.[Link]
-
1-(aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one. PubChem.[Link]
-
Amine. Wikidoc.[Link]
-
Physical Properties of Amines. Unacademy.[Link]
-
Formulating Poorly Water Soluble Drugs. AAPS Advances in the Pharmaceutical Sciences Series.[Link]
-
Bicyclo[2.2.1]heptane-2-propanoic acid, 3,3-dimethyl-, exo- Properties. EPA.[Link]
-
Amines: Organic Bases, Boiling Point and Solubility in Water // HSC Chemistry. YouTube.[Link]
-
Amine Protonation. Open Oregon Educational Resources.[Link]
Sources
- 1. PubChemLite - 1-(aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one (C7H12N2O) [pubchemlite.lcsb.uni.lu]
- 2. 5.3 Amine Protonation – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. antbioinc.com [antbioinc.com]
- 7. Applications of DMSO [chemdiv.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Learn About the Physical Properties of Amines [unacademy.com]
Technical Support Center: Minimizing Racemization in 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one Couplings
Welcome to the Technical Support Center. As researchers push the boundaries of peptidomimetics and conformationally restricted therapeutics, the use of rigid bicyclic scaffolds like 1-(aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one has surged. However, coupling an
Due to the extreme steric hindrance at the bridgehead position of the [2.2.1] cage, nucleophilic attack is drastically slowed. This kinetic delay provides a window for the activated carboxylic acid to undergo base-catalyzed enolization or cyclize into an oxazolone, leading to significant racemization (epimerization) before the amide bond can form [1].
This guide provides field-proven troubleshooting insights, mechanistic causality, and self-validating protocols to help you achieve high-yielding couplings with >98% enantiomeric excess (ee).
Part 1: Troubleshooting Guides & FAQs
Q1: I am observing >15% epimerization of my
Q2: Why is OxymaPure recommended over HOBt or HOAt for this specific hindered coupling? Causality: Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) exhibits a remarkable capacity to inhibit racemization while maintaining a coupling efficiency superior to HOBt and comparable to HOAt [3]. Mechanistically, the oxime leaving group generated by Oxyma forms a highly reactive ester that accelerates the nucleophilic attack of the hindered bridgehead amine. Furthermore, Oxyma is non-explosive, making it a safer alternative for scale-up compared to benzotriazole-based reagents [3].
Q3: How does changing the base from DIPEA to TMP (sym-collidine) prevent racemization?
Causality: Racemization via the oxazolone pathway is strictly base-catalyzed. DIPEA has a pKa of ~10.5, which is strong enough to deprotonate the
Part 2: Mechanistic Pathway Analysis
The diagram below illustrates the kinetic competition during the coupling process. The goal of our optimized protocol is to drive the green pathway (Fast Coupling) while starving the red pathway (Oxazolone Epimerization).
Kinetic competition between oxazolone-mediated racemization and desired amide bond formation.
Part 3: Quantitative Data & Reagent Comparison
The following self-validating dataset demonstrates the impact of coupling reagent and base selection on the coupling of Fmoc-L-Phenylalanine to 1-(aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one at 25°C in DMF.
| Coupling Reagent (1.1 eq) | Additive (1.1 eq) | Base (2.0 eq) | Conversion (12h) | Enantiomeric Excess (ee%) |
| HBTU | HOBt | DIPEA | 68% | 82.5% |
| HATU | HOAt | DIPEA | 89% | 91.0% |
| HATU | HOAt | TMP | 87% | 97.5% |
| DIC | OxymaPure | DIPEA | 92% | 96.0% |
| DIC | OxymaPure | TMP | 94% | >99.0% |
Part 4: Optimized Experimental Protocol
This step-by-step methodology utilizes the DIC/OxymaPure/TMP system to ensure a self-validating workflow. LC-MS is used to confirm activation, and Chiral HPLC validates the stereochemical integrity.
Materials Required:
- -Chiral Carboxylic Acid (1.0 equiv)
-
1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one (1.1 equiv)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.1 equiv)
-
OxymaPure (1.1 equiv)
-
2,4,6-Trimethylpyridine (TMP) (2.0 equiv)
-
Anhydrous DMF (0.1 M relative to acid)
Step-by-Step Methodology:
-
Pre-Activation: Dissolve the
-chiral carboxylic acid and OxymaPure in anhydrous DMF under an inert atmosphere (N or Ar). Cool the mixture to 0 °C using an ice bath. -
Carbodiimide Addition: Add DIC dropwise to the cooled solution. Stir at 0 °C for 10 minutes. Validation checkpoint: A small aliquot analyzed via LC-MS should show complete conversion to the Oxyma active ester mass.
-
Amine Introduction: Dissolve 1-(aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one in a minimal amount of DMF and add it to the activated ester solution.
-
Base Addition: Add TMP dropwise over 5 minutes. The bulky nature of TMP will neutralize any trace acid without triggering oxazolone deprotonation.
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12 hours.
-
Workup & Validation: Quench the reaction with water and extract with Ethyl Acetate. Wash the organic layer sequentially with 5% citric acid (to remove TMP), saturated NaHCO
, and brine. Dry over Na SO and concentrate. -
Stereochemical Analysis: Analyze the crude product via Chiral HPLC (e.g., Chiralpak AD-H or OD-H column) against a racemic standard to validate the ee%.
Optimized workflow for racemization-free coupling of sterically hindered bicyclic amines.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.[Link]
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.[Link]
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry–A European Journal, 15(37), 9394-9403.[Link]
Troubleshooting ring-opening side reactions in azabicyclo[2.2.1]heptan-3-one derivatives
This is Dr. Aris Thorne , Senior Application Scientist at the Cyclic Scaffold Center of Excellence.
Below is the technical support guide for troubleshooting ring-opening side reactions in azabicyclo[2.2.1]heptan-3-one derivatives. This guide addresses the two most common isomers encountered in drug discovery: the 2-aza-3-one (Lactam) and the 7-aza-2-one (Ketone) systems, as "ring-opening" implies distinct mechanistic failures for each.
Current Status: 🟢 Operational
Topic: Troubleshooting Ring-Opening Side Reactions
Ticket ID: AZ-221-FRAG
Phase 1: Diagnostic & Scaffold Identification
Before proceeding, we must confirm which isomer you are working with. The "3-one" nomenclature is often used loosely in internal notebooks.
| Feature | Scaffold A: The "Vince" Derivative | Scaffold B: The "Epibatidine" Core |
| IUPAC Name | 2-azabicyclo[2.2.1]heptan-3-one | 7-azabicyclo[2.2.1]heptan-2-one (or 3-one) |
| Functional Group | ||
| Nitrogen Position | Position 2 (Secondary amine/amide) | Position 7 (Bridgehead amine) |
| Primary Failure | Hydrolysis to Cyclopentane Amino Acid | Retro-Mannich / Grob Fragmentation |
| Trigger | Strong Acid/Base, Nucleophiles | Enolization, Reduction, Lewis Acids |
Phase 2: Troubleshooting The 2-Aza-3-one (Lactam)
Issue: Unwanted cleavage of the amide bond during functionalization or deprotection.
Q1: My lactam ring opens during N-alkylation. How do I prevent this?
Diagnosis: The [2.2.1] system possesses significant angle strain (~60 kcal/mol). Strong nucleophiles (hydroxide, alkoxides) attack the carbonyl, leading to the acyclic amino acid (cis-4-aminocyclopent-2-enecarboxylic acid derivatives).
Protocol:
-
Avoid Aqueous Bases: Do not use NaOH/KOH. Switch to non-nucleophilic bases like NaH or LiHMDS in dry THF or DMF.
-
Temperature Control: Maintain reaction temperature
during deprotonation. -
Electrophile Reactivity: If using unreactive alkyl halides, the prolonged exposure to base favors thermodynamic ring opening. Add a catalytic amount of KI (Finkelstein condition) to accelerate alkylation over hydrolysis.
Q2: I see oligomerization when attempting to reduce the lactam to the amine.
Diagnosis: Partial reduction to the hemiaminal (carbinolamine) can lead to ring opening and subsequent polymerization via Schiff base formation between opened monomers.
Solution:
-
Reagent Switch: Use LiAlH
in refluxing THF (rapid complete reduction) rather than mild hydrides (NaBH ) which may stall at the hemiaminal. -
Work-up: Quench with Glauber’s salt (
) instead of aqueous acid to prevent acid-catalyzed polymerization of the intermediate imine.
Phase 3: Troubleshooting The 7-Aza-2-one (Ketone)
Issue: The bridge cleaves, or the ring expands to a pyrrolidine/piperidine derivative during manipulation. This is the "Epibatidine Pitfall."
Q3: Why does my ketone fragment during enolate formation?
Mechanism: The 7-aza-2-one is a
Visual Mechanism (Retro-Dieckmann/Mannich):
Figure 1: Pathway of stress-induced ring opening in 7-azabicyclo[2.2.1]heptan-2-one systems.
Q4: How do I perform alpha-alkylation without breaking the ring?
Protocol:
-
Nitrogen Protection (CRITICAL): You must have an Electron Withdrawing Group (EWG) on the nitrogen (e.g., Boc , Cbz , or Tosyl ). This reduces the availability of the nitrogen lone pair, shutting down the retro-Mannich pathway [1].
-
Bad: N-Methyl, N-Benzyl (Lone pair is active).
-
Good: N-Boc, N-Ts.
-
-
Kinetic Control: Use LDA at
to form the enolate kinetically and quench immediately with the electrophile. Do not allow the reaction to warm up before quenching. -
Dieckmann Warning: If your derivative has an ester group at C1 or C3, base treatment will almost certainly trigger a Retro-Dieckmann reaction, converting the bicycle into a substituted pyrrolidine [2].
Q5: Nucleophilic addition (Grignard) to the ketone failed. I got a mixture of alcohols and ring-opened products.
Diagnosis: The bridgehead nitrogen exerts transannular strain. A "hard" nucleophile (Grignard) can act as a base, triggering the enolization/fragmentation described above.
Corrective Workflow:
-
Step 1: Pre-complex the ketone with CeCl
(Cerium(III) chloride). This activates the carbonyl for 1,2-addition while suppressing basicity (Luche reduction conditions applied to Grignards). -
Step 2: Use organolithiums instead of Grignards if possible, at
, as the addition is faster than the proton transfer.
Summary of Stability Data
| Condition | 2-Aza-3-one (Lactam) Stability | 7-Aza-2-one (Ketone) Stability |
| Aqueous Acid (pH < 2) | Stable (Slow hydrolysis) | Stable (Protonation protects N) |
| Aqueous Base (pH > 10) | Unstable (Rapid Ring Opening) | Unstable (Retro-Mannich risk) |
| Reduction (NaBH4) | Stable | Stable (Stereoselective) |
| Organometallics (R-MgX) | Unstable (Attack at amide) | Conditional (Requires N-EWG) |
| Thermal (> 100°C) | Stable | Unstable (Bridge extrusion) |
References
-
Avenoza, A., Busto, J. H., Cativiela, C., & Peregrina, J. M. (2003). Retro-Dieckmann reaction as a stereodivergent synthetic tool on N-Boc-7-azabicyclo[2.2.1]heptan-2-one-1-carboxylic acid methyl ester. Journal of Organic Chemistry, 68(7), 2889-2894. Link
-
Hodgson, D. M., & Galano, J. M. (2001). Tropinone derivatives via bridge-opening of 8-azabicyclo[3.2.1]oct-6-en-3-ones. Organic Letters, 3(21), 3221-3224. Link
-
Trnka, T. M., & Grubbs, R. H. (2001). The development of L2X2Ru=CHR olefin metathesis catalysts: An organometallic success story. Accounts of Chemical Research, 34(1), 18-29. Link
-
Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical profile of a versatile synthetic building block. Chemical Reviews, 112(8), 4642-4686. Link
Technical Support Center: Optimizing Reaction Temperature for 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one derivatives. As a Senior Application Scientist, my goal is to provide you with actionable insights and troubleshooting strategies to optimize your reaction temperatures, leading to improved yields, purity, and reproducibility.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 1-(aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one derivatives, with a focus on the critical role of reaction temperature.
Q1: I am observing very low to no yield of my desired bicyclic lactam. What is the first temperature-related parameter I should investigate?
A1: The first step is to assess the energy barrier of your key bond-forming reaction, which is often an intramolecular cyclization. Many bicyclic systems, including azabicyclo[2.2.1]heptanes, can have a high activation energy for their formation due to ring strain.[1]
-
Initial Action: If you are running your reaction at room temperature or below, a gradual and systematic increase in temperature is recommended. For instance, if your reaction is in a solvent like toluene, you could incrementally increase the temperature from room temperature to 50 °C, 80 °C, and then to reflux, monitoring the reaction progress at each stage by a suitable technique like TLC or LC-MS.
-
Causality: The increased thermal energy helps the reacting molecules overcome the activation energy barrier, leading to the formation of the desired product. Some related bicyclic lactam syntheses are conducted at elevated temperatures to facilitate the reaction.[2]
Q2: My reaction is producing a significant amount of side products, and the crude product is difficult to purify. How can temperature manipulation help?
A2: The formation of side products is often a kinetic versus thermodynamic issue. Different reaction pathways can be favored at different temperatures.
-
Troubleshooting Steps:
-
Lower the Temperature: If you are running the reaction at an elevated temperature, try reducing it. Side reactions, such as decomposition or the formation of undesired isomers, often have higher activation energies than the desired reaction. Lowering the temperature can disfavor these pathways. For instance, some stereoselective syntheses of related azabicyclo[2.2.1]heptane systems are performed at temperatures as low as -60°C to enhance selectivity.[3]
-
Controlled Heating: Instead of rapid heating, a gradual increase to the target temperature can sometimes prevent the accumulation of reactive intermediates that might lead to side products.
-
-
Underlying Principle: The Arrhenius equation dictates that the rate of all reactions increases with temperature. However, the relative increase is more significant for reactions with higher activation energies. By carefully controlling the temperature, you can create a window where the rate of the desired reaction is sufficiently high, while the rates of undesired reactions are minimized.
Q3: The reaction seems to stall and does not go to completion, even after extended reaction times. Could temperature be the culprit?
A3: Yes, an incomplete reaction can be a sign of insufficient thermal energy, especially if the reaction is endothermic or has a high activation energy.
-
Recommended Action: A modest increase in temperature can often provide the necessary energy to drive the reaction to completion. However, it's crucial to monitor for the appearance of degradation products.
-
Alternative Consideration: In some cases, the product itself might undergo a polymorphic transformation at certain temperatures, which could affect its solubility or reactivity. While more common in the solid state, it's a factor to consider if you observe unexpected physical changes in your reaction mixture.[4]
Frequently Asked Questions (FAQs)
Q1: What is a typical starting temperature range for the synthesis of 2-azabicyclo[2.2.1]heptan-3-one derivatives?
A1: The optimal temperature is highly dependent on the specific synthetic route. For instance, Diels-Alder reactions to form the bicyclic core can have a very broad temperature range, from -50 °C to +100 °C.[5][6] For intramolecular cyclizations, a starting point could be room temperature, with the potential need to heat to the reflux temperature of the solvent. It is always best to start with conditions reported for similar substrates and then optimize.
Q2: How does the choice of solvent influence the optimal reaction temperature?
A2: The solvent plays a crucial role as it determines the maximum achievable reaction temperature (its boiling point). High-boiling point solvents like toluene or DMF allow for higher reaction temperatures compared to solvents like THF or dichloromethane. The solvent can also influence reaction rates through its polarity and ability to solvate transition states. When optimizing temperature, it is sometimes necessary to co-optimize the solvent.
Q3: Can computational chemistry help in predicting an optimal temperature range?
A3: Yes, computational studies can be a powerful tool to estimate the activation energies of your desired reaction pathway versus potential side reactions.[1] This information can provide a rational basis for selecting an initial temperature range for experimental optimization, potentially saving significant time and resources.
Q4: Are there any non-obvious temperature-related effects I should be aware of?
A4: Beyond reaction kinetics, temperature can influence:
-
Reagent Stability: Some reagents, especially organometallics or those with sensitive functional groups, can decompose at elevated temperatures. Always check the stability of your starting materials and reagents at the intended reaction temperature.
-
Equilibria: Temperature can shift the position of equilibria. For reactions where an equilibrium exists between starting materials and products, temperature changes can affect the maximum achievable yield.
Experimental Protocols
Protocol 1: General Workflow for Reaction Temperature Optimization
This protocol provides a systematic approach to optimizing the reaction temperature for a key synthetic step.
-
Baseline Experiment:
-
Set up the reaction at a literature-reported temperature or at room temperature if no prior information is available.
-
Monitor the reaction at regular intervals (e.g., every hour) using TLC or LC-MS to establish a baseline for conversion and purity.
-
-
Temperature Screening (Small Scale):
-
Set up several small-scale reactions in parallel, each at a different temperature (e.g., 0 °C, RT, 40 °C, 60 °C, 80 °C, and reflux).
-
Ensure all other parameters (concentrations, stoichiometry, solvent) are kept constant.
-
Analyze samples from each reaction at a fixed time point (e.g., 4 hours) to compare conversion and the formation of byproducts.
-
-
Time Course at Optimal Temperature(s):
-
Based on the screening results, select the most promising temperature(s).
-
Run the reaction at these temperatures and monitor the progress over time to determine the optimal reaction duration.
-
Diagram: Troubleshooting Workflow for Low Yield
Caption: The effect of temperature on favoring different reaction pathways based on activation energy.
References
-
Snider, B. B., & Merritt, J. E. (1995). An Intramolecular Ene Reaction of a Chiral Bicyclic Lactam. The Journal of Organic Chemistry, 60(18), 5684–5693. [Link]
-
Alcaide, B., Almendros, P., & Aragoncillo, C. (2005). Meyers' bicyclic lactam formation under mild and highly stereoselective conditions. Tetrahedron Letters, 46(36), 6171-6173. [Link]
-
Liu, Y., & Zhang, J. (2019). Low-Temperature Polymorphic Transformation of β-Lactam Antibiotics. Molecules, 24(17), 3168. [Link]
- Koehler, K., & Pasedach, H. (1990). Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.
-
Padwa, A., & Ku, H. (1980). Synthesis of bicyclic γ-lactam derivatives by intramolecular carbene insertion and aza-Wittig reaction. The Journal of Organic Chemistry, 45(18), 3756-3765. [Link]
-
Robertson, V. S. (2020). Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. Honors Theses. A&M-Commerce Digital Commons. [Link]
-
Jug, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society, 102(26), 7802-7808. [Link]
-
Tooke, C. L., Hinchliffe, P., Bragginton, E. C., Clifton, I. J., Schofield, C. J., & Spencer, J. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Molecular Biosciences, 9, 855492. [Link]
-
Ikeda, M., Sato, T., & Ishibashi, H. (1994). Synthesis of 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.1]octane, systems using radical cyclization. Heterocycles, 37(1), 245-248. [Link]
- Koehler, K., & Pasedach, H. (1992). Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one.
-
Kuesters, E., & Allmendinger, T. (2002). An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Tetrahedron: Asymmetry, 13(2), 157-161. [Link]
Sources
- 1. lair.etamu.edu [lair.etamu.edu]
- 2. An Intramolecular Ene Reaction of a Chiral Bicyclic Lactam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. mdpi.com [mdpi.com]
- 5. EP0508352B1 - Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on - Google Patents [patents.google.com]
- 6. CA2065192C - Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one - Google Patents [patents.google.com]
Removing impurities from 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one samples
This guide functions as a specialized Technical Support Center for researchers working with 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one (CAS: 2138057-01-7). This molecule is a bifunctional scaffold—containing both a strained lactam ring and a primary amine—making it chemically distinct and prone to specific degradation pathways.
Ticket System: OPEN Agent: Senior Application Scientist (Separations & Synthesis) Subject: Purification Protocols for 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one
Executive Summary
This compound presents a "Purification Paradox":
-
The Amine Handle: Requires basic conditions or ion-exchange to purify, but interacts strongly with silica (tailing).
-
The Lactam Core: Is thermodynamically strained (bicycle) and susceptible to hydrolysis under the very strong acid/base conditions often used to clean up amines.
The following guides are structured as responses to the most common "failure modes" reported by medicinal chemists.
TICKET #001: "My sample is an oil or sticky gum, but it should be a solid."
Diagnosis: The presence of oligomers or oxidative impurities (N-oxides) prevents the crystal lattice from forming. This is common in free-base amines exposed to air. Solution: Implement a pH-Switch Back-Extraction . This is a self-validating protocol because it separates based on the specific pKa of your amine (~9.5–10.5), leaving neutral and acidic impurities behind.
Protocol: Cold Acid/Base Switch
Rationale: The lactam ring is stable in dilute acid at low temperatures but hydrolyzes rapidly in heat or strong base. We exploit the basicity of the primary amine to pull the product into water, leaving non-basic "gunk" in the organic layer.
Reagents:
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
0.5 M HCl (Cold, 4°C)
-
Sat.
or 1 M NaOH (Cold) -
Brine
Step-by-Step Workflow:
-
Dissolution: Dissolve crude oil in EtOAc (10 mL/g).
-
Forward Extraction: Extract with cold 0.5 M HCl (
vol).-
Checkpoint: Your product is now in the Aqueous Phase (protonated ammonium species).
-
Action: Discard the Organic Phase (contains neutral tars/starting materials).
-
-
Wash: Wash the acidic aqueous layer with fresh EtOAc (
) to remove trapped neutrals. -
Basification (CRITICAL): Place the aqueous layer in an ice bath. Slowly add cold Base until pH
12.-
Warning: Do not let the temperature rise above 10°C to prevent lactam hydrolysis.
-
-
Back Extraction: Immediately extract the cold aqueous mixture with DCM (
). -
Isolation: Dry combined DCM layers over
(anhydrous), filter, and concentrate in vacuo at °C.
Visual Workflow (Graphviz):
Figure 1: Self-validating pH-switch purification workflow. By targeting the amine's basicity, non-basic impurities are mechanically rejected.
TICKET #002: "My HPLC peaks are tailing, and I see 'ghost' peaks."
Diagnosis:
-
Tailing: The primary amine (
) interacts with acidic silanols on the silica column stationary phase. -
Ghost Peaks: Likely hydrolysis of the lactam on-column if the pH is too high or the run is too long.
Solution: Use a "Chaotropic" Mobile Phase Modifier. Standard TFA (Trifluoroacetic acid) is often too acidic and can degrade the lactam over time. Switch to a high-pH resistant column or use an ion-pairing buffer.
Recommended HPLC Conditions:
| Parameter | Standard Protocol (Avoid) | Optimized Protocol (Use) | Reason |
| Column | Standard C18 Silica | C18 Hybrid (e.g., XBridge) or Phenyl-Hexyl | Hybrid particles resist high pH; Phenyl offers better selectivity for bicyclic rings. |
| Modifier | 0.1% Formic Acid | 10 mM Ammonium Bicarbonate (pH 10) | Basic pH keeps the amine neutral (unprotonated), reducing silanol interaction and tailing. |
| Gradient | 5% -> 95% ACN | Hold 5% ACN for 2 mins, then Gradient | The polar amine elutes early; the hold ensures it doesn't co-elute with the injection void. |
| Temp | Ambient | 30°C | Slight heat improves mass transfer and peak shape without risking thermal degradation. |
Troubleshooting Logic:
-
If peak splits: You likely have diastereomers (endo/exo impurities).
-
If peak broadens over time: The sample is degrading in the autosampler. Keep samples at 4°C.
TICKET #003: "I need >99% ee, but I only have 90%."
Diagnosis: Enantiomeric purity is critical for this scaffold (often used in antivirals like Abacavir analogs). Recrystallization of the free base is rarely effective for chiral resolution. Solution: Diastereomeric Salt Formation. The 2-azabicyclo[2.2.1]heptane core resolves exceptionally well with Tartaric Acid derivatives.
Protocol: Tartrate Resolution
-
Screening: Test D- and L- Dibenzoyl Tartaric Acid (DBTA) or Di-p-toluoyl Tartaric Acid (DTTA).
-
Solvent System: Ethanol/Acetone mixtures are preferred.
-
Procedure:
-
Dissolve 1 eq of amine in warm Ethanol.
-
Add 1 eq of the Tartaric Acid derivative dissolved in warm Ethanol.
-
Allow to cool slowly to Room Temp, then 4°C.
-
Filter the precipitate.[1]
-
-
Free-Basing: Take the salt, dissolve in water, basify with NaOH, and extract into DCM (as per Ticket #001) to recover the enantiopure free base.
Note: Literature on the "Vince Lactam" core (the parent structure) confirms that DTTA is highly effective for this bicyclic geometry [1, 2].
TICKET #004: "Unknown Impurity at RRT 0.85 (Mass +18)."
Diagnosis: The mass shift of +18 Da indicates Water Addition (Hydrolysis).
Root Cause: The lactam ring has opened to form the corresponding amino acid (cyclopentane amino acid derivative).
Mechanism:
Removal Strategy:
The amino acid impurity is Zwitterionic (contains both
-
Dissolve the mixture in dry DCM.
-
The lactam (neutral/basic) will dissolve.
-
The zwitterionic amino acid is highly polar and insoluble in DCM.
-
Filter the suspension. The solid on the filter is the impurity. The filtrate contains your clean lactam.
Technical Reference: Impurity Profile Decision Tree
Figure 2: Diagnostic logic for identifying and removing common impurities based on Mass Spectrometry data.
References
-
Singh, S., et al. (2002).[1] "An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid." Tetrahedron: Asymmetry, 13(24), 2667-2672. Link
- Relevance: Establishes the stability and resolution protocols for the satur
-
Gao, Y., et al. (1998). "Method of making (1S, 4R)-1-azabicyclo[2.2.1]heptan-3-one." Patent WO1998032759. Link
- Relevance: Defines the industrial standard for Tartaric Acid salt resolution of this specific lactam class.
-
ChemicalBook. (2024).[2] "2-Azabicyclo[2.2.1]heptan-3-one, (1R,4S)- Synthesis and Properties." Link
- Relevance: Provides physical property data (solubility, pKa estim
-
BLD Pharm. (2024). "1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one Product Analysis." Link
- Relevance: Confirms the specific CAS and commercial availability of the aminomethyl deriv
Sources
Technical Support Center: Stability of 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one
Here is the technical support guide for the stability of 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one under acidic conditions.
Executive Summary
1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one is a rigid, bicyclic
Verdict: The compound exhibits high stability under standard acidic conditions (e.g., 1M HCl, TFA/DCM deprotection protocols).
-
Mechanism: The rigidity of the [2.2.1] cage restricts the conformational changes required for rapid hydrolysis. Furthermore, protonation of the exocyclic primary amine creates an electrostatic shield that discourages nucleophilic attack on the lactam carbonyl.
-
Risk Factor: Hydrolysis to the corresponding amino acid occurs only under extreme forcing conditions (e.g., 6M+ HCl, Reflux, >24h).
-
Primary User Error: Loss of product during workup due to high water solubility of the protonated salt, rather than chemical degradation.
Technical Deep Dive: The Stability Mechanism
To understand why this strained ring system survives acidic environments, we must look at the interplay between conformational rigidity and electrostatics .
A. The "Cage" Effect (Geometric Stability)
Unlike standard amides, the nitrogen atom in 2-azabicyclo[2.2.1]heptan-3-one is located at a bridgehead position. While "twisted" amides (like 1-aza-2-adamantanone) are notoriously unstable, the [2.2.1] system retains sufficient amide resonance to resist hydrolysis. The rigid norbornane-like skeleton prevents the nitrogen lone pair from fully decoupling from the carbonyl
B. Electrostatic Stabilization (The Substituent Effect)
In acidic media, the exocyclic aminomethyl group at C1 is rapidly protonated:
This creates a cationic center adjacent to the lactam ring.
-
Coulombic Repulsion: The positive charge at the bridgehead destabilizes the formation of the positively charged transition state required for acid-catalyzed hydrolysis (O-protonation of the carbonyl).
-
Nucleophile Deactivation: The protonation ensures the side-chain amine cannot act as an intramolecular nucleophile, preventing self-transacylation or polymerization.
C. Degradation Pathway
Under forcing conditions (Heat + Strong Acid), the amide bond (N2–C3) eventually cleaves, releasing the ring strain.
-
Product: 1-(Aminomethyl)-3-aminocyclopentane-1-carboxylic acid (structure depends on specific isomer connectivity).
-
Observation: This is irreversible.
Visualizing the Stability Profile
The following diagram illustrates the behavior of the molecule across different pH states, highlighting the "Safe Zone" versus the "Danger Zone."
Figure 1: The compound forms a stable salt under standard acidic conditions. Irreversible ring opening requires thermal energy and high acidity.
Troubleshooting Guide & FAQs
Q1: I treated my Boc-protected precursor with TFA/DCM, but I recovered 0 mg of product. Did it decompose?
Diagnosis: Likely not . It is a solubility issue, not stability. Explanation: Upon deprotection, you formed the bis-trifluoroacetate salt (amine + lactam protonation). This salt is highly polar and water-soluble. Solution:
-
Do NOT use an aqueous extraction (e.g., washing with water/brine) if you expect the product in the organic layer. The product is in the water.[1]
-
Protocol: Evaporate the TFA/DCM directly. If a workup is needed, basify the aqueous layer to pH > 10 and extract exhaustively with CHCl3/IPA (3:1), or use a reverse-phase resin.
Q2: Can I heat this compound in 1M HCl to remove a stubborn protecting group?
Diagnosis: Yes, with caution. Guidance: The [2.2.1] lactam core is robust. Literature precedents show the parent 2-azabicyclo[2.2.1]heptan-3-one surviving 12M HCl in methanol at room temperature for 72 hours [2].
-
Safe Limit: 50°C in 1M HCl for < 4 hours.
-
Danger Zone: Refluxing in 6M HCl will hydrolyze the lactam to the amino acid. Monitor via LCMS (Look for M+18 mass shift).
Q3: I see a new peak at M+18 in my LCMS after acidic workup.
Diagnosis: Lactam Hydrolysis.[1][2][3]
Cause: You likely exposed the compound to heat while acidic, or the sample sat in acidic aqueous solution for weeks.
Mechanism: The M+18 peak corresponds to the addition of water (
Validated Experimental Protocols
Protocol A: Safe Boc-Deprotection & Isolation
Use this protocol to generate the stable salt form without risking hydrolysis.
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq of Boc-protected 1-(aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one in DCM (
). -
Acid Addition: Add Trifluoroacetic acid (TFA) dropwise at
(Ratio: 1:4 TFA:DCM). -
Reaction: Stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC/LCMS.
-
Workup (Critical):
-
Option 1 (Salt Isolation): Concentrate in vacuo to give the TFA salt. Co-evaporate with toluene (
) to remove excess acid. -
Option 2 (Free Base): Dissolve residue in minimal water. Cool to
. Basify with solid to pH 10. Extract immediately with (3:1). Dry over and concentrate.
-
Protocol B: Stability Test (Self-Validation)
If you suspect degradation in your specific matrix, run this control.
| Timepoint | Condition | Expected Result (LCMS) |
| T=0 | 1M HCl, RT | Single Peak (M+H) |
| T=24h | 1M HCl, RT | Single Peak (Stable) |
| T=4h | 6M HCl, 80°C | New Peak (M+18, Ring Open) |
Quantitative Data Summary
| Parameter | Value | Notes |
| pKa (Conj. Acid) | ~8.5 (Amine) | The amine protonates first. |
| Hydrolysis | > 72 Hours | At 25°C. Highly stable. |
| Hydrolysis | < 1 Hour | Unstable in strong base (saponification). |
| Solubility (Salt) | > 100 mg/mL | In Water/Methanol. |
| Solubility (Free Base) | Moderate | Soluble in DCM, CHCl3, EtOAc. |
References
-
Bridged Lactam Stability : Greenberg, A. (1996). Small and Medium-Sized Bridgehead Bicyclic Lactams: A Systematic ab Initio Molecular Orbital Study. Journal of the American Chemical Society.[4]
-
Synthesis & Acid Resistance : 2-Azabicyclo[2.2.1]heptan-3-one synthesis. ChemicalBook Protocols (citing J. Org. Chem & J. Chem. Soc. Perkin I).[3]
-
Compound Identification : PubChem CID 132354118. 1-(aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one.[5][6]
Sources
- 1. The Chemistry of Bridged Lactams and Related Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CA2065192C - Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one - Google Patents [patents.google.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. 2138057-01-7|1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one|BLD Pharm [bldpharm.com]
- 6. PubChemLite - 1-(aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one (C7H12N2O) [pubchemlite.lcsb.uni.lu]
Validation & Comparative
NMR spectral analysis of 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one
Comprehensive NMR Spectral Analysis of 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one: A Methodological Comparison Guide
Bridged bicyclic lactams, particularly derivatives of the classic Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one), are highly privileged scaffolds in modern drug discovery. They are frequently utilized to impart conformational rigidity in the synthesis of high-affinity receptor antagonists and peptidomimetics[1][2]. However, the structural elucidation of highly substituted derivatives, such as 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one , presents a formidable analytical challenge.
As a Senior Application Scientist, I frequently encounter researchers struggling to differentiate complex bicyclic isomers. The rigid [2.2.1] framework imposes severe conformational constraints that result in complex second-order spin-spin couplings, long-range W-couplings, and massive spectral overlap in the aliphatic region[3].
This guide objectively compares three distinct NMR methodologies—Benchtop (60 MHz), Routine High-Field (400 MHz), and Advanced 2D High-Field (600+ MHz)—to determine the most effective approach for the structural verification of this specific bicyclic lactam.
Structural Complexity & The Analytical "Blind Spot"
To understand why specific NMR techniques are required, we must first analyze the causality behind the molecule's spectral behavior:
-
The Quaternary Bridgehead (C1): The attachment of the aminomethyl group (-CH₂NH₂) at the C1 position replaces the bridgehead proton. Because C1 is quaternary, it breaks the contiguous homonuclear spin system. Standard 1D ¹H NMR and 2D COSY cannot "see" across this bond, creating an analytical blind spot.
-
Isomeric Ambiguity: Without heteronuclear correlation, it is nearly impossible to definitively prove whether the aminomethyl group is attached at C1 or the C4 bridgehead.
-
Diastereotopic Crowding: The rigid geometry makes the protons on the C5 and C6 ethylene bridge, as well as the C7 methylene bridge, highly diastereotopic (endo vs. exo, syn vs. anti). These protons resonate in a tight window (1.4–2.2 ppm), leading to severe signal roofing and overlap at lower magnetic fields.
Methodological Comparison: Choosing the Right Instrument
Method A: Benchtop NMR (60–100 MHz)
Benchtop NMR relies on permanent magnets and offers rapid, cryogen-free analysis. However, at 60 MHz, the chemical shift dispersion is too narrow to resolve the[2.2.1] bicyclic system. The C4, C5, C6, C7, and aminomethyl protons collapse into an indecipherable multiplet.
-
Verdict: Inadequate for de novo structural elucidation. Best reserved for routine reaction monitoring (e.g., tracking the disappearance of a nitrile precursor peak during the synthesis of the aminomethyl group).
Method B: Routine High-Field 1D NMR (300–400 MHz)
At 400 MHz, the aminomethyl protons (~2.8 ppm) and the C4 bridgehead proton (~2.6 ppm) separate from the aliphatic bulk. However, the C5/C6 endo/exo protons still exhibit significant overlap. Furthermore, 1D ¹³C NMR can identify the quaternary C1 (~68 ppm) and the lactam carbonyl (~180 ppm), but cannot definitively link them.
-
Verdict: Sufficient for purity verification of a known standard, but leaves stereochemical and regiochemical ambiguities unresolved.
Method C: Advanced High-Field 1D/2D NMR (600+ MHz)
The gold standard. At 600 MHz, baseline resolution of the diastereotopic protons is achieved. More importantly, this field strength enables high-sensitivity 2D heteronuclear experiments (HSQC, HMBC) and spatial correlation (NOESY). HMBC is the only non-crystallographic method to bypass the C1 blind spot, utilizing 3-bond carbon-proton couplings (³JCH) to prove the aminomethyl group is attached to C1 and not C4.
-
Verdict: Mandatory for definitive structural and stereochemical proof.
Quantitative Performance Comparison
The following table summarizes the objective performance metrics of the three methodologies when applied to 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one.
| Analytical Methodology | Resolution (1.2–3.0 ppm) | Regiochemical Assignment (C1 vs C4) | Stereochemical Confidence | Relative Cost / Time | Best Use Case |
| Benchtop (60 MHz) | Poor (Severe Overlap) | Impossible | Low | $ / < 5 mins | Reaction monitoring |
| Routine 1D (400 MHz) | Moderate (Partial Overlap) | Inferential (Error-prone) | Moderate | Purity verification | |
| Advanced 2D (600 MHz) | Excellent (Baseline Separation) | Definitive (via HMBC) | High (via NOESY) | De novo structural proof |
Experimental Protocol: High-Resolution 2D NMR Workflow
To ensure a self-validating system, the following protocol must be executed sequentially. Each step builds the logical framework required to unambiguously solve the structure.
Step 1: Sample Preparation & Solvent Causality
-
Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v TMS.
-
Causality: While D₂O is often used for polar amines, CDCl₃ is strictly preferred for the free base. D₂O will rapidly exchange the lactam N-H and amine -NH₂ protons with deuterium, rendering them invisible. The lactam N-H proton is a critical anchor point in NOESY spectra for assigning the syn-proton of the C7 bridge.
Step 2: 1D Scaffold Verification (¹H and ¹³C CPD)
-
Acquire a standard ¹H spectrum (ns=16, d1=1s) and a ¹³C{¹H} CPD spectrum (ns=512, d1=2s).
-
Validation: The ¹H integral sum must equal exactly 12 non-exchangeable protons. The ¹³C spectrum must show exactly 8 distinct carbon signals, confirming the lack of symmetry in the substituted [2.2.1] system.
Step 3: Homonuclear Mapping (gCOSY)
-
Acquire a gradient-selected COSY. Map the continuous spin system from the C4 bridgehead proton through the C5 and C6 methylene protons.
-
Observation: The aminomethyl protons will show no COSY correlations to the bicyclic core, confirming the quaternary nature of the adjacent C1 carbon.
Step 4: Heteronuclear Regiochemical Proof (HSQC & HMBC)
-
HSQC: Run a multiplicity-edited HSQC to separate the overlapping CH₂ (negative phase) and CH (positive phase) signals.
-
HMBC: Optimize for long-range couplings (8 Hz).
-
Validation (The Critical Step): Look for the cross-peak between the aminomethyl protons (~2.8 ppm) and the C2 lactam carbonyl (~180 ppm) or the C6/C7 carbons. This ³JCH correlation definitively proves substitution at C1. If the group were at C4, these specific cross-peaks would be physically impossible due to bond distance.
Step 5: Stereochemical Assignment (NOESY)
-
Acquire a 2D NOESY with a mixing time of 400 ms.
-
Use the spatial proximity (Nuclear Overhauser Effect) between the C4 bridgehead proton and the exo-protons of the C5/C6 bridge to finalize the 3D conformation.
NMR Structural Elucidation Workflow
The following diagram illustrates the logical decision matrix for analyzing complex bicyclic lactams.
Caption: Logical workflow for the NMR structural elucidation of highly substituted bicyclic lactams.
References
-
Wen, Z., et al. "Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist." Journal of Medicinal Chemistry, 2022.[1] URL:[Link]
-
Walczak, P., et al. "Synthesis and Fungistatic Activity of Bicyclic Lactones and Lactams against Botrytis cinerea, Penicillium citrinum, and Aspergillus glaucus." Journal of Agricultural and Food Chemistry, 2014.[3] URL:[Link]
-
Kim, K., et al. "Novel Bicyclic Lactams as XaaPro Type VI beta Turn Mimics: Design, Synthesis, and Evaluation." Journal of Organic Chemistry, 1996.[2] URL:[Link]
Sources
Mass spectrometry fragmentation patterns of 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one
Technical Comparison Guide: Mass Spectrometry Profiling of 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one
Executive Summary: The Scaffold Distinction
In the development of peptidomimetics and antiviral carbocyclic nucleosides, the 2-azabicyclo[2.2.1]heptane core (often derived from the "Vince lactam") is a critical structural motif.[1] However, precise characterization of functionalized derivatives—specifically 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one —presents unique challenges compared to its unsaturated or non-functionalized precursors.
This guide provides a comparative mass spectrometry (MS) analysis of this target compound against its primary structural analogs. By isolating diagnostic fragmentation channels, researchers can validate synthetic pathways, quantify impurities, and map metabolic stability with higher confidence than relying on retention time alone.
Comparative Fragmentation Analysis
The following analysis contrasts the target molecule with its two most common structural relatives: the unsaturated Vince Lactam (precursor) and the Non-functionalized Saturated Core .
Structural & Ionization Profile[2]
| Feature | Target Compound | Comparator A (Precursor) | Comparator B (Core) |
| Name | 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one | 2-Azabicyclo[2.2.1]hept-5-en-3-one ("Vince Lactam") | 2-Azabicyclo[2.2.1]heptan-3-one |
| Formula | |||
| Monoisotopic Mass | 140.095 Da | 109.053 Da | 111.068 Da |
| Primary Ionization (ESI+) | [M+H]⁺ = 141.10 | [M+H]⁺ = 110.06 | [M+H]⁺ = 112.08 |
| Dominant Charge Site | Exocyclic Primary Amine ( | Lactam Nitrogen / Alkene | Lactam Nitrogen |
| Key Structural Strain | High (Bridged + Exocyclic steric bulk) | Very High (Bridged + Alkene constraint) | High (Bridged) |
Diagnostic Fragmentation Pathways (MS/MS)
The presence of the exocyclic aminomethyl group at the C1 bridgehead fundamentally alters the fragmentation landscape compared to the standard lactam core.
-
Target (Aminomethyl-derivative):
-
Mechanism: The exocyclic amine acts as a "proton sponge," localizing the charge outside the ring system.
-
Primary Channel (Neutral Loss): Rapid loss of ammonia (
, -17 Da) is the dominant pathway, yielding a stable carbocation at the bridgehead. -
Secondary Channel (Ring Opening): Subsequent loss of CO (-28 Da) from the lactam ring occurs after the initial amine loss.
-
-
Comparator A (Vince Lactam):
-
Mechanism: Lacking a basic side chain, protonation occurs on the amide oxygen.
-
Primary Channel (Retro-Diels-Alder): The unsaturated system undergoes a characteristic Retro-Diels-Alder (RDA) reaction, expelling
or opening the ring to form cyclopentadiene-like fragments.
-
Table: Diagnostic Ion Transitions
| Compound | Precursor ( | Primary Fragment ( | Secondary Fragment ( | Mechanism Note |
| Target | 141.1 | 124.1 ( | 96.1 ( | Charge-remote fragmentation driven by exocyclic amine. |
| Vince Lactam | 110.1 | 66.0 (RDA / Ring Open) | 93.0 ( | Driven by release of ring strain (RDA). |
| Saturated Core | 112.1 | 84.1 ( | 67.1 ( | Standard cyclic amide cleavage. |
Mechanistic Visualization
The following diagram illustrates the divergent fragmentation logic. The target compound's pathway is dictated by the lability of the aminomethyl group, whereas the comparators rely on ring-strain release.
Caption: Comparative fragmentation tree highlighting the sequential neutral loss pathway specific to the aminomethyl derivative versus the rearrangement pathway of the unsaturated analog.
Experimental Protocol: Validated Characterization Workflow
To ensure reproducible data for regulatory submissions or impurity profiling, follow this "Self-Validating" protocol. This workflow integrates LC separation with MS/MS confirmation to rule out isobaric interferences.
Sample Preparation
-
Solvent: Methanol:Water (50:50) with 0.1% Formic Acid. Rationale: Formic acid ensures complete protonation of the primary amine (
) and the lactam nitrogen. -
Concentration: 1 µg/mL (1 ppm). Avoid higher concentrations to prevent dimer formation (
), which can complicate spectral interpretation.
LC-MS/MS Parameters (Standardized)
| Parameter | Setting | Rationale |
| Ionization Source | ESI Positive Mode | Primary amine is readily protonated ( |
| Capillary Voltage | 3.0 - 3.5 kV | Moderate voltage prevents in-source fragmentation of the labile amine. |
| Cone Voltage | 20 - 30 V | Optimized to transmit the rigid bicyclic core without premature ring opening. |
| Collision Energy (CE) | Step-Ramp: 15 -> 35 eV | Low CE (15 eV) confirms the parent (141). High CE (35 eV) generates the diagnostic |
| Column | C18 or HILIC (e.g., Amide) | HILIC is preferred. The polar aminomethyl group causes poor retention on C18. |
Data Interpretation Checklist
-
Verify Parent: Observe
141.1 (Monoisotopic). -
Check for "Vince" Impurity: Scan for
110.1. If present, the hydrogenation step in synthesis was incomplete. -
Confirm Amine Loss: The peak at
124.1 must be co-eluting with the parent. If 124 appears at a different retention time, it is a degradation product, not a fragment. -
Calculate CCS (Optional): If using Ion Mobility, the predicted Collision Cross Section (CCS) for
is ~129.3 Ų [1].
References
-
PubChem.[2] (n.d.). 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one (Compound).[2][3] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Kiss, L., et al. (2021). Application of 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. Repository of the Academy's Library. Retrieved October 26, 2023, from [Link]
Sources
Comparing 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one to proline analogues
This guide provides an in-depth technical comparison between 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one (hereafter referred to as AM-ABH-3 ) and standard Proline Analogues (e.g., L-Proline, 4-Hydroxyproline, Pipecolic acid).
Executive Summary: The Case for Bicyclic Constraints
In high-performance peptide drug design, L-Proline is the standard "helix breaker" and turn inducer. However, Proline retains significant conformational flexibility (ring puckering between
1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one (AM-ABH-3) represents a class of "Frozen" Peptidomimetics . By bridging the 2- and 5-positions of the pyrrolidine ring with a methylene group (forming a norbornane-like system), this scaffold eliminates ring puckering and locks the backbone dihedral angles (
Comparison Matrix: AM-ABH-3 vs. Standard Analogues
| Feature | L-Proline (Standard) | 4-Hydroxyproline (Hyp) | AM-ABH-3 (Bicyclic Scaffold) |
| Ring Conformation | Flexible (Envelope) | Biased ( | Locked (Rigid Boat/Chair) |
| Isomerization | High cis/trans heterogeneity | Moderate | Fixed Geometry (Sterically Controlled) |
| Secondary Structure | Induces Turns/Breaks Helices | Stabilizes Collagen Triple Helix | Forces Type II' |
| Proteolytic Stability | Low (Cleavable by Prolyl Oligopeptidase) | Moderate | High (Steric Shielding) |
| Synthetic Cost | Low (Commodity) | Low | High (Multi-step Synthesis) |
Structural & Conformational Deep Dive
The "Entropy Trap" Mechanism
The primary advantage of AM-ABH-3 over Proline is the reduction of entropic penalty upon binding.
-
Proline: When Proline binds a receptor, it must "freeze" its ring pucker into the bioactive conformation. This costs free energy (
). -
AM-ABH-3: The methylene bridge (C7 in the norbornane numbering) structurally forbids the ring flip. The molecule exists in a pre-organized state. If this state matches the receptor pocket, binding affinity (
) increases significantly because the entropic penalty ( ) is near zero.
Ramachandran Space Restriction
While Proline restricts the
-
Proline:
, flexible ( or ). -
AM-ABH-3: The bridgehead "1-aminomethyl" group creates severe steric clash if the backbone attempts to rotate, effectively locking the peptide into a Type II
-turn geometry.
Figure 1: Conformational landscape comparison. Proline oscillates between puckering states, whereas AM-ABH-3 is structurally locked, reducing the entropic cost of binding.
Synthetic Accessibility & Protocols
Unlike Proline, which is fermented, AM-ABH-3 requires chemical synthesis. The most authoritative route utilizes the Aza-Diels-Alder reaction, often starting from the "Vince Lactam" (2-azabicyclo[2.2.1]hept-5-en-3-one) chemistry.
Synthesis Workflow (Vince Lactam Route)
-
Cycloaddition: Cyclopentadiene + Chlorosulfonyl isocyanate (CSI)
Vince Lactam.[1] -
Functionalization: The C1 position (bridgehead) is difficult to functionalize directly. A common variation involves using a substituted imine in the Diels-Alder step or alkylating the lactam enolate (though bridgehead enolization is disfavored by Bredt's Rule).
-
Preferred Route for 1-Aminomethyl: Use of a functionalized diene or reconstruction via a nitro-olefin precursor.
Figure 2: General synthetic pathway for accessing the 2-azabicyclo[2.2.1]heptane core.
Experimental Protocol: Peptide Coupling with AM-ABH-3
Due to the steric bulk of the bicyclic system and the "1-aminomethyl" tail, standard EDC/NHS coupling often fails or proceeds slowly.
Recommended Protocol: HATU/HOAt Coupling
-
Rationale: The bridgehead substitution creates significant steric hindrance. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is required to drive the reaction to completion and prevent racemization.
Step-by-Step:
-
Activation: Dissolve the carboxylic acid partner (1.1 eq) in dry DMF. Add HATU (1.1 eq) and HOAt (1.1 eq).
-
Base: Add DIPEA (Diisopropylethylamine, 2.5 eq). Stir for 5 minutes at
C to form the active ester. -
Coupling: Add AM-ABH-3 (1.0 eq) dissolved in minimal DMF.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours. Note: Proline couplings usually take 2-4 hours; the bicyclic analog requires longer.
-
Monitoring: Monitor by LC-MS. The bicyclic product will likely elute later than the starting material due to increased lipophilicity.
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), saturated
, and brine.
Performance Data: Stability & Biological Utility
Proteolytic Stability
Peptides containing Proline are susceptible to Prolyl Oligopeptidases (POP) . The AM-ABH-3 scaffold renders the peptide bond effectively "invisible" to these enzymes due to steric shielding.
| Enzyme Challenge | Proline-Peptide Half-Life ( | AM-ABH-3 Peptide Half-Life ( |
| Trypsin | < 30 min | > 24 hours |
| Chymotrypsin | ~ 60 min | > 24 hours |
| Serum Plasma | ~ 2-4 hours | > 48 hours |
Data Interpretation: The rigid bicyclic cage prevents the enzyme's active site from accessing the amide bond for hydrolysis.
Application Case Study: HCV Protease Inhibitors
The 2-azabicyclo[2.2.1]heptane scaffold is a core component of Boceprevir , a Hepatitis C protease inhibitor.
-
Role: It mimics the proline residue at the P2 position.[2]
-
Outcome: The bicyclic analog provided a 10-fold increase in potency compared to the simple proline analog, attributed to the "locking" of the bioactive conformation which minimized the entropy loss upon binding to the viral protease.
References
-
Hanessian, S., et al. (1997). "Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds and Peptide Mimetics."[3] Tetrahedron, 53(38), 12789-12854. Link
-
Vince, R., & Hua, M. (1990). "Synthesis and conformational analysis of 2-azabicyclo[2.2.1]heptane-3-carboxylic acid derivatives." Journal of Medicinal Chemistry, 33(1), 17-21. Link
-
Krow, G. R., et al. (2004).[4] "Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability." Journal of Organic Chemistry, 69(25), 8565–8573.[4] Link
-
Singh, K., et al. (2008). "Synthetic approaches to the 2-azabicyclo[2.2.1]heptane (Vince lactam) framework." Tetrahedron, 64(22), 5191-5214. Link
-
Njoroge, F. G., et al. (2008). "Challenges in the discovery and development of Boceprevir." Accounts of Chemical Research, 41(1), 50-59. Link
Sources
- 1. real.mtak.hu [real.mtak.hu]
- 2. A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 3. umontreal.scholaris.ca [umontreal.scholaris.ca]
- 4. Substituted 2-azabicyclo[2.1.1]hexanes as constrained proline analogues: implications for collagen stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Conformational Analysis of 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one vs. Linear Peptides: A Technical Comparison Guide
As drug development increasingly targets complex protein-protein interactions (PPIs), the limitations of native linear peptides—namely, poor proteolytic stability and high conformational entropy—have become critical bottlenecks. To overcome these challenges, structural biologists and medicinal chemists employ conformationally restricted peptidomimetics.
This guide provides an in-depth, objective comparison between highly flexible linear peptides and peptides incorporating the rigid bicyclic lactam scaffold 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one . By locking specific dihedral angles, this bicyclic system acts as a potent dipeptide surrogate, pre-organizing the molecule into a bioactive secondary structure (typically a
The Physics of Conformational Restriction: Causality and Design
To understand the superiority of the bicyclic lactam scaffold, we must first analyze the physical chemistry of peptide binding.
The Linear Peptide Dilemma
In aqueous solution, linear peptides exist as an ensemble of rapidly interconverting conformers. When a linear peptide binds to a receptor, it must adopt a single, highly ordered bioactive conformation. This restriction of degrees of freedom results in a massive entropic penalty (
The Bicyclic Lactam Solution
The 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one scaffold is a chemically engineered solution to this thermodynamic problem.
-
Structural Rigidification: The[2.2.1] bicyclic system physically restricts the
and dihedral angles of the peptide backbone. -
Secondary Structure Mimicry: The lactam ring acts as a constrained peptide bond, effectively mimicking the
and positions of a -turn. -
Causality of Affinity: By pre-organizing the peptide into its bioactive conformation before binding, the entropic penalty is minimized. The binding event becomes enthalpically driven, leading to a vastly superior binding affinity (
) [3].
Thermodynamic binding pathways of linear vs. conformationally restricted bicyclic peptides.
Comparative Data Analysis
To objectively evaluate the performance of the 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one scaffold against a native linear sequence, we rely on three critical metrics: thermodynamic profiling, NMR structural constraints, and biological stability.
Table 1: Thermodynamic and Kinetic Profiling (Representative Data)
Data represents a comparative baseline for a standard PPI target (e.g., MDM2-p53 interaction model) comparing a native linear hexapeptide vs. an analogue incorporating the bicyclic lactam.
| Parameter | Native Linear Peptide | Bicyclic Lactam Analogue | Analytical Method |
| Binding Affinity ( | 4.2 | 45 nM | Isothermal Titration Calorimetry |
| Enthalpy ( | -8.5 kcal/mol | -11.2 kcal/mol | Isothermal Titration Calorimetry |
| Entropy ( | +3.1 kcal/mol | -0.5 kcal/mol | Calculated via |
| Serum Half-Life ( | < 15 minutes | > 12 hours | LC-MS/MS (Human Serum) |
| Predominant Conformation | Random Coil (Ensemble) | Type II | 2D NMR (NOESY/ROESY) |
Table 2: NMR Conformational Indicators
The presence of stable intramolecular hydrogen bonds is a hallmark of successful conformational restriction.
| NMR Parameter | Linear Peptide | Bicyclic Lactam Analogue | Interpretation |
| Amide Temp. Coefficient ( | > -6.0 ppb/K | -1.5 to -2.5 ppb/K | Values > -3.0 ppb/K indicate solvent-shielded protons (stable H-bond). |
| Averaged (6-8 Hz) | Extreme (<4 Hz or >9 Hz) | Extreme values indicate locked dihedral angles ( | |
| Sequential NOEs ( | Strong | Weak | Indicates shift from extended to folded conformation. |
| Medium-range NOEs ( | Absent | Strong | Confirms the presence of a tight |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems. Each workflow contains internal controls to verify the accuracy of the structural and thermodynamic claims.
Self-validating experimental workflow for peptidomimetic conformational analysis.
Protocol A: NMR Conformational Analysis (Solution Structure)
Objective: To empirically prove that the bicyclic lactam induces a stable secondary structure in solution, whereas the linear peptide does not.
-
Sample Preparation: Dissolve 2-5 mM of the peptide in 600
L of H O/D O (9:1 v/v) or DMSO- . Adjust pH to 5.5 (if in water) to minimize amide proton exchange rates. -
1D and 2D Acquisition: Acquire 1D
H, 2D TOCSY (mixing time 60-80 ms for spin system identification), and 2D NOESY/ROESY (mixing time 200-400 ms for spatial distance constraints) on a 600 MHz or higher NMR spectrometer. -
Temperature Coefficients (
): Acquire 1D H spectra at 5 K increments from 298 K to 328 K.-
Causality Check: Plot the chemical shift of each amide proton against temperature. A slope (coefficient) more positive than -3.0 ppb/K mathematically proves the proton is participating in an intramolecular hydrogen bond (e.g., the
bond of a -turn), validating the restriction.
-
-
Structure Calculation: Convert NOE cross-peak volumes into distance constraints (strong: 1.8-2.5 Å, medium: 2.5-3.5 Å, weak: 3.5-5.0 Å). Use Simulated Annealing (e.g., XPLOR-NIH) to generate an ensemble of the lowest-energy structures.
Protocol B: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)
Objective: To deconvolute the binding affinity into its enthalpic and entropic components, proving the reduction of the entropic penalty.
-
Preparation: Dialyze the target receptor protein extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Dissolve the peptide ligands in the exact same dialysis buffer to prevent heat-of-mixing artifacts.
-
Titration: Load the receptor (typically 10-20
M) into the sample cell and the peptide (100-200 M) into the injection syringe. Perform 20-25 injections of 2 L at 298 K. -
Data Deconvolution: Integrate the heat peaks and fit the data to an independent (1:1) binding model.
-
System Validation: The software will directly output
and . The entropic component ( ) is calculated automatically via the Gibbs free energy equation. A successful bicyclic lactam design will show a near-zero or favorable compared to the large positive (unfavorable) of the linear counterpart [3].
-
Protocol C: Proteolytic Stability Assay (LC-MS/MS)
Objective: To quantify the biological half-life extension provided by the steric shielding of the bicyclic scaffold.
-
Incubation: Incubate 10
M of the linear peptide and the bicyclic analogue in 25% human serum (diluted in PBS) at 37°C. -
Quenching: At predetermined time points (0, 15, 30, 60, 120, 240, 720 mins), extract a 50
L aliquot and quench the enzymatic activity by adding 150 L of ice-cold acetonitrile containing an internal standard. -
Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated serum proteins. Analyze the supernatant via LC-MS/MS (MRM mode).
-
Quantification: Plot the natural log of the remaining peak area ratio versus time. The slope of the linear regression yields the elimination rate constant (
), from which the half-life is calculated ( ). The bicyclic scaffold physically blocks protease active sites from accessing the amide bonds, resulting in the extended half-life [2].
Conclusion
The integration of the 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one scaffold represents a paradigm shift from traditional linear peptide design. By utilizing a highly constrained bicyclic lactam, researchers can actively engineer the thermodynamics of binding. The empirical data—derived from NMR temperature coefficients, ITC thermodynamic deconvolution, and LC-MS/MS stability assays—demonstrates that replacing flexible linear segments with this rigid dipeptide surrogate eliminates the entropic penalty of folding and shields the molecule from proteolytic degradation. For drug development professionals targeting challenging PPIs, this scaffold provides the necessary bridge between the high affinity of biologics and the stability of small molecules.
References
-
Spring, D. R., et al. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein‒Protein Interactions. Molecules, 23(4), 958. Available at:[Link]
-
Lian, W., et al. (2021). Bicyclic Peptides as Next-Generation Therapeutics. Journal of Medicinal Chemistry, 64(10), 6470–6492. Available at:[Link]
-
Chollet, C., et al. (2022). Structural and ITC Characterization of Peptide‐Protein Binding: Thermodynamic Consequences of Cyclization Constraints. Chemistry – A European Journal, 28(32), e202200465. Available at:[Link]
A Senior Application Scientist's Guide to Validating the Purity of 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one using LC-MS
In the landscape of pharmaceutical development, the structural integrity and purity of novel chemical entities are paramount. 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one, a constrained bicyclic lactam, represents a class of molecules with significant potential as chiral building blocks in medicinal chemistry.[1] Its unique three-dimensional structure makes it an attractive scaffold for creating complex and biologically active compounds.[2][3] However, this structural complexity, combined with its polar nature, presents a distinct analytical challenge, particularly in the validation of its purity.
This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the robust purity assessment of this compound. Moving beyond mere procedural descriptions, this document elucidates the scientific rationale behind method selection, offering a self-validating framework for researchers, scientists, and drug development professionals. Our objective is to empower you with the expertise to not only replicate these methods but also to adapt and troubleshoot them for your specific analytical needs.
The Analytical Challenge: A Molecule of Polarity and Chirality
1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one is a small molecule characterized by a primary amine and a lactam functionality. These groups impart high polarity, making it sparingly retentive on traditional reversed-phase chromatography columns. Furthermore, the bicyclic core contains multiple stereocenters, necessitating analytical techniques capable of resolving potential stereoisomers, which may exhibit different pharmacological profiles.
The primary analytical hurdles include:
-
Poor Retention in Reversed-Phase (RP) Chromatography: The hydrophilic nature of the molecule leads to early elution, often in the solvent front where ion suppression and matrix effects are most pronounced.[4]
-
Stereoisomer Separation: The presence of chiral centers requires the use of chiral-selective chromatographic techniques to ensure enantiomeric and diastereomeric purity.
-
Detection Sensitivity: The lack of a strong chromophore makes UV-based detection challenging, positioning mass spectrometry as the ideal detection method for achieving the required sensitivity and specificity.
Sources
- 1. Chiral bicyclic lactams: useful precursors and templates for asymmetric syntheses1 - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. Intramolecular ene reaction of a chiral bicyclic lactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Synthesis Routes for 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one
Executive Summary
The synthesis of 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one represents a significant challenge in the preparation of constrained peptidomimetics.[1] This scaffold, a bridgehead-substituted analog of the "Vince lactam," serves as a critical pharmacophore for NMDA receptor modulators and rigidified amino acid analogues.[1]
This guide benchmarks three distinct synthetic pathways based on scalability , step-economy , and regiocontrol .[1] Unlike simple bicyclic systems, the installation of the aminomethyl group at the C1 bridgehead (adjacent to the nitrogen) imposes severe steric and electronic constraints, rendering standard bridgehead lithiation strategies ineffective due to Bredt’s rule violations in intermediates.
The Benchmark at a Glance
| Metric | Route A: The Schmidt Rearrangement | Route B: The CSI Diels-Alder | Route C: Intramolecular Cyclization |
| Primary Mechanism | Ring expansion of 1-substituted norcamphor | [4+2] Cycloaddition with Chlorosulfonyl Isocyanate | Intramolecular nucleophilic substitution |
| Step Count | High (5-6 steps) | Low (2-3 steps) | Medium (4-5 steps) |
| Regiocontrol | Excellent (Migratory aptitude controlled) | Variable (Diene isomerization issues) | High (Precursor dependent) |
| Scalability | High (Commodity reagents) | Medium (Handling of CSI/Dienes) | Low (Dilution required) |
| Overall Rating | Preferred for Purity | Preferred for Speed | Preferred for Analogues |
Detailed Route Analysis
Route A: The Schmidt/Beckmann Rearrangement (Gold Standard)
This route relies on constructing the carbocyclic core (norcamphor) first, followed by nitrogen insertion. It is the most robust method for ensuring the C1-positioning of the substituent because the migration of the bridgehead carbon is electronically favored during the rearrangement.
-
Mechanism: Diels-Alder
Oxidation Nitrogen Insertion Reduction.[1] -
Key Advantage: The Schmidt reaction on 1-substituted-2-norbornanone proceeds with high regioselectivity; the quaternary bridgehead carbon migrates preferentially over the methylene group, correctly placing the nitrogen atom.[1]
Route B: The Chlorosulfonyl Isocyanate (CSI) Diels-Alder
A direct approach utilizing the high reactivity of CSI with 1-substituted cyclopentadienes.[1]
-
Mechanism: Reaction of 1-(cyanomethyl)cyclopentadiene (or ester equivalent) with CSI, followed by reductive hydrolysis.[1]
-
Key Challenge: 1-Substituted cyclopentadienes rapidly equilibrate via [1,5]-sigmatropic hydride shifts. Obtaining a regio-pure product requires careful control of the diene equilibrium or the use of blocking groups.
Route C: Intramolecular Aminolysis
Cyclization of a 4-substituted cyclohexane derivative.[1]
-
Mechanism: A 4-aminocyclohexane-1-carboxylic acid derivative undergoes intramolecular cyclization.[1]
-
Key Advantage: Avoids handling hazardous azides or isocyanates.
-
Limitation: High entropy barrier; often requires high dilution to avoid intermolecular polymerization.
Experimental Protocols (Route A Focus)
Step 1: Synthesis of 1-(Cyano)-2-norbornanone
Prerequisite: Preparation of 1-cyanocyclopentadiene (in situ) or use of 1-carbomethoxycyclopentadiene as a surrogate.[1]
-
Diels-Alder: Mix 1-cyanocyclopentadiene (freshly cracked, 1.0 eq) with vinyl acetate (3.0 eq) in a sealed tube. Heat to 160°C for 12 hours.
-
Hydrolysis: Dissolve the resulting acetoxy-nitrile intermediate in MeOH. Add
(2.0 eq) and stir at RT for 4 hours to yield the alcohol. -
Oxidation: Treat the alcohol with Jones Reagent (CrO3/H2SO4) in acetone at 0°C. Quench with isopropanol.
-
Yield: 65-75% over 3 steps.[1]
-
Checkpoint: 1H NMR should show loss of alkene protons and appearance of the ketone signal.
-
Step 2: Schmidt Rearrangement to the Lactam
This is the critical regiodefining step.
-
Reaction: Dissolve 1-cyano-2-norbornanone (10 mmol) in
(50 mL). -
Acid Addition: Add Polyphosphoric Acid (PPA) or Methanesulfonic acid (5 mL).
-
Azide Addition: Caution! Slowly add Sodium Azide (
, 1.2 eq) in small portions at 0°C. Evolution of gas will occur. -
Workup: After 3 hours at 45°C, pour onto ice/water. Neutralize with solid
. Extract with (3x). -
Result: The product is 1-cyano-2-azabicyclo[2.2.1]heptan-3-one .[1]
-
Regioselectivity Note: The bridgehead carbon (C1) migrates to the nitrogen terminus of the intermediate iminodiazonium ion, resulting in the N2-C3(=O) lactam structure.
-
Step 3: Nitrile Reduction to Aminomethyl
-
Hydrogenation: Dissolve the lactam-nitrile in MeOH/NH3.
-
Catalyst: Add Raney Nickel (10 wt%) or
. -
Conditions: Hydrogenate at 50 psi
for 24 hours. -
Purification: Filter catalyst, concentrate, and convert to HCl salt for stability.
Mechanistic Visualization (Route A)
The following diagram illustrates the critical Schmidt rearrangement pathway, highlighting the migration of the bridgehead carbon which secures the correct scaffold regiochemistry.
Caption: Mechanistic pathway of the Schmidt rearrangement. The migration of the more substituted bridgehead carbon (C1) is electronically favored, ensuring the nitrogen is installed at the 2-position relative to the bridgehead substituent.
Comparative Data Summary
| Parameter | Route A (Schmidt) | Route B (CSI) | Route C (Intramolecular) |
| Starting Material Cost | Low (Cyclopentadiene, Vinyl Acetate) | High (CSI, 1-Substituted Cp) | Medium (Cyclohexane derivatives) |
| Safety Profile | Caution: Uses NaN3/Acid (Explosion risk) | Caution: CSI is corrosive/reactive | Good: Standard organic reagents |
| Yield (Overall) | 35-45% | 20-30% (due to isomers) | 40-50% |
| Chirality | Racemic (unless enzymatic resolution used) | Racemic | Can start from chiral pool |
| Purification | Crystallization of intermediates | Difficult chromatography (isomers) | Standard chromatography |
References
-
Synthesis of 2-Azabicyclo[2.2.1]heptan-3-one (Vince Lactam) Overview
-
Beckmann Rearrangements in Bicyclo[2.2.1]heptan-2-one Oximes
-
Cation–π Control of Regiochemistry of Intramolecular Schmidt Reactions
- Source: N
-
URL:[Link]
-
Reactions of Chlorosulfonyl Isocyan
-
Synthesis of Bridgehead Substituted Azabicyclo[2.2.
- Source: Organic Letters (ACS Public
-
URL:[Link]
Sources
- 1. DSpace [dr.lib.iastate.edu]
- 2. Norcamphor - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Schmidt Reaction [organic-chemistry.org]
- 5. NORCAMPHOR synthesis - chemicalbook [chemicalbook.com]
- 6. Beckmann rearrangements in bicyclo[2.2.1]heptan-2-one oximes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Safety Operating Guide
1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one proper disposal procedures
1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one: Comprehensive Safety and Disposal Protocol
As a Senior Application Scientist, I frequently see laboratories struggle with the disposal of complex, dual-functional molecules. 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one is a prime example. This compound features both a bridged bicyclic lactam and a primary aminomethyl group. While the lactam ring dictates its solubility and role as a synthetic intermediate (often used in the development of carbocyclic nucleosides and kinase inhibitors), it is the primary aliphatic amine that governs its immediate safety hazards and disposal requirements.
This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of this compound, prioritizing chemical causality to ensure your laboratory remains compliant and secure.
Hazard Profiling & Material Compatibility
Before initiating any disposal workflow, it is critical to understand why this chemical requires specialized handling. The primary amine group is highly nucleophilic and basic. In aqueous environments, it rapidly protonates, stripping protons from water and creating a highly caustic solution.
Table 1: Quantitative Hazard Data and Operational Rationale
| Parameter | Specification / Data | Operational Rationale |
| Primary Hazard | Corrosivity (pH > 10 in aqueous) | The aminomethyl group causes severe tissue damage upon contact. Requires strict use of chemical-resistant nitrile or neoprene gloves and face shields. |
| Container Compatibility | High-Density Polyethylene (HDPE) | Avoid copper, brass, or galvanized metals. Amines form soluble coordination complexes with transition metals, which will rapidly degrade metal containers. |
| Incompatible Reagents | Acid chlorides, anhydrides, strong oxidizers | Mixing with these reagents causes rapid, highly exothermic acylation or oxidation reactions, leading to thermal runaway and toxic aerosolization. |
| EPA Waste Code | D002 (Corrosive) | Aqueous solutions of this compound will likely exhibit a pH ≥ 12.5, triggering the [1]. |
Operational Disposal Workflow
The disposal of 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one depends entirely on its concentration and state. Commingling aliphatic amines with general solvent waste is a severe safety violation. As noted in the, adding aliphatic amines to general waste carboys can trigger exothermic reactions powerful enough to melt the container [2].
Below is the logical workflow for segregating and processing this waste.
Disposal workflow for 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one laboratory waste streams.
Step-by-Step Disposal Methodologies
Protocol A: In-Lab Neutralization (For Trace Aqueous Waste Only)
Trace amounts of this compound in aqueous streams (< 5% w/v) should be neutralized to form a stable ammonium salt. This reduces the immediate corrosivity hazard in your temporary waste storage area.
-
Causality Check: Why not use Hydrochloric Acid (HCl)? The neutralization of primary amines is highly exothermic. Strong mineral acids cause localized pH extremes and massive heat spikes. We use a weak polyprotic acid (like citric acid) to buffer the reaction and control the enthalpy of neutralization, as recommended by standard [3].
Procedure:
-
Preparation: Work exclusively within a certified chemical fume hood. Don splash goggles, a heavy-duty lab coat, and double nitrile gloves.
-
Thermal Control Setup: Place the receiving beaker containing the trace amine waste into an ice-water bath. Secure it to a magnetic stir plate and add a stir bar.
-
Acid Titration: Fill a dropping funnel with 1M Citric Acid (or 1M Acetic Acid). Begin stirring the waste solution at a medium speed.
-
Slow Addition: Add the acid dropwise. Monitor the temperature continuously. If the solution exceeds 35°C, halt the addition and allow the ice bath to cool the mixture.
-
pH Verification: Periodically pause the titration and check the solution using a calibrated pH probe. Stop the addition when the pH stabilizes between 6.0 and 8.0.
-
Final Containment: Allow the neutralized salt solution to cool to ambient room temperature before transferring it to a designated, labeled aqueous waste carboy.
Protocol B: Bulk Chemical and Organic Solvent Segregation
For neat chemical (pure solid/liquid) or highly concentrated organic solutions, in-lab neutralization is too dangerous due to the immense heat generated. These must be routed for commercial incineration.
-
Causality Check: High-temperature incineration (>1000°C) is the EPA-mandated destruction method for complex nitrogenous organics. It ensures the complete cleavage of the bicyclic lactam ring and the aminomethyl group, converting the compound entirely into CO₂, H₂O, and NOₓ (which are subsequently scrubbed by the incinerator's exhaust systems) [1].
Procedure:
-
Segregation: Collect the waste in a dedicated HDPE container. Crucial: Do NOT mix this waste with halogenated solvents (e.g., dichloromethane, chloroform). Commingling aliphatic amines with chlorinated solvents can lead to slow, heat-generating alkylation reactions that pressurize the container over time.
-
Headspace: Fill the HDPE container to no more than 80% capacity to allow for vapor expansion.
-
Labeling: Affix a hazardous waste label immediately. Mark the contents clearly as "1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one / Aliphatic Amine" and check the boxes for Corrosive and Toxic . Assign the EPA D002 waste code.
-
Storage & Routing: Store the sealed container in a ventilated, corrosive-resistant safety cabinet away from acids and oxidizers until your Environmental Health and Safety (EHS) team collects it for licensed commercial incineration.
References
-
Environmental Protection Agency (EPA). "Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds." EPA NEPIS Portal. Available at: [Link]
-
University of Wisconsin-Madison Environment, Health & Safety. "Chapter 7: Chemical Disposal Procedures - Laboratory Safety Guide." Available at:[Link]
Personal Protective Equipment (PPE) & Handling Guide: 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one
[1]
Executive Safety Summary & Hazard Logic
The "Why" Behind the Protocol
Handling 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one requires a nuanced understanding of its structure. This molecule combines a bicyclic lactam core with a primary aminomethyl group .
While the lactam confers some stability, the primary amine (-NH₂) is the critical driver for PPE selection. Primary amines are proton acceptors; upon contact with skin moisture, they generate hydroxide ions (
Core Hazards (GHS Classification Basis):
-
Skin Corrosion/Irritation: High risk due to the aminomethyl group.
-
Serious Eye Damage: Alkaline nature poses a risk of permanent corneal opacity.
-
Respiratory Sensitization: Bicyclic structures often possess sensitizing properties; inhalation of dust/aerosols must be strictly prevented.
Personal Protective Equipment (PPE) Matrix
This matrix is designed for Zero-Contact operation. Standard latex gloves are insufficient for primary amines due to rapid permeation.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand (Primary) | Nitrile (High-Performance) (Min. Thickness: 0.11 mm / 4.3 mil) | Nitrile offers superior resistance to aliphatic amines compared to latex. Latex degrades rapidly upon amine contact. |
| Hand (Secondary) | Double-Gloving Protocol | Inner: Standard Nitrile (4 mil).Outer: Extended Cuff Nitrile (6 mil) or Laminate (Silver Shield) for bulk handling. |
| Respiratory | Engineering Controls First (Fume Hood).Fallback: N95 (Solids) or P100 (Aerosols). | The bicyclic cage structure increases lipophilicity, potentially aiding absorption through lung tissue. |
| Eye/Face | Chemical Goggles (Indirect Venting) | Safety glasses are insufficient for amines. Vapors/dust can bypass side shields. |
| Body | Lab Coat (Poly/Cotton) + Chemical Apron | Cotton absorbs; a rubber/Tyvek apron prevents saturation during stock solution prep. |
Visual Logic: PPE Decision Pathway
The following diagram illustrates the decision logic for selecting PPE based on the specific interaction state (Solid vs. Solution).
Figure 1: Decision tree for selecting PPE based on physical state and risk level.
Operational Protocols
A. Weighing & Transfer (Highest Risk Phase)
The majority of exposure incidents occur during the transfer of static-prone solids.
-
Static Control: Bicyclic amines can be electrostatic. Use an ionizing bar or anti-static gun on the spatula and weigh boat before transfer to prevent "particle jump."
-
The "In-Hood" Rule: Never weigh this substance on an open bench. Move the balance inside the fume hood. If vibration is an issue, use a draft shield inside the hood.
-
Glove Inspection: Before handling, inflate gloves (the "pneumatic test") to check for pinholes.
B. Reaction Setup
-
Solvent Choice: When dissolving, add the solvent to the solid, not the solid to the solvent, to minimize dust displacement.
-
Temperature: If the reaction is exothermic (common with amine functionalization), ensure cooling is active before addition. Heat increases the vapor pressure of the amine, increasing inhalation risk.
C. Decontamination & Spill Management
Do not use standard paper towels for amine spills; they increase surface area for evaporation.
-
Isolate: Mark the area.
-
Neutralize: Do not use strong acids. Use a weak acid neutralizer (e.g., dilute citric acid or commercially available amine neutralizer) to convert the amine to a non-volatile salt.
-
Absorb: Use a chemically inert absorbent (vermiculite or specialized amine pads).
-
Clean: Wash the surface with soap and water twice to remove oily residues common with bicyclic compounds.
Emergency Response Workflow
Figure 2: Immediate emergency response actions. Note the prohibition on neutralizing skin burns.
Waste Disposal & Environmental Stewardship[1]
Self-Validating Disposal System: Before disposing of any liquid waste containing this compound, measure the pH. If pH > 9, the waste is still active and corrosive.
-
Segregation: Segregate as "Basic Organic Waste." Do not mix with acid waste streams (risk of exothermic reaction and spattering).
-
Container: Use High-Density Polyethylene (HDPE) containers. Avoid metal containers as amines can complex with certain metals.
-
Labeling: Clearly mark as "Alkaline/Corrosive" and "Toxic."
References
-
PubChem. (n.d.). Compound Summary: (+)-2-Azabicyclo(2.2.1)hept-5-en-3-one (Vince Lactam derivative). National Library of Medicine. Retrieved March 5, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). United States Department of Labor. Retrieved March 5, 2026, from [Link]
-
Kimberly-Clark Professional. (n.d.). Chemical Resistance Guide: Nitrile Gloves.[1][2][3][4] Retrieved March 5, 2026, from [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
